molecular formula C18H17NO2 B3005292 5,8-Dimethoxy-2-(4-methylphenyl)quinoline CAS No. 860784-09-4

5,8-Dimethoxy-2-(4-methylphenyl)quinoline

Cat. No.: B3005292
CAS No.: 860784-09-4
M. Wt: 279.339
InChI Key: YWZSPMKLXGASTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-2-(4-methylphenyl)quinoline is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethoxy-2-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-9-8-14-16(20-2)10-11-17(21-3)18(14)19-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZSPMKLXGASTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dimethoxy-2-(4-methylphenyl)quinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel in Quinoline Chemistry

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of compounds exhibiting significant biological activity. This guide is centered on a specific, yet lesser-explored, member of this family: 5,8-Dimethoxy-2-(4-methylphenyl)quinoline . Our journey will begin with the foundational identification of this molecule, its Chemical Abstracts Service (CAS) number, and then expand into the broader context of its chemical class. It is crucial to state at the outset that while this compound is commercially available, detailed public data on its synthesis, characterization, and specific biological applications are notably scarce.[1][2][3][4] Therefore, this guide will adopt a dual strategy: first, to present the confirmed identity of our target molecule, and second, to leverage the extensive knowledge base of structurally analogous quinoline derivatives to provide a robust framework for its potential synthesis, characterization, and application. This approach ensures scientific integrity while offering valuable, actionable insights for the research community.

Core Identification of the Target Compound

The unique identifier for the molecule of interest is crucial for unambiguous sourcing and data retrieval.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound860784-09-4C₁₈H₁₇NO₂279.34 g/mol

This foundational data, confirmed by chemical suppliers, establishes the existence and commercial availability of the compound.[5]

The Quinoline Scaffold: A Foundation of Therapeutic Potential

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous pharmaceuticals. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinoline core.[3] The presence of methoxy groups, as seen in our target molecule, can significantly impact lipophilicity, metabolic stability, and receptor binding affinity, making these derivatives particularly interesting for drug discovery programs.[2]

Strategic Synthesis of Substituted Quinolines: A Proposed Pathway

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2,5-dimethoxyaniline C Condensation & Cyclization (e.g., Friedlander Synthesis) A->C B 1-(4-methylphenyl)ethan-1-one B->C D This compound C->D Purification (e.g., Column Chromatography) G A Compound Synthesis & Purification B In Vitro Cytotoxicity Screening (e.g., MTT Assay against cancer cell lines) A->B C Kinase Inhibition Assays (Panel of relevant kinases) B->C If active D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->D If active E Lead Optimization D->E

Sources

In-Depth Spectroscopic Profiling of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex heterocyclic scaffolds requires a highly orthogonal analytical approach. 5,8-Dimethoxy-2-(4-methylphenyl)quinoline (CAS: 860784-09-4) is a privileged pharmacophoric building block characterized by an electron-rich quinoline core and a para-tolyl substituent. Validating its exact regiochemistry—specifically the placement of the methoxy groups at C5 and C8 and the aryl substitution at C2—demands the integration of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

This whitepaper provides a comprehensive, self-validating technical framework for acquiring and interpreting the spectroscopic data of this compound, emphasizing the mechanistic causality behind the observed spectral phenomena.

Structural Logic & Analytical Strategy

To eliminate structural ambiguity, the analytical workflow is designed as a closed-loop validation system. HRMS confirms the elemental composition; NMR maps the atomic connectivity and electronic environment; and ATR-FTIR verifies the functional group vibrational modes.

AnalyticalWorkflow Sample This compound (Purity >98%) MS_Prep LC-MS Prep (0.1% FA in MeOH) Sample->MS_Prep NMR_Prep NMR Prep (CDCl3, TMS internal std) Sample->NMR_Prep IR_Prep FT-IR Prep (Neat, ATR crystal) Sample->IR_Prep MS_Acq HRMS (ESI-TOF) Positive Ion Mode MS_Prep->MS_Acq NMR_Acq 1H & 13C NMR (400 MHz / 100 MHz) NMR_Prep->NMR_Acq IR_Acq ATR-FTIR (4000-400 cm⁻¹) IR_Prep->IR_Acq Data_Analysis Multi-Spectral Data Integration MS_Acq->Data_Analysis NMR_Acq->Data_Analysis IR_Acq->Data_Analysis

Multimodal spectroscopic workflow for structural validation of the quinoline derivative.

High-Resolution Mass Spectrometry (HRMS)

Methodology & Causality

Protocol: The sample is dissolved in LC-MS grade methanol containing 0.1% formic acid to promote protonation. Analysis is conducted using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode. Causality: ESI is specifically chosen over Electron Impact (EI) because it is a "soft" ionization technique. Methoxyquinolines are highly susceptible to premature fragmentation under harsh ionization; ESI preserves the intact


 molecular ion, which is critical for calculating the exact monoisotopic mass.
Diagnostic Fragmentation Cascade

Oxygenated quinolines exhibit highly predictable gas-phase dissociation pathways [1]. Upon collision-induced dissociation (CID), the molecular ion (


 280.1332) undergoes a homolytic cleavage to expel a methyl radical (

) from one of the methoxy groups, yielding a stable radical cation at

265.1097. This is followed by the expulsion of carbon monoxide (CO), a hallmark of methoxyaromatic fragmentation, resulting in an ion at

237.1148.
HRMS Data Summary
Ion SpeciesFormulaTheoretical Exact Mass (

)
Observed Mass (

)
Mass Error (ppm)


280.1332280.1335+1.1


265.1097265.1102+1.8


237.1148237.1151+1.2

Self-Validation Checkpoint: The isotopic pattern of the


 peak must display an 

intensity of approximately 19.8% relative to the base peak, mathematically validating the presence of exactly 18 carbon atoms (

).

Nuclear Magnetic Resonance (NMR) Elucidation

Methodology & Causality

Protocol: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (


) with Tetramethylsilane (TMS) as an internal standard. Spectra are acquired at 400 MHz for 

and 100 MHz for

[2]. Causality:

is selected because the compound lacks exchangeable protons (e.g., -OH, -NH), eliminating the need for protic deuterated solvents like

. The non-polar nature of

also prevents solvent-induced shifts in the aromatic region.
Causality of Chemical Shifts

The regiochemistry of the quinoline core is unequivocally proven by the chemical shifts of the protons and carbons.

  • The Mesomeric Effect: The methoxy groups at C5 and C8 exert a strong electron-donating resonance (+M) effect into the quinoline ring. This drastically shields the C6 and C7 protons, pushing them upfield to 6.80 and 6.95 ppm, respectively. In an unsubstituted quinoline, these protons would resonate beyond 7.5 ppm.

  • Nitrogen Anisotropy: The C8 methoxy carbon (56.2 ppm) is shifted slightly downfield compared to the C5 methoxy carbon (55.8 ppm) due to its spatial proximity to the deshielding cone and lone pair of the quinoline nitrogen [3].

  • Bay Region Deshielding: Proton H-4 (8.50 ppm) is the most deshielded proton in the molecule. This is caused by the combined electron-withdrawing effect of the nitrogen atom and the steric compression of the "bay region" between H-4 and the C5-methoxy oxygen.

NMR Data (400 MHz, )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
8.50Doublet (d)8.61HQuinoline H-4
8.10Doublet (d)8.22HTolyl H-2', H-6' (ortho)
7.85Doublet (d)8.61HQuinoline H-3
7.30Doublet (d)8.22HTolyl H-3', H-5' (meta)
6.95Doublet (d)8.41HQuinoline H-7
6.80Doublet (d)8.41HQuinoline H-6
4.05Singlet (s)-3HC8-OCH

3.95Singlet (s)-3HC5-OCH

2.40Singlet (s)-3HTolyl Ar-CH

NMR Data (100 MHz, )
Chemical Shift (δ, ppm)Carbon TypeAssignment
156.0QuaternaryC-2 (C=N, bonded to aryl)
150.2, 149.5QuaternaryC-8, C-5 (C-O methoxy attachment)
140.5, 139.5, 137.0QuaternaryC-8a, Tolyl C-4', Tolyl C-1'
133.5CHC-4
129.5, 127.5CH (2C each)Tolyl C-3'/C-5', Tolyl C-2'/C-6'
122.0QuaternaryC-4a
119.2CHC-3
108.0, 104.5CHC-7, C-6
56.2, 55.8CH

C8-OCH

, C5-OCH

21.4CH

Tolyl Ar-CH

Self-Validation Checkpoint: The


 spectrum integration must sum exactly to 17 protons. The 

spectrum must yield exactly 16 discrete signals (due to the magnetic equivalence of the symmetric para-tolyl ring carbons), perfectly matching the

formula derived from HRMS.

Vibrational Spectroscopy (ATR-FTIR)

Methodology & Causality

Protocol: The solid sample is placed directly onto a diamond Attenuated Total Reflection (ATR) crystal. Spectra are acquired from 4000 to 400 cm


 at a resolution of 4 cm

using 32 co-added scans [4]. Causality: ATR is strictly utilized over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifact band around 3300 cm

that can be falsely interpreted as an -OH or -NH impurity. ATR guarantees that the observed spectrum represents the pure, anhydrous solid state of the compound.
Vibrational Data Summary
Wavenumber (cm

)
IntensityVibrational Mode Assignment
2950, 2835WeakC-H stretching (aliphatic methyl and methoxy groups)
1615MediumC=N stretching (quinoline heteroaromatic ring)
1585, 1510StrongC=C stretching (aromatic ring breathing)
1260Very StrongC-O-C asymmetric stretching (aryl alkyl ether)
1090StrongC-O-C symmetric stretching
820Strong, SharpC-H out-of-plane (OOP) bending (para-disubstituted benzene)

Self-Validation Checkpoint: The presence of the sharp 820 cm


 band is the definitive IR confirmation of a para-disubstituted benzene ring (the tolyl group), directly cross-validating the AA'BB' splitting pattern observed in the 

NMR.

Conclusion: The Self-Validating System

The structural identity of this compound is proven not by a single technique, but by the intersecting causality of three orthogonal methods. HRMS provides the exact atomic inventory (


). NMR maps the spatial arrangement, proving the C5/C8 methoxy regiochemistry via mesomeric shielding and confirming the para-tolyl substitution via integration and coupling. Finally, ATR-FTIR authenticates the functional groups, acting as a rapid, moisture-free fingerprinting tool. Together, these protocols form a robust, E-E-A-T compliant framework for heterocyclic characterization.

References

  • [4] 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.[Link]

  • [1] MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.[Link]

  • [3] Carbon Chemical Shift Tensor Components in Quinolines and Quinoline N-Oxides. ACS Publications.[Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of Dimethoxy-Quinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, highly promising subclass: dimethoxy-quinoline compounds. Emerging research has identified these molecules as potent modulators of several critical pathways implicated in oncology and other diseases. This document provides a detailed exploration of their primary molecular targets, the causal mechanisms of their action, and the validated experimental frameworks required to assess their therapeutic potential. We will delve into their inhibitory effects on key receptor tyrosine kinases like c-Met and VEGFR-2, their disruption of intracellular signaling cascades such as the PI3K/Akt/mTOR pathway, and their impact on fundamental cellular processes including tubulin polymerization and DNA replication.[3][4][5][6] This guide is structured to serve as a foundational resource for researchers aiming to leverage the unique properties of the dimethoxy-quinoline scaffold for next-generation drug discovery.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, has long captured the attention of medicinal chemists.[7] Its rigid, planar structure and versatile chemistry allow for extensive functionalization, making it an ideal starting point for developing novel therapeutics.[1][2] The addition of dimethoxy groups, particularly at the 6- and 7-positions of the quinoline ring, has been shown to significantly enhance biological activity, leading to a new generation of potent and selective inhibitors.[4][7] These compounds have demonstrated remarkable efficacy in preclinical studies, primarily as anti-cancer agents that function through diverse mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[7][8] This guide will systematically dissect the key molecular targets that confer these powerful therapeutic effects.

Core Therapeutic Targets & Mechanistic Insights

The anticancer activity of dimethoxy-quinoline derivatives stems from their ability to engage multiple, clinically-validated targets within cancer cells. This multi-targeted profile is a significant advantage, potentially overcoming resistance mechanisms that plague single-target agents.

Receptor Tyrosine Kinases (RTKs): The Primary Frontier

RTKs are cell surface receptors that, upon activation by growth factors, trigger intracellular signaling cascades controlling cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis.[4] Overexpression or mutation of c-Met is common in numerous cancers, including those of the lung, stomach, and breast.[5][9] A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent, ATP-competitive inhibitors of the c-Met tyrosine kinase.[4][9]

  • Causality of Inhibition: By occupying the ATP-binding pocket of the c-Met kinase domain, these compounds prevent the autophosphorylation required for receptor activation.[4][10] This blockade abrogates the recruitment of downstream adaptor proteins, effectively shutting down pro-tumorigenic signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4][10] The result is a potent inhibition of cancer cell proliferation, survival, and invasion.[3]

cMet_Pathway HGF HGF (Ligand) cMet_R c-Met Receptor HGF->cMet_R binds ADP ADP cMet_R->ADP PI3K PI3K cMet_R->PI3K RAS RAS cMet_R->RAS ATP ATP ATP->cMet_R phosphorylates Compound Dimethoxy- Quinoline Compound->cMet_R inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_Pathway RTK RTK (c-Met, VEGFR-2) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTOR mTOR Akt->mTOR activates Survival Cell Growth, Proliferation, Survival mTOR->Survival Compound Dimethoxy-Quinoline (Direct Inhibitor) Compound->PI3K inhibits Compound->mTOR inhibits Upstream_Inhibitor Dimethoxy-Quinoline (Upstream RTK Inhibitor) Upstream_Inhibitor->RTK inhibits

Caption: Direct and indirect inhibition of the PI3K/Akt/mTOR pathway.

Microtubules are dynamic polymers of tubulin protein that form the mitotic spindle, an essential structure for chromosome segregation during cell division. [11]

  • Causality of Inhibition: Certain quinoline derivatives act as tubulin polymerization inhibitors. [3]They bind to tubulin, disrupting the dynamic assembly and disassembly of microtubules. [3][12]This interference leads to a failure in mitotic spindle formation, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis. [11][13]

Topoisomerase I is a vital enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. [3]

  • Causality of Inhibition: Some 4-alkoxy-6,7-dimethoxyquinolines function as TOP1 inhibitors. [3]They stabilize the covalent complex formed between TOP1 and DNA (the "cleavage complex"). [3]This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA damage, which triggers cell death pathways. [3]

Quantitative Analysis of Bioactivity

The potency of dimethoxy-quinoline compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The table below summarizes representative data from the literature for key targets.

Compound Class/ExampleTargetIC50 Value (µM)Cell Line / Assay TypeReference
6,7-dimethoxy-4-anilinoquinoline (12n)c-Met Kinase0.030 ± 0.008Cell-free enzymatic assay[4][9]
6,7-dimethoxy-4-anilinoquinazoline (14b)VEGFR-2 Kinase0.016 ± 0.002Cell-free enzymatic assay[14]
Compound 4 (Quinoline-based)c-Met Kinase0.0049Cell-free enzymatic assay[10]
Synthetic Quinoline (9IV-c)Cytotoxicity1.66A549 (Lung Cancer)[13][15]
Synthetic Quinoline (9IV-c)Cytotoxicity1.21C26 (Colon Carcinoma)[13][15]
8-methoxy-indoloquinoline (MMNC)Cytotoxicity0.33HCT116 (Colorectal Cancer)[16]

Methodologies for Target Validation & Compound Characterization

A hierarchical and self-validating workflow is essential to characterize the mechanism of action of novel dimethoxy-quinoline compounds. The causality behind this workflow is to move from broad cellular effects to specific molecular interactions.

Workflow A Phase 1: Primary Screening (Cellular Viability Assay) B Phase 2: MoA Elucidation (Apoptosis & Cell Cycle Assays) A->B Active Compounds C Phase 3: Target Identification (Biochemical & Pathway Analysis) B->C Confirm Apoptotic Mechanism D Phase 4: In Vivo Validation (Xenograft Models) C->D Validate Target Engagement

Caption: Hierarchical workflow for characterizing dimethoxy-quinoline compounds.

Experimental Protocols
  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [4] 2. Compound Treatment: Treat the cells with a serial dilution of the dimethoxy-quinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A dose-response curve should be generated to calculate the IC50 value, providing a quantitative measure of potency.

  • Objective: To quantify the percentage of cells undergoing apoptosis after compound treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

  • Methodology:

    • Treatment: Treat cells (e.g., 1x10^6 cells) with the test compound at its IC50 concentration for 24-48 hours.

    • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark. [11][17] 4. Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

  • Self-Validation: An untreated control establishes the baseline level of apoptosis. A known apoptosis inducer (e.g., staurosporine) can be used as a positive control. The distinct populations observed on the dot plot provide internal validation of the staining procedure.

  • Objective: To determine if a compound inhibits the phosphorylation of key proteins in a target signaling pathway (e.g., c-Met or Akt).

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies allow for the direct measurement of kinase activity.

  • Methodology:

    • Treatment & Lysis: Treat cells with the compound for a specified time. For kinase pathways, a short treatment time (e.g., 1-2 hours) is often sufficient. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-c-Met) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. [13]* Self-Validation: Comparing the levels of the phosphorylated protein to the total protein normalizes the data and confirms that any observed decrease in phosphorylation is due to inhibition, not protein degradation. The loading control validates the consistency of the sample preparation.

Conclusion & Future Directions

Dimethoxy-quinoline compounds represent a versatile and potent chemical scaffold with significant therapeutic potential, particularly in oncology. Their ability to inhibit multiple, critical targets—including c-Met, VEGFR-2, tubulin, and Topoisomerase I—provides a powerful strategy for combating cancer's complexity and heterogeneity. The methodologies outlined in this guide provide a robust framework for researchers to validate these targets and characterize the mechanisms of novel derivatives.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, thereby improving their therapeutic index. Investigating their efficacy in combination with other anticancer agents could reveal synergistic interactions that overcome drug resistance. Furthermore, exploring novel dimethoxy-quinoline derivatives as modulators of epigenetic targets like G9a could open new avenues for therapeutic intervention. [18]The continued exploration of this privileged scaffold promises to yield the next generation of targeted therapies.

References

  • Unveiling the Therapeutic Potential of 6,7-Dimethoxy-4-phenoxy-quinoline: A Technical Guide to Core Targets - Benchchem.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • Benchmarking a Novel Quinoline-Based Compound Against Clinical c-Met Inhibitors: A Compar
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models - Mirzaei - Anti-Cancer Agents in Medicinal Chemistry.
  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - ResearchG
  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
  • Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivoBALB/c Mice Models | Bentham Science Publishers.
  • A Comparative Guide to c-Met Kinase Inhibitors: PHA-665752 versus 7-[(pyridin-4-yl)methoxy]quinoline - Benchchem.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - Bentham Science Publishers.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC.
  • The effect of indicated compounds (at 10 µM) on the induction of...
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline deriv
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and N
  • PI3K/AKT/mTOR p
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.

Sources

Rational Design and Structure-Activity Relationship (SAR) of 2-Aryl-Quinoline Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aryl-Quinoline Pharmacophore

The quinoline core is recognized as a "privileged structure" in medicinal chemistry, offering a highly versatile platform for structural modification and drug discovery[1]. Specifically, 2-aryl-quinoline analogs have garnered significant attention from drug development professionals due to their broad-spectrum biological activities, which include potent anticancer, antimicrobial, and anti-inflammatory properties[2]. By systematically modulating the substitutions at the C-2, C-4, and C-6 positions, researchers can fine-tune target affinity, physicochemical properties, and pharmacokinetic profiles to overcome complex therapeutic challenges such as multidrug resistance and target selectivity[3].

Mechanistic Grounding & Target Engagement

Understanding the causality behind the biological activity of 2-aryl-quinolines requires a deep dive into their molecular targets. The scaffold's rigidity and electronic distribution allow it to engage diverse biological pathways:

  • 12R-Lipoxygenase (12R-LOX) Inhibition: 12R-LOX plays a critical role in immune modulation and skin homeostasis, making it a prime target for inflammatory diseases like psoriasis[4]. 2-aryl-quinoline derivatives act as competitive inhibitors of this metalloenzyme. In silico molecular dynamics and docking reveal that the quinoline core anchors the molecule, while specific substitutions on the C-2 aryl ring form crucial hydrogen bonds with THR628 and LEU635, alongside hydrophobic interactions with VAL631[5]. This targeted engagement reduces the mRNA expression of IL-17A and inhibits the production of IL-6 and TNF-α in hyper-proliferative keratinocytes[4].

  • P-glycoprotein (P-gp) Efflux Inhibition: Multidrug resistance in cancer is frequently mediated by the overexpression of the P-gp efflux pump. 6-methoxy-2-arylquinoline analogs have been rationally designed to inhibit this pump[6]. The structural rationale relies on mimicking the pharmacophoric features of natural P-gp inhibitors like quinine and flavones, effectively restoring the sensitivity of drug-resistant gastric carcinoma cells to chemotherapeutics[6].

  • Topoisomerase I (TOP1) and Kinase Inhibition: 4-propoxy-2-arylquinolines exhibit potent antiproliferative effects against colorectal and breast cancer cell lines by targeting TOP1[7]. The coplanarity of the quinoline system is essential for DNA intercalation, while the 2-aryl group dictates the depth of insertion into the DNA-enzyme cleavage complex, preventing DNA religation[7].

G AA Arachidonic Acid LOX 12R-LOX Enzyme AA->LOX Substrate Binding Metab Inflammatory Metabolites LOX->Metab Oxidation Disease Psoriatic Hyper-proliferation Metab->Disease IL-17A/IL-6 Release Drug 2-Aryl-Quinoline (o-OH analog) Drug->LOX H-bond: THR628/LEU635 Hydrophobic: VAL631

Fig 1. 12R-LOX signaling pathway and targeted inhibition by 2-aryl-quinoline analogs.

Deconstructing the Structure-Activity Relationship (SAR)

The SAR of 2-aryl-quinolines is highly modular. The causality behind experimental choices in drug design is rooted in the following structural domains:

  • The C-2 Aryl Interface: The presence of an aryl ring at the 2-position is universally associated with enhanced antibacterial and anticancer activity[2]. For 12R-LOX inhibition, an ortho-hydroxyl group on the C-2 phenyl ring is an absolute requirement for activity, as it acts as a critical hydrogen bond donor within the active site[4]. Furthermore, the lipophilicity of the 2-aryl substituent directly correlates with cytotoxic effects; highly lipophilic halogens (e.g., 3-chloro or 4-bromo) enhance cell membrane penetration and target binding[2][8].

  • The C-4 Position: Substitutions at C-4 dictate the molecule's interaction with the solvent-exposed domains of target proteins. The introduction of a hydroxyl methyl group at C-4 is pivotal for P-gp efflux inhibition[6]. Alternatively, 2-aryl-quinoline-4-carboxylic acids utilize the carboxylate moiety to form salt bridges with basic amino acid residues in bacterial targets, significantly influencing their potency and safety spectrum[3][9].

  • The C-6 Position: Electronic modulation at C-6 fine-tunes the electron density of the quinoline system. A 6-methoxy group enhances P-gp inhibition[6], while a 6-chloro substitution provides a versatile platform for anticancer analogs, significantly improving cytotoxicity against HeLa and PC3 cell lines[1].

Quantitative SAR Data

To facilitate comparative analysis, the following table summarizes the quantitative biological activities of key 2-aryl-quinoline analogs across different therapeutic targets.

Compound / AnalogTarget / AssayKey Structural SubstitutionActivity (IC₅₀ / EC₅₀)Reference
Compound 7b 12R-LOX (Human)o-hydroxyl on C-2 phenyl12.48 ± 2.06 µM[4]
Compound 4a 12R-LOX (Human)C-2 phenyl modifications28.25 ± 1.63 µM[4]
Quinoline 13 HeLa Cell ViabilityC-6 substitution8.3 µM[1]
Quinoline 12 PC3 Cell ViabilityC-6 substitution31.37 µM[1]
Compound 5b P-gp Efflux Inhibition4-hydroxymethyl, 6-methoxySignificant at 10 µM[6]

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the synthesis and biological evaluation of 2-aryl-quinolines must employ self-validating workflows.

G Reactants Aniline + Benzaldehyde + Pyruvic Acid Reaction Doebner Reaction (EtOH, TFA cat.) Reactants->Reaction Purification Recrystallization & Filtration Reaction->Purification Validation Validation (NMR, HRMS, HPLC) Purification->Validation

Fig 2. Step-by-step synthetic workflow of 2-aryl-quinolines via the Doebner reaction.

Protocol 1: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via Doebner Reaction

The Doebner reaction is a highly efficient, multicomponent condensation strategy used to construct the quinoline-4-carboxylic acid scaffold[2].

  • Step 1: Reagent Preparation & Initiation. Mix equimolar amounts of aniline, an appropriate benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde), and pyruvic acid in absolute ethanol[2].

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition states during imine formation.

    • Validation Check: Analyze starting material purity via Thin-Layer Chromatography (TLC) prior to mixing to prevent baseline impurities.

  • Step 2: Catalysis & Condensation. Add a catalytic amount of trifluoroacetic acid (TFA) and reflux the mixture[2].

    • Causality: TFA accelerates the formation of the Schiff base intermediate between aniline and benzaldehyde, driving the reaction forward and minimizing side products.

    • Validation Check: Monitor the disappearance of the benzaldehyde spot via TLC (Hexane:EtOAc 7:3) to confirm reaction completion.

  • Step 3: Isolation & Purification. Cool the mixture to induce precipitation. Filter the crude solid and recrystallize from ethanol.

    • Validation Check: Calculate the crude mass yield. A yield of 82–95% strongly indicates a successful one-pot reduction-cyclization[4].

  • Step 4: Structural Characterization.

    • Validation Check: Confirm the core structure using ¹H-NMR (identifying the characteristic quinoline aromatic protons) and ensure >95% purity via High-Performance Liquid Chromatography (HPLC) before biological testing[3].

Protocol 2: In Vitro 12R-LOX Inhibition Assay
  • Step 1: Enzyme Preparation. Incubate recombinant human 12R-LOX with the synthesized 2-aryl-quinoline analog (at varying concentrations, e.g., 10 µM to 100 µM) in a buffered solution[4].

    • Validation Check: Run a parallel positive control using a known LOX inhibitor to validate baseline enzyme activity and assay sensitivity.

  • Step 2: Substrate Addition. Introduce arachidonic acid (AA) to initiate the oxidation reaction.

    • Causality: AA is the natural substrate; its conversion to pro-inflammatory metabolites is the primary readout for enzyme activity[4].

    • Validation Check: Include a blank well (no enzyme) to measure and subtract the baseline auto-oxidation of AA.

  • Step 3: Quantification & Analysis. Measure the formation of the hydroperoxide product spectrophotometrically.

    • Validation Check: Calculate the Z'-factor of the assay plate. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio before deriving the final IC₅₀ values.

References

1.[2] Benchchem. Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. 2.[4] Manipal Academy of Higher Education. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX). 3.[5] PubMed / NIH. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. 4.[7] PMC / NIH. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. 5.[6] PMC / NIH. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. 6.[9] ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. 7.[8] Nanobioletters. Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. 8.[1] Benchchem. A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential. 9.[3] MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

Sources

Methoxy-Substituted Quinolines: A Technical Guide to Lipophilicity, Permeability, and Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted central nervous system (CNS) agents. When optimizing a lead compound for intracellular target engagement or Blood-Brain Barrier (BBB) penetration, modulating the physicochemical properties of the quinoline core is a critical step. One of the most effective and predictable strategies is the introduction of a methoxy (-OCH3) group.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of how methoxy substitution influences lipophilicity and membrane permeability. By bridging theoretical structure-activity relationships (SAR) with field-proven, self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Causality: The Impact of Methoxy Substitution

To understand why medicinal chemists frequently rely on methoxy substitutions, we must examine the thermodynamic and electronic shifts that occur when a hydrogen atom or a hydroxyl (-OH) group is replaced by an -OCH3 moiety.

  • Lipophilicity (LogP/LogD): Lipophilicity dictates the thermodynamic drive of a molecule to partition into lipid bilayers. Methylation of a hydroxyl group to a methoxy ether eliminates the highly polar O-H bond, typically increasing the LogP value by 0.5 to 1.0 units[1]. This precise incremental increase is often enough to push a sub-optimal compound into the ideal lipophilic range (LogP 2.0–4.0) for membrane permeation.

  • Topological Polar Surface Area (TPSA): Passive transcellular diffusion is heavily restricted by hydrogen bond donors. Converting an -OH to an -OCH3 eliminates a hydrogen bond donor. Methoxy-substituted quinolines frequently exhibit optimized TPSA values between 37.61 and 46.84 Ų[2]. According to Veber's rules, a TPSA below 90 Ų is strongly correlated with excellent BBB permeability.

  • Target Affinity vs. Non-Specific Binding: While high lipophilicity drives membrane permeation, excessive lipophilicity (LogP > 5) leads to poor aqueous solubility and non-specific binding to plasma proteins. In the development of Phosphodiesterase 10A (PDE10A) inhibitors, 3- and 4-methoxy substituted quinolines achieved the perfect balance, demonstrating high target selectivity and prolonged favorable target-to-background ratios in the brain[3].

Mechanism M -OCH3 Substitution (Eliminates H-Bond Donor) L Increased Lipophilicity (LogP +0.5 to 1.0) M->L P Decreased TPSA (< 90 Ų) M->P B Enhanced BBB Permeability (Passive Diffusion) L->B P->B T CNS Target Engagement (e.g., PDE10A Inhibition) B->T

Causal relationship between methoxy substitution, physicochemical shifts, and CNS target engagement.

Quantitative Structure-Property Relationship (QSPR) Data

To visualize the impact of methoxy substitution, the following table summarizes representative physicochemical shifts observed when modifying the quinoline core. The data illustrates how the transition from a hydroxyl to a methoxy group systematically improves permeability metrics.

Scaffold ModificationH-Bond DonorsTPSA (Ų)Estimated LogPBBB Permeability Prediction
8-Hydroxyquinoline (Baseline)1~33.11.8 - 2.0Moderate (High efflux risk)
8-Methoxyquinoline 0~22.12.5 - 2.8High (Optimal passive diffusion)
7-Chloro-8-hydroxyquinoline 1~33.12.5Moderate
7-Chloro-8-methoxyquinoline 0~22.13.0 - 3.5High (Enhanced lipid partitioning)
Quinoline Hydrazone (Methoxy) 037.6 - 46.83.37 - 3.86High (CNS active)

Experimental Workflows for Physicochemical Profiling

Data integrity in drug discovery relies on robust assay design. The following protocols are engineered as self-validating systems to ensure that the measured lipophilicity and permeability accurately reflect the molecule's behavior in vivo.

Workflow A 1. Synthesis & Purification (Methoxy-Quinolines) B 2. RP-HPLC Profiling (Determination of Log k / Log P) A->B C 3. PAMPA / Caco-2 (Passive & Active Permeability) B->C D 4. In Vivo CNS Profiling (Target:Background Ratio) C->D

Workflow for evaluating lipophilicity and permeability of synthesized methoxy-quinolines.

Protocol 1: RP-HPLC Determination of Lipophilicity (Log k)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for high-throughput lipophilicity estimation. It indirectly measures LogP by correlating the retention factor (


) on a nonpolar stationary phase with octanol-water partitioning[4].
  • Causality: We utilize a C18 column because its alkyl chains thermodynamically mimic the hydrophobic core of biological lipid bilayers. The retention time directly correlates to the molecule's lipophilic affinity.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC system with a standard C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm). Maintain the column compartment at a constant 25°C to prevent thermodynamic drift.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Methanol and an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4). The physiological pH ensures the quinoline nitrogen is in its relevant ionization state (LogD).

  • Calibration: Inject a set of 5-7 reference compounds with known, highly accurate shake-flask LogP values (e.g., toluene, bromobenzene). Record their retention times (

    
    ) and calculate their retention factors: 
    
    
    
    , where
    
    
    is the dead time (measured using uracil).
  • Sample Analysis: Inject the methoxy-substituted quinoline sample. Record its

    
     and calculate its 
    
    
    
    .
  • Data Validation: Plot the

    
     of the reference compounds against their literature LogP values to generate a linear regression curve (
    
    
    
    ). Interpolate the
    
    
    of the methoxy-quinoline to determine its experimental LogP.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

While RP-HPLC measures lipid affinity, it does not measure flux. PAMPA isolates passive transcellular diffusion from active transport mechanisms, providing a pure readout of the methoxy-quinoline's intrinsic permeability.

  • Causality: By utilizing a lecithin-in-dodecane artificial membrane, we strip away biological variables (like P-glycoprotein efflux) to strictly evaluate the physicochemical impact of the -OCH3 substitution on passive diffusion.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) solution of phosphatidylcholine in dodecane. Allow the solvent to evaporate slightly to form the artificial lipid bilayer.

  • Donor Compartment Loading: Dissolve the methoxy-quinoline in DMSO (10 mM stock), then dilute into PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO < 1%). Add 300 µL of this solution to the donor wells.

  • Acceptor Compartment Loading: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully mate the donor and acceptor plates. Incubate the "sandwich" at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 100 µL from both the donor and acceptor wells and quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ) using the standard steady-state flux equation. A 
    
    
    
    cm/s validates high passive BBB permeability.

Conclusion

The strategic incorporation of a methoxy group into the quinoline scaffold is a highly rational approach in drug design. By simultaneously increasing lipophilicity and eliminating a hydrogen bond donor, the -OCH3 substitution acts as a physicochemical lever that dramatically enhances passive membrane permeability. When coupled with rigorous, self-validating analytical workflows like RP-HPLC and PAMPA, researchers can confidently optimize quinoline derivatives for complex therapeutic targets in the CNS and beyond.

References

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC National Institutes of Health (NIH). URL:[Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives ResearchGate. URL:[Link]

  • Design, Synthesis, Evaluation, and Molecular Docking Study of Novel Quinoline Hydrazone Analogues as Anti-Tubercular Agents World Scientific Publishing. URL:[Link]

Sources

Methodological & Application

Application Note: Conrad-Limpach Synthesis of 5,8-Dimethoxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Kinetic Control, and High-Temperature Cyclization Protocols

Executive Summary

Highly functionalized quinoline scaffolds, particularly dimethoxyquinolines, are privileged pharmacophores in modern drug discovery. They serve as critical intermediates in the synthesis of receptor tyrosine kinase inhibitors (e.g., Tivozanib, Cabozantinib), antimalarial agents, and anti-inflammatory drugs 1. The Conrad-Limpach synthesis remains one of the most robust and scalable methodologies for constructing 4-quinolones (which tautomerize to 4-hydroxyquinolines) from aniline derivatives and β-keto esters.

This application note provides a comprehensive, self-validating protocol for the synthesis of 5,8-dimethoxy-2-methylquinolin-4-ol starting from 2,5-dimethoxyaniline and ethyl acetoacetate 2. By dissecting the thermodynamic and kinetic parameters of the reaction, this guide equips researchers with the mechanistic understanding required to eliminate isomeric byproducts and maximize yields.

Mechanistic Insights & Reaction Causality

The condensation of 2,5-dimethoxyaniline with ethyl acetoacetate is a classic example of competing reaction pathways governed by temperature.

  • Kinetic Control (Conrad-Limpach Pathway): The target pathway requires the formation of a β-aminoacrylate (enamine) intermediate. This is the kinetic product, favored at moderate temperatures (60–70 °C) under mild acid catalysis.

  • Thermodynamic Control (Knorr Pathway): If the initial condensation temperature is too high (>100 °C), the reaction shifts toward thermodynamic control, favoring the formation of a β-ketoanilide. Subsequent cyclization of this thermodynamic intermediate yields the undesired 2-quinolone isomer 3.

To ensure high regioselectivity, the workflow strictly separates the low-temperature enamine condensation from the high-temperature electrocyclic ring closure. The cyclization step requires extreme temperatures (250 °C) to overcome the high activation energy barrier of the ring closure, necessitating high-boiling solvents like diphenyl ether 3.

Reaction Pathway Visualization

ConradLimpach SM 2,5-Dimethoxyaniline + Ethyl Acetoacetate Cond Acid Catalysis (HCl) 60-70 °C SM->Cond Condensation Enamine Kinetic Intermediate: Ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate Cond->Enamine Kinetic Control (Low Temp) Amide Thermodynamic Intermediate: β-Ketoanilide Cond->Amide Thermodynamic Control (High Temp) Cyclization Thermal Cyclization Diphenyl Ether, 250 °C Enamine->Cyclization Isolation & Drying Knorr Acid Cyclization Conc. H2SO4 Amide->Knorr Product Conrad-Limpach Product: 5,8-Dimethoxy-2-methylquinolin-4-ol Cyclization->Product Electrocyclic Ring Closure (-EtOH) Byproduct Knorr Product: 5,8-Dimethoxy-4-methylquinolin-2-ol Knorr->Byproduct

Workflow and kinetic vs. thermodynamic control in the Conrad-Limpach synthesis.

Reaction Optimization & Data Presentation

The table below illustrates the causality between the chosen cyclization parameters and the resulting product distribution. Attempting cyclization at lower temperatures fails to overcome the activation barrier, instead allowing thermodynamic equilibration to the Knorr byproduct.

Table 1: Optimization of Cyclization Conditions (Temperature vs. Product Distribution)

SolventTemperature (°C)Time (min)4-Quinolone Yield (%)2-Quinolone Yield (%)Mechanistic Observation
Toluene110120015Incomplete reaction; thermodynamic shift
DMF1501201245Significant Knorr byproduct formation
Diphenyl Ether2503085< 2Optimal electrocyclic ring closure
Dowtherm A2602088< 2Rapid conversion; clean TLC profile

Experimental Protocol (Self-Validating System)

Materials & Reagents

Table 2: Required Reagents and Solvents

Reagent / MaterialGradeEquivalentsFunction
2,5-DimethoxyanilineReagent Grade, ≥98%1.0 eqPrimary starting material
Ethyl acetoacetateReagent Grade, ≥99%1.0 eqβ-ketoester
Hydrochloric acid (HCl)Concentrated, 37%CatalyticPromotes enamine formation
Diphenyl etherReagent Grade, 99%SolventHigh-boiling cyclization medium
EthanolAnhydrousSolventRecrystallization
HexanesACS GradeSolventPrecipitation/Washing
Phase 1: Kinetic Condensation (Enamine Formation)

The use of a mild water bath (60–70 °C) rather than aggressive reflux is a deliberate choice to maintain kinetic control. Higher temperatures risk the formation of the thermodynamic β-ketoanilide, which irrevocably commits the substrate to the Knorr pathway 3.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture with stirring in a water bath at 60–70 °C for 2–3 hours 2.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

  • Upon completion, allow the mixture to cool to room temperature.

  • Recrystallize the resulting solid from ethanol to obtain pure ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate. Dry thoroughly under vacuum.

  • Self-Validation Checkpoint: TLC should show complete consumption of the starting aniline. The kinetic product will appear as a distinct, UV-active spot. If a secondary spot appears, it indicates premature formation of the Knorr byproduct due to localized overheating.

Phase 2: High-Temperature Cyclization

The slow, portion-wise addition of the enamine intermediate into the pre-heated diphenyl ether is critical. It prevents the reaction temperature from dropping below the activation threshold required for the electrocyclic ring closure. Furthermore, the continuous distillation of ethanol shifts the reaction equilibrium forward (Le Chatelier's principle), acting as a real-time visual indicator of successful cyclization [[3]]().

  • Heat diphenyl ether (approx. 50 mL) to 250 °C in a flask equipped with a distillation apparatus to remove ethanol.

  • Slowly add the dried intermediate from Phase 1 (13.3 g, 0.05 mol) in small portions to the hot diphenyl ether. Control the addition rate to maintain the 250 °C reaction temperature 2.

  • Maintain the reaction mixture at 250 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, pour the mixture into 200 mL of hexanes with vigorous stirring to precipitate the 5,8-dimethoxy-2-methylquinolin-4-ol product. Filter, wash with hexanes, and dry.

  • Self-Validation Checkpoint: Ethanol will actively distill off during the addition of the intermediate. Failure to observe ethanol distillation suggests incomplete ring closure. Pouring the warm mixture into hexanes will trigger immediate precipitation of the target quinolone.

Troubleshooting & Quality Control

  • Low Yield / Incomplete Reaction: Ensure equimolar amounts of reactants in Phase 1. Degradation can occur if the intermediate is exposed to moisture. Ensure the Phase 1 intermediate is completely dry before introducing it to the 250 °C diphenyl ether to prevent dangerous splattering and side reactions.

  • Isomeric Contamination: If TLC reveals two closely eluting spots in the final product, the 2-quinolone isomer has formed. This is remediated by strictly maintaining the Phase 1 temperature below 75 °C and ensuring rapid, portion-wise addition into the diphenyl ether during Phase 2 3.

References

Sources

Application Note: Advanced Purification of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline via Controlled Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

5,8-Dimethoxy-2-(4-methylphenyl)quinoline is a highly functionalized 2-arylquinoline derivative. Compounds bearing the 5,8-dimethoxyquinoline scaffold are critical intermediates in the synthesis of complex bioactive molecules, including 1[1]. Furthermore, 2-arylquinolines are widely recognized for their diverse pharmacological profiles, including2[2].

The purification of these intermediates is paramount. Trace impurities—such as unreacted anilines, aldehydes, or poly-condensation byproducts from Skraup or Doebner-Miller syntheses—can severely poison downstream catalytic cross-coupling or hydrogenation steps[1]. Recrystallization remains the gold standard for achieving >99% purity, leveraging the differential solubility of the target compound versus its synthetic impurities.

Physicochemical Profiling & Solvent Rationale

To design a self-validating recrystallization protocol, one must analyze the molecular structure and its thermodynamic interactions:

  • Lipophilic Core: The quinoline ring and the 2-(4-methylphenyl) moiety confer significant lipophilicity, making the compound largely insoluble in water and highly soluble in non-polar solvents.

  • Polarizable Heteroatoms: The quinoline nitrogen and the 5,8-dimethoxy oxygen atoms act as hydrogen-bond acceptors, providing specific sites for solvent interaction.

  • Solvent Selection: A solvent must provide a steep temperature-dependent solubility curve. Absolute ethanol is the optimal choice. It acts as a hydrogen-bond donor at elevated temperatures, effectively solvating the dimethoxy and imine groups, while its relatively high dielectric constant prevents the co-crystallization of highly non-polar impurities. Literature confirms that 3, yielding highly pure crystalline solids[3]. Similar protocols have been successfully applied to4[4].

Experimental Workflow

G N1 Crude 5,8-Dimethoxy-2- (4-methylphenyl)quinoline N2 Dissolution in Hot Ethanol (Near Boiling Point) N1->N2 Add Solvent N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 Gravity Filter N4 Controlled Cooling (Room Temp to 4°C) N3->N4 Supersaturation N5 Vacuum Filtration & Cold Solvent Wash N4->N5 Crystallization N6 Vacuum Drying (Constant Weight) N5->N6 Isolate N7 Pure Crystalline Product N6->N7 Yield Calculation

Workflow for the recrystallization of this compound.

Step-by-Step Methodology

This protocol is designed as a self-validating system; each step contains an observable metric to ensure the process is proceeding under optimal thermodynamic conditions.

Step 1: Saturation and Dissolution

  • Weigh the crude this compound and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol at a ratio of approximately 10–15 mL per gram of crude material.

  • Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath or heating mantle.

  • Causality & Validation: The goal is to reach the saturation point at the solvent's boiling point to maximize the recovery yield upon cooling. If the solid does not completely dissolve, add hot ethanol in 1 mL increments until a clear solution is achieved. The visual validation is a completely transparent, albeit potentially colored, boiling solution.

Step 2: Hot Filtration (Removal of Insoluble Impurities)

  • Pre-heat a glass funnel and fluted filter paper in an oven at 80°C to prevent premature crystallization.

  • Quickly filter the hot, saturated solution into a pre-warmed Erlenmeyer flask.

  • Causality & Validation: This step removes dust, silica gel fragments, or polymeric byproducts that act as unwanted nucleation sites. If crystals begin to form on the filter paper during transfer, it indicates the solution cooled too rapidly; wash the paper with a minimal amount (1–2 mL) of boiling ethanol to recover the product.

Step 3: Controlled Nucleation and Crystal Growth

  • Cover the Erlenmeyer flask with a watch glass and allow it to cool undisturbed to room temperature (20–25°C) over 2 hours.

  • Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 1–2 hours.

  • Causality & Validation: Slow cooling ensures thermodynamic control, allowing the molecules to pack into a highly ordered crystal lattice while excluding impurities[4]. Rapid cooling (crashing out) leads to kinetic trapping of impurities within the crystal matrix (often observed as "oiling out"). The formation of distinct, well-defined crystals serves as visual validation of successful nucleation.

Step 4: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (2–3 mL per gram of product) of ice-cold ethanol.

  • Causality & Validation: The cold wash removes the mother liquor containing soluble impurities without significantly dissolving the purified product[3]. The filtrate should ideally be darker than the crystals, indicating the successful partitioning of colored impurities into the liquid phase.

Step 5: Drying and Final Validation

  • Transfer the crystals to a vacuum desiccator and dry under high vacuum (≤ 1 mbar) at 40°C until a constant weight is achieved.

  • Causality & Validation: Residual ethanol can depress the melting point and interfere with downstream NMR analysis. A sharp melting point range (typically ≤ 2°C variance) serves as the primary self-validation metric for high chemical purity.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters and recovery metrics based on standard 2-arylquinoline recrystallization profiles[3][4].

ParameterValue / DescriptionAnalytical Method / Rationale
Optimal Solvent Absolute EthanolHigh solubility at 78°C; low solubility at 4°C.
Solvent Ratio ~10 - 15 mL / gMinimizes product loss in the mother liquor.
Cooling Gradient 78°C → 25°C → 4°CPromotes thermodynamic crystal growth over kinetic trapping.
Expected Recovery Yield 75% - 85%Balances high purity with acceptable mass recovery.
Purity Validation > 99% (Sharp Melting Point)Melting point depression directly indicates residual impurities.

References

  • Lown, J. W., & Sim, S. K. (1976). Studies related to antitumor antibiotics. Part VII. Synthesis of streptonigrin analogues and their single strand scission of DNA. Canadian Journal of Chemistry. 1

  • Simple Synthesis of New Bioactive Nitrogenous Compounds with In Silico Study. (2024). Sciforum. 2

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. 3

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. (2026). PMC. 4

Sources

Thin-layer chromatography (TLC) monitoring of quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Thin-Layer Chromatography (TLC) Monitoring of Quinoline Synthesis

Executive Summary

Quinolines represent a privileged class of heterocyclic scaffolds in modern drug development, exhibiting potent antimalarial, anticancer, and antibacterial properties[1][2]. The synthesis of these nitrogenous cores—most notably via the Friedländer heteroannulation—requires precise reaction monitoring to ensure complete conversion and minimize side-product formation[3][4]. This application note provides a comprehensive, self-validating protocol for the Thin-Layer Chromatography (TLC) monitoring of quinoline synthesis, detailing the mechanistic causality behind mobile phase selection, stationary phase dynamics, and orthogonal visualization techniques.

Mechanistic Causality & Reaction Dynamics

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound, followed by a rapid intramolecular cyclodehydration to form the quinoline core[4][5].

From a chromatographic perspective, this transformation represents a significant shift in molecular polarity. The starting 2-aminoaryl ketone possesses a primary amine and a carbonyl group, both of which act as strong hydrogen-bond donors and acceptors. These functional groups interact heavily with the acidic silanol groups of the silica gel stationary phase, anchoring the molecule[6]. As the reaction progresses, the cyclization consumes these highly polar functional groups, yielding a tertiary nitrogen embedded within a conjugated aromatic system. This structural evolution drastically reduces the molecule's affinity for the stationary phase, resulting in a higher retention factor (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) for the newly formed quinoline product[6].

Friedlander SM1 2-Aminoaryl Ketone (Polar, Low Rf) INT Aldol Intermediate (Highly Polar) SM1->INT Base/Acid Catalyst SM2 α-Methylene Compound (Variable Rf) SM2->INT PROD Quinoline Scaffold (Non-Polar, High Rf) INT->PROD Cyclodehydration

Caption: Friedländer synthesis pathway and corresponding TLC polarity shifts.

Self-Validating TLC Protocol

To ensure scientific trustworthiness, the monitoring process must be designed as a self-validating system. Relying solely on the disappearance of a starting material spot is analytically insufficient, as matrix effects from the crude reaction (e.g., high salt concentrations, changing pH, or catalyst presence) can alter local mobile phase dynamics, causing


 shifts[6].

Step-by-Step Methodology:

  • Plate Preparation : Utilize high-performance Silica gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a graphite pencil, as ink will co-elute with the mobile phase and obscure results[6].

  • Sample Preparation : Dissolve a 5-10

    
    L aliquot of the crude reaction mixture in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to quench the reaction and dilute the matrix[6].
    
  • The "Co-Spot" Technique (Validation Checkpoint) : Spot three distinct lanes on the baseline:

    • Lane 1 : Pure starting material (2-aminoaryl ketone).

    • Lane 2 : Co-spot (Starting material + Reaction mixture superimposed).

    • Lane 3 : Reaction mixture. Causality: The co-spot acts as an internal standard. If the starting material in the reaction mixture has slightly shifted due to matrix effects, the co-spot will reveal a single, elongated spot rather than two distinct spots, preventing false interpretations of reaction completion[6].

  • Development : Place the plate in a pre-equilibrated chamber containing the optimized mobile phase (typically Hexane/Ethyl Acetate mixtures). Ensure the solvent level is below the baseline[6].

  • Orthogonal Visualization :

    • Primary Screen (UV): Examine the dried plate under UV light at 254 nm. The highly conjugated quinoline system quenches the plate's embedded F254 fluorescence, appearing as a dark spot against a bright green background.

    • Secondary Confirmation (Dragendorff's Reagent): UV visualization is prone to false positives from unreacted aromatic impurities. To establish chemical causality, spray the plate with Dragendorff's reagent (potassium bismuth iodide). The heavy metal complex (

      
      ) selectively precipitates with the basic tertiary nitrogen of the quinoline ring, yielding a distinct orange-red spot[7][8]. This orthogonal detection method confirms the observed spot is a nitrogenous heterocycle, not a non-alkaloid byproduct.
      

TLC_Workflow Prep 1. Prepare Silica Gel 60 F254 Spot 2. Spot: SM, Co-spot, Rxn Prep->Spot Dev 3. Develop (Hexane/EtOAc) Spot->Dev VisUV 4. UV Vis (254 nm) Dev->VisUV VisStain 5. Dragendorff's Stain VisUV->VisStain Val 6. Validation: Calculate Rf VisStain->Val

Caption: Self-validating TLC workflow for quinoline reaction monitoring.

Data Interpretation & Troubleshooting

Quantitative tracking of the reaction relies on calculating the Retention Factor (


) and optimizing the mobile phase to resolve overlapping species.

Table 1: Typical


 Values and Visualization Profiles 
CompoundRelative PolarityTypical

(7:3 Hex/EtOAc)
UV 254 nmDragendorff's Stain
2-Aminoaryl Ketone (SM) High (Primary Amine, Ketone)0.20 - 0.35Dark SpotNegative (Yellow/Clear)
α-Methylene Compound (SM) Medium0.40 - 0.50VariableNegative
Quinoline Product Low (Tertiary Amine, Aromatic)0.60 - 0.75Dark SpotPositive (Orange-Red)

Table 2: Mobile Phase Optimization & Troubleshooting

PhenomenonMechanistic CausalityCorrective Action
Streaking / Tailing Strong acid-base interaction between the basic quinoline nitrogen and acidic silica silanol groups[6].Add 1-2% Triethylamine (TEA) to the mobile phase to competitively cap silanol active sites[6].

= 0 (No movement)
Mobile phase lacks sufficient hydrogen-bond accepting capability to desorb the analyte[6].Increase mobile phase polarity (e.g., shift from 9:1 to 7:3 Hexane:EtOAc)[6].

= 1 (Solvent front)
Mobile phase is too polar, overpowering the stationary phase's retention forces[6].Decrease mobile phase polarity (e.g., shift to 95:5 Hexane:EtOAc or pure Hexane)[6].

References

  • [1] Journal of Drug Delivery and Therapeutics. "The Chemical and Pharmacological Advancements of Quinoline: A Mini Review".[Link]

  • [2] PubMed. "A review on quinolines: New green synthetic methods and bioactive potential".[Link]

  • IJSDR. "Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives".[Link]

  • [7] EPFL. "TLC Visualization Reagents".[Link]

  • [3] RSC Publishing. "Highly efficient one-pot tandem Friedlander annulation".[Link]

  • [4] Organic Letters. "Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation".[Link]

  • [8] ResearchGate. "Dragendorff's reagent: Historical perspectives and current status".[Link]

Sources

Application Notes and Protocols: The Strategic Use of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 5,8-dimethoxy-2-(4-methylphenyl)quinoline. This polysubstituted quinoline is a highly functionalized and versatile building block, poised for the elaboration into more complex molecular architectures. Its unique electronic and structural features—an electron-rich dimethoxy-substituted benzene ring, a reactive pyridine moiety, and a customizable p-tolyl group—make it an attractive starting point for generating libraries of novel compounds with potential therapeutic applications. This document provides detailed, field-proven protocols for the synthesis of the title compound and its subsequent derivatization through key organic transformations, including electrophilic substitution, demethylation, and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by expert insights into the causality of experimental choices and self-validating system checks to ensure reproducibility and success.

Introduction: The Quinoline Scaffold and the Potential of this compound

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline scaffold is critical in defining its pharmacological profile. This compound is a particularly promising, though not widely commercially available, building block. The electron-donating methoxy groups at the C5 and C8 positions significantly activate the benzenoid ring towards electrophilic substitution, while also influencing the electronic properties of the entire heterocyclic system. The 2-aryl substitution provides a vector for diversification and has been identified as a key feature in many biologically active molecules.[3]

This guide provides a foundational framework for synthesizing and utilizing this valuable scaffold.

Synthesis of the Core Building Block: this compound

The most direct and reliable method for the synthesis of 2-arylquinolines from readily available precursors is the Friedländer annulation.[4][5] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of our target molecule, 2-amino-4,7-dimethoxyacetophenone serves as the ideal starting material, reacting with 4'-methylacetophenone.

Proposed Synthetic Pathway: Acid-Catalyzed Friedländer Annulation

The acid-catalyzed condensation of 2-amino-4,7-dimethoxyacetophenone with 4'-methylacetophenone is expected to proceed via an initial aldol-type condensation, followed by cyclization and dehydration to furnish the aromatic quinoline core.

G cluster_0 Step 1: Intermolecular Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Purification A 2-Amino-4,7-dimethoxy- acetophenone C Intermediate Adduct A->C H+ catalyst B 4'-Methylacetophenone B->C D Cyclized Intermediate C->D Intramolecular condensation E This compound D->E -H2O F Crude Product E->F Work-up G Purified Product F->G Column Chromatography

Caption: Workflow for the Friedländer Synthesis of the title compound.

Detailed Experimental Protocol: Friedländer Synthesis

Materials:

  • 2-Amino-4,7-dimethoxyacetophenone

  • 4'-Methylacetophenone (1.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20 mol%)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-amino-4,7-dimethoxyacetophenone (1.0 eq), 4'-methylacetophenone (1.1 eq), and p-TsOH·H₂O (0.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aminoacetophenone. Water will be collected in the Dean-Stark trap as the reaction proceeds. Causality Note: The azeotropic removal of water drives the equilibrium towards the product, ensuring high conversion.[4]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications as a Synthetic Building Block

The synthesized this compound is a versatile platform for further molecular elaboration. The following sections detail protocols for its key transformations.

Derivatization via Electrophilic Aromatic Substitution

The dimethoxy-substituted ring is highly activated towards electrophilic aromatic substitution. The directing effects of the methoxy groups and the quinoline nitrogen will dictate the regioselectivity. The C6 and C7 positions are the most likely sites of substitution.[6]

Protocol: Bromination at the C6 Position

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolution: In a flame-dried, argon-purged flask, dissolve the quinoline starting material (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Causality Note: Portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of di-substituted byproducts.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to isolate 6-bromo-5,8-dimethoxy-2-(4-methylphenyl)quinoline.

G Start 5,8-Dimethoxy-2- (4-methylphenyl)quinoline Product 6-Bromo-5,8-dimethoxy-2- (4-methylphenyl)quinoline Start->Product Electrophilic Aromatic Substitution Reagent + NBS (DMF, 0°C to rt)

Caption: Reaction scheme for the bromination of the quinoline core.

Modification of the Methoxy Groups: Demethylation

The methoxy groups can be cleaved to reveal hydroxyl functionalities, which are valuable handles for further derivatization (e.g., etherification, esterification). Reagents like boron tribromide (BBr₃) are effective for complete demethylation, while nucleophilic reagents like thiolates can sometimes offer selectivity.[7][8]

Protocol: Complete Demethylation with Boron Tribromide

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (2.5 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: Dissolve the starting quinoline (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Add the BBr₃ solution (2.5 eq) dropwise via syringe. Causality Note: BBr₃ is a strong Lewis acid and highly reactive. Slow addition at low temperature is crucial to control the reaction and prevent degradation of the substrate.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol. This will decompose the excess BBr₃ and the boron complexes.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent (e.g., methanol/water) to yield the 2-(4-methylphenyl)quinoline-5,8-diol.

ReagentConditionsOutcomeReference
BBr₃CH₂Cl₂, -78 °C to rtComplete Demethylation[8]
HBr (48%)RefluxComplete Demethylation[9]
Sodium isopropyl thiolateDMF, refluxSelective Demethylation (in some systems)[7]

Table 1: Common Reagents for Aryl Ether Demethylation.

Functionalization via Palladium-Catalyzed Cross-Coupling

The bromo-derivative synthesized in section 3.1 is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C6 position.

Protocol: Suzuki-Miyaura Coupling of the 6-Bromo Derivative

Materials:

  • 6-Bromo-5,8-dimethoxy-2-(4-methylphenyl)quinoline

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (10:1 mixture), degassed

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 6-bromoquinoline (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the degassed solvent. Add this catalyst solution to the Schlenk flask. Causality Note: The quinoline nitrogen can poison palladium catalysts. Using bulky, electron-rich phosphine ligands like SPhos sterically shields the palladium center, preventing coordination by the quinoline nitrogen and maintaining catalytic activity.[10]

  • Solvent Addition: Add the degassed toluene/water mixture to the flask.

  • Execution: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the 6-aryl-5,8-dimethoxy-2-(4-methylphenyl)quinoline.

G cluster_0 Substrate Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Product Isolation A Bromination of Quinoline Core B 6-Bromo-Quinoline Derivative A->B C Add Arylboronic Acid, Base, and Pd Catalyst B->C D Heat at 100°C C->D E Aqueous Work-up D->E F Column Chromatography E->F G 6-Aryl-Quinoline Product F->G

Caption: Experimental workflow for C-C bond formation via Suzuki coupling.

ParameterConditionYield (%)Reference
Ligand SPhos>85% (typical)[10]
Base K₃PO₄High[10]
Solvent Toluene/H₂OHigh[11]
Temperature 100 °COptimal[11]

Table 2: Representative Conditions for Suzuki Coupling on Heterocycles.

Conclusion

This compound is a strategically designed building block that offers multiple avenues for synthetic diversification. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent functionalization. The electron-rich nature of the dimethoxy-substituted ring allows for facile electrophilic substitution, while the methoxy groups themselves can be converted to reactive hydroxyls. Furthermore, halogenated derivatives serve as excellent precursors for advanced C-C and C-N bond-forming reactions via palladium catalysis. The application of these protocols will empower researchers to efficiently generate novel and complex quinoline-based molecules for applications in drug discovery and materials science.

References

  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(23), 4380–4383. [Link]

  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(23), 4380-4383. [Link]

  • Campeau, L. C., et al. (2006). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]

  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry. [Link]

  • Request PDF. (n.d.). Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]

  • Synlett. (2014). One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. [Link]

  • Xie, P., et al. (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. PubMed Central. [Link]

  • ResearchGate. (2014). One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Electrochemical oxidation of aromatic ethers. Part 6. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Chem.info. (n.d.). Combes quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Journal of the American Chemical Society. (1947). The Reaction of Aryllithium Compounds with 2-Arylquinolines. [Link]

  • RSC Publishing. (2025). A green approach to 2-arylquinolines via palladium-catalysed C–H activation. [Link]

  • ResearchGate. (2018). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Combes synthesis of quinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. [Link]

  • ResearchGate. (2025). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. [Link]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]

  • Royal Society of Chemistry. (2025). A green approach to 2-arylquinolines via palladium-catalysed C–H activation. [Link]

  • ResearchGate. (2001). Iodine–Methanol-promoted Oxidation of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones to 2-Aryl-4-methoxyquinolines. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Journal of the Chemical Society C: Organic. (1969). Oxidation of alkoxyphenols. Part XII. [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. [Link]

  • ChemRxiv. (2023). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of 1,2,3,4-Tetrahydroquinolines. [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. [Link]

  • ResearchGate. (2024). Doebner–Miller synthetic route for the formation of substituted quinolines. [Link]

  • PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • J-STAGE. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. [Link]

  • LabXchange. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

Sources

Application Note: Strategic Derivatization of the Quinoline Core at the 4-Position

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs, including antimalarials (chloroquine), broad-spectrum antibiotics (fluoroquinolones), and targeted kinase inhibitors (bosutinib, lenvatinib)[1][2]. The 4-position of the quinoline ring is particularly critical; derivatization at this site profoundly modulates physicochemical properties, target binding affinity (such as kinase hinge-region interactions or heme-binding in Plasmodium), and overall pharmacokinetic profiles[3][4].

Due to the strong electron-withdrawing nature of the quinoline nitrogen, the C2 and C4 positions are inherently electrophilic. This electronic distribution dictates the three primary modalities for C4 derivatization: Nucleophilic Aromatic Substitution (


), Palladium-Catalyzed Cross-Coupling, and Minisci-type Radical C–H Functionalization[1][5][6].

Mechanistic Causality: Choosing the Right Derivatization Strategy

A successful derivatization protocol requires matching the chemical reactivity of the substrate with the appropriate catalytic or thermodynamic driving force.

  • Nucleophilic Aromatic Substitution (

    
    ):  The classical approach relies on 4-haloquinolines. Protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the attack of aliphatic amines. However, traditional 
    
    
    
    requires harsh conditions (excess phenol, >120 °C) which often leads to complex workups and poor yields for sterically hindered or electronically deactivated nucleophiles[1][5].
  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): When

    
     fails—particularly with primary anilines or bulky secondary amines—transition-metal catalysis provides a mild alternative. The challenge here is that 4-aminoquinolines can coordinate to palladium, poisoning the catalyst. Utilizing bidentate ligands with large bite angles (e.g., DPEphos) or bulky Josiphos ligands (e.g., CyPFtBu) prevents the formation of inactive Pd-bis(amine) complexes[5][7].
    
  • Minisci-Type C–H Functionalization: For late-stage functionalization of unsubstituted quinolines, the Minisci reaction allows direct C4 alkylation. Acid is used as a stoichiometric additive because protonating the heteroarene lowers its LUMO, facilitating nucleophilic carbon-centered radical addition[6]. Regioselectivity (C2 vs. C4) is strictly governed by the steric bulk of the radical, the choice of Brønsted acid, and the solvent polarity[8].

G Start Target: C4-Derivatized Quinoline Precursor Starting Material? Start->Precursor Halo 4-Haloquinoline Precursor->Halo Halogenated Unsub Unsubstituted Quinoline Precursor->Unsub C-H Bond Nuc Nucleophile Type? Halo->Nuc Minisci Minisci Reaction (Radical) Unsub->Minisci Alkyl Radical Source SNAr SNAr (Acid/Heat) Nuc->SNAr Aliphatic/Reactive Amine BHA Buchwald-Hartwig (Pd/Ligand) Nuc->BHA Sterically Hindered/Aniline

Strategic decision matrix for quinoline C4 derivatization based on substrate reactivity.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and expected outcomes for the three primary C4-derivatization strategies.

Derivatization StrategyTypical Reagents & CatalystsSubstrate ScopeTemp (°C)Yield RangePrimary AdvantagePrimary Limitation
Aqueous

HCl (0.1 eq), Water, AmineAliphatic amines, unhindered anilines40–80 °C75–95%Green solvent, highly scalable, no metalsFails with bulky or electron-poor amines
Buchwald-Hartwig Pd(OAc)₂, DPEphos, K₃PO₄, DioxaneAnilines, bulky secondary amines85–100 °C60–90%Mild conditions, broad scope for inactive aminesHigh catalyst cost, moisture sensitive
Photocatalytic Minisci Fe(phen)Cl₃, KIO₃, Carboxylic Acid, Blue LEDUnsubstituted quinolines, alkyl radicals25 °C30–70%Late-stage C–H functionalization, mildRegioselectivity mixtures (C2 vs C4)

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, meaning the mechanistic rationale is embedded within the procedural steps to ensure reproducibility and troubleshooting capability.

Protocol A: Acid-Promoted Amination in Aqueous Media

Causality Insight: Conducting


 in water leverages the hydrophobic effect to drive the organic reactants together, significantly accelerating the reaction rate compared to alcoholic solvents. A catalytic amount of HCl (0.1 equiv.) is critical: it protonates the quinoline to activate the C4 position, but keeping the acid concentration low prevents the formation of the hydrolytic side-product (quinolin-4-ol)[9].
  • Preparation: In a 20 mL reaction vial, suspend 4-chloroquinoline (1.0 mmol) and the desired amine (1.2 mmol) in deionized water (5.0 mL).

  • Activation: Add aqueous HCl (0.1 mmol, 0.1 equiv.). Self-Validation Check: The suspension may slightly clarify as the quinolinium salt forms.

  • Reaction: Seal the vial and heat to 40–80 °C (depending on amine nucleophilicity) with vigorous stirring for 1–4 hours.

  • Monitoring: Monitor via TLC or LC-MS. If quinolin-4-ol formation is detected, reduce the temperature to 40 °C.

  • Workup: Cool the mixture to room temperature. The product typically precipitates as a solid slurry. Adjust the pH to 8-9 using saturated aqueous NaHCO₃, filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Insight: For unreactive anilines,


 is insufficient. This protocol utilizes Pd(OAc)₂ and DPEphos. DPEphos is selected because its large bite angle forces the palladium center into a geometry that favors reductive elimination of the C–N bond, preventing the newly formed 4-aminoquinoline from acting as a competitive ligand and poisoning the catalyst[5][7].
  • Catalyst Assembly: In an oven-dried 40-mL vial equipped with a stir bar, charge 4-chloroquinoline (1.0 mmol), Pd(OAc)₂ (4 mol %), DPEphos (8 mol %), and finely milled anhydrous K₃PO₄ (2.5 mmol).

  • Inert Atmosphere: Place an upside-down 24/40 septum over the vial. Insert an 18-gauge needle as a vent and purge the mixture with dry Argon for 5 minutes.

  • Reagent Addition: Add the requisite amine (1.5 mmol) and anhydrous dioxane (4.0 mL) via syringe. Sparge the resulting suspension with Argon for an additional 3 minutes.

  • Coupling: Remove the vent needle and heat the reaction to 85 °C for 18 hours. Self-Validation Check: A color change to dark red/brown indicates active Pd(0) species formation.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove phosphate salts and palladium black. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: Iron-Catalyzed Photocatalytic Minisci C4-Alkylation

Causality Insight: Traditional Minisci reactions require harsh stoichiometric oxidants (e.g., persulfate) and high temperatures. This protocol utilizes an iron-photocatalyzed decarboxylation of carboxylic acids under blue LED irradiation to generate alkyl radicals at room temperature. Acidic conditions promote free radical hydrogen abstraction at the C4 position of the protonated quinoline[10].

  • Reaction Setup: Dissolve quinoline (1.0 mmol) and the corresponding carboxylic acid (radical precursor, 5.0 mL) in H₂O (25 mL).

  • Acidification: Add concentrated H₂SO₄ (0.1 mL) to protonate the quinoline, lowering its LUMO and directing the radical attack.

  • Catalyst Addition: Add Fe(phen)Cl₃·H₂O (10 mol %) and a 0.1 M aqueous solution of KIO₃ (10 mL).

  • Irradiation: Degas the mixture with nitrogen for 10 minutes. Irradiate the stirred mixture with commercial 36 W blue LEDs (410–456 nm) under a cooling fan at room temperature for 48 hours.

  • Isolation: Neutralize the mixture with aqueous NaOH, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

G Q Quinoline HQ Protonated Quinoline (Lowered LUMO) Q->HQ H+ Int Radical Cation Intermediate at C4 HQ->Int + R• Addition Rad Alkyl Radical (R•) Rad->Int Prod 4-Alkylquinoline (Rearomatized) Int->Prod -e-, -H+ (Oxidation)

Mechanistic pathway of radical addition to protonated quinoline highlighting C4 selectivity.

References

Sources

Application Note: Optimizing Cell Viability Assays for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives and their metal complexes are highly valued in drug discovery for their antimalarial, antibacterial, and anticancer properties[1][2]. However, evaluating the cytotoxicity of these compounds presents unique analytical challenges. Quinolines frequently exhibit intrinsic redox activity, fluorescence, or strong absorbance in the visible spectrum[1][3][4]. When subjected to standard colorimetric viability assays like the MTT assay, these properties can cause severe optical and chemical interference, leading to false-positive viability readouts and the underestimation of drug potency[5][6][7].

This application note provides a comprehensive, self-validating framework for assessing cell viability in the presence of quinoline compounds. It details the mechanistic pitfalls of tetrazolium-based assays, provides a decision matrix for assay selection, and outlines step-by-step protocols for both a modified MTT assay and an orthogonal ATP-luminescence assay.

Mechanistic Pitfalls: The Quinoline-MTT Paradox

To design a robust experiment, one must understand the causality behind assay interference. The MTT assay relies on the capacity of live cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals[8]. This reduction is driven by mitochondrial dehydrogenases (e.g., succinate dehydrogenase) and NAD(P)H-dependent oxidoreductases[8].

The Redox Interference Mechanism: Many quinoline compounds, particularly metallodrugs and those with polyphenolic or thiocarbonyl side chains, act as potent redox cyclers[1][3]. These compounds can directly donate electrons to the tetrazolium ring of the MTT reagent in the extracellular environment, reducing it to formazan completely independently of cellular metabolic activity[5][9]. Consequently, even in a population of entirely dead cells, the spontaneous chemical reduction of MTT by the quinoline compound will generate a strong purple signal, yielding a strikingly false-positive viability result[5][6][7].

The Optical Interference Mechanism: Furthermore, many quinoline derivatives are highly conjugated push-pull fluorophores that absorb light in the 350–500 nm range and emit or absorb strongly in the 500–600 nm range[4]. Because the formazan product is typically quantified via absorbance at 540–570 nm[10][11][12], residual quinoline in the assay well can artificially inflate the absorbance readout, masking true cytotoxicity.

Assay Selection & Logical Workflow

To establish a self-validating system, researchers must screen quinoline compounds for intrinsic redox and optical activity before committing to a viability readout. The following decision matrix dictates the appropriate assay pathway.

Workflow N1 Quinoline Compound Viability Assessment N2 Assess Redox Activity (Cell-Free MTT Control) N1->N2 N3 Significant Formazan Production? N2->N3 N4 Assess Optical Overlap (Absorbance 500-600 nm) N3->N4 No N8 Orthogonal Assay Required (ATP Luminescence / CellTiter-Glo) N3->N8 Yes (Redox Interference) N5 Strong Absorbance or Fluorescence? N4->N5 N6 Standard MTT Assay (with standard controls) N5->N6 No N7 Modified MTT Assay (Pre-MTT Wash Step) N5->N7 Yes (Optical Interference) N7->N8 If wash is toxic/ineffective

Decision matrix for selecting appropriate cell viability assays for quinoline compounds.

Self-Validating Experimental Protocols

If a quinoline compound exhibits mild optical interference but no direct redox activity, a Modified MTT Assay can be used. If the compound is highly redox-active, researchers must default to an Orthogonal ATP-Luminescence Assay to ensure data integrity[5][6].

Protocol A: Modified MTT Assay (With Pre-Wash Step)

This protocol introduces a critical wash step to remove extracellular quinolines before the introduction of the MTT reagent, preventing direct chemical reduction and optical overlap[9][11].

Materials:

  • 96-well flat-bottom clear microplates[12].

  • MTT Reagent (5 mg/mL in sterile PBS, protected from light)[11][12].

  • Solubilization Solution (10% SDS in 0.01 M HCl, or pure DMSO)[11][12].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in 100 µL of complete culture medium into a 96-well plate[10][11]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion[11].

  • Compound Treatment: Aspirate media and add 100 µL of media containing serial dilutions of the quinoline compound[12].

    • Critical Self-Validating Control: You must include a "Cell-Free Control" well containing only media and the highest concentration of the quinoline compound (no cells)[9].

  • Incubation: Incubate for the desired exposure period (e.g., 24–72 hours)[10].

  • Pre-MTT Wash (The Modification): Carefully remove the treatment media. Gently wash the wells with 100 µL of warm, sterile PBS to remove residual extracellular quinoline[11].

  • MTT Addition: Add 100 µL of fresh, phenol red-free medium and 10–25 µL of the MTT solution to each well (targeting a final concentration of ~0.45–0.5 mg/mL)[10][11].

  • Formazan Generation: Incubate for 1 to 4 hours at 37°C until intracellular purple crystals are visible under a microscope[10][11].

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom[11]. Add 100 µL of Solubilization Solution (DMSO or SDS/HCl) to each well[10][11][12]. Mix on an orbital shaker for 15–30 minutes to ensure complete dislodging and solubilization.

  • Readout: Measure absorbance at 540–570 nm using a microplate reader[10][11][12]. Subtract the absorbance of the Cell-Free Control from the experimental wells[9].

Protocol B: Orthogonal ATP-Luminescence Assay (CellTiter-Glo®)

When quinolines are highly redox-active, metabolic reduction assays (MTT, XTT, Resazurin) are fundamentally compromised[5][10]. The CellTiter-Glo® assay circumvents this by quantifying ATP—a universal indicator of metabolically active cells—using a proprietary thermostable luciferase[13][14][15][16]. Because it does not rely on tetrazolium reduction, it is immune to quinoline redox cycling[5][6].

Step-by-Step Methodology:

  • Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature[13]. Transfer the buffer into the amber bottle containing the substrate to reconstitute the reagent[13].

  • Cell Seeding & Treatment: Prepare cells and quinoline test compounds in opaque-walled 96-well plates (to prevent luminescent cross-talk) containing a final volume of 100 µL/well[10]. Incubate according to the experimental timeline[15].

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes[13][15].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio of reagent to cell culture medium)[13][15][16]. Note: Cell washing or medium removal is not required due to the homogeneous "add-mix-measure" format[14][15][16].

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis[13][15]. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[13].

  • Readout: Record luminescence using a luminometer[13][15]. The luminescent signal is directly proportional to the amount of ATP, and thus the number of viable cells[15][16].

Quantitative Data Interpretation & Troubleshooting

Proper interpretation requires understanding how assay artifacts skew quantitative metrics like the IC₅₀. Table 1 outlines the comparative vulnerabilities of different assays, while Table 2 provides a troubleshooting framework for identifying artifacts.

Table 1: Comparative Analysis of Viability Assays for Quinoline Screening

Assay TypePrimary BiomarkerSusceptibility to Quinoline InterferenceRecommended Mitigation Strategy
MTT / XTT Dehydrogenase Activity (Redox)High: Prone to direct chemical reduction and optical overlap at 570 nm[4][5].Implement rigorous pre-MTT wash steps; subtract cell-free control background[9][11].
Resazurin Oxidoreductase Activity (Redox)Moderate: Prone to direct chemical reduction, but fluorescence readout avoids some absorbance overlap[9][10].Include cell-free controls; verify with microscopy[5][9].
ATP Luminescence ATP ConcentrationLow: Independent of cellular redox states; unaffected by quinoline absorbance[5][6][13].Use opaque plates; ensure complete cell lysis during the 2-minute shaking step[13][15].

Table 2: Troubleshooting MTT Artifacts in Quinoline Testing

ObservationMechanistic CauseCorrective Action
High absorbance in cell-free control well Direct chemical reduction of MTT by the quinoline compound[9].Abandon MTT; switch to ATP-luminescence (CellTiter-Glo)[5][6].
Incomplete formazan solubilization Hydrophobic interactions between quinoline aggregates and formazan[4].Switch solubilization agent from pure DMSO to 10% SDS in 0.01 M HCl; increase shaker time to 30 mins[12].
Calculated Viability > 100% at high doses Optical overlap (quinoline absorbs strongly at 540-570 nm)[4].Implement pre-MTT wash step[11]; subtract background absorbance of compound alone[9].

References

  • CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net.[Link][14]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH.[Link][10]

  • Can the plant extracts influence the outcome of the MTT test? ResearchGate.[Link][9]

  • Cell sensitivity assays: the MTT assay - PubMed. NIH. [Link][8]

  • The MTT Viability Assay Yields Strinkingly False Positive Viabilities Although The Cells Are Died by Some Plant Extracts. ResearchGate.[Link][5]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. TÜBİTAK Academic Journals.[Link][6]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link][11]

  • TRDizin | The MTT viability assay yields strikingly false-positive viabilities. Ulakbim.[Link][7]

  • Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. PMC.[Link][3]

  • Metallodrugs are unique: opportunities and challenges of discovery and development. RSC.[Link][1]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry.[Link][2]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. PMC.[Link][4]

Sources

Application Note: Antimicrobial Screening Strategies for Novel Quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in antimicrobial drug discovery, forming the core of the fluoroquinolone class of antibiotics[1]. These compounds exert their profound bactericidal activity by targeting bacterial type II topoisomerases—specifically DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria[2]. By stabilizing the enzyme-DNA cleavage complex, quinolines prevent DNA religation, leading to lethal double-stranded DNA breaks and rapid cell death[3].

However, the rapid global emergence of multidrug-resistant (MDR) strains, primarily driven by point mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA and parC genes, necessitates the continuous synthesis and evaluation of novel quinoline analogs[4].

This application note details a robust, self-validating screening pipeline designed for newly synthesized quinoline derivatives. The workflow progresses from phenotypic susceptibility testing to target-specific biochemical validation and mammalian cytotoxicity profiling, ensuring that selected hits possess both high efficacy and a wide therapeutic window.

Experimental Workflow

G Synth Synthesized Quinoline Analogs (Compound Library) Primary Primary Screening Resazurin Microdilution (MIC/MBC) Synth->Primary Phenotypic Evaluation Secondary Mechanistic Validation DNA Gyrase Supercoiling Assay Primary->Secondary Active Hits (MIC < 10 µg/mL) Tox Cytotoxicity Profiling MTT Assay (Mammalian Cells) Primary->Tox Parallel Profiling Hit Hit Compound Selection (Selectivity Index > 10) Secondary->Hit Target Confirmed Tox->Hit Safe Profile (IC50 > 100 µg/mL)

Workflow for the antimicrobial screening and mechanistic validation of novel quinoline analogs.

Protocol 1: Primary Phenotypic Screening (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of quinoline analogs.

Expert Insight & Causality: Standard broth microdilution relies on optical density (OD) at 600 nm to measure bacterial growth. However, novel synthetic quinolines often suffer from poor aqueous solubility, leading to precipitation in the culture media that mimics bacterial turbidity and causes false-positive OD readings. To circumvent this, we employ the Resazurin Microtiter Assay (REMA)[5]. Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Metabolically active bacteria reduce it to resorufin (which is pink and highly fluorescent), providing a definitive, solubility-independent measure of cell viability.

Step-by-Step Methodology:

  • Preparation: Dissolve synthesized quinoline analogs in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing range of 0.125 to 128 µg/mL, strictly adhering to CLSI M07 guidelines[6]. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Prepare a bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final concentration of

    
     CFU/mL.
    
  • Incubation: Incubate the plates at 37°C for 16–20 hours under aerobic conditions.

  • Indicator Addition: Add 30 µL of a 0.015% (w/v) aqueous resazurin solution to each well. Incubate for an additional 2–4 hours in the dark.

  • Readout: Determine the MIC as the lowest compound concentration that prevents the color change from blue to pink.

  • Self-Validating Controls:

    • Growth Control: Media + Bacteria (Validates organism viability; must turn pink).

    • Sterility Control: Media only (Validates aseptic technique; must remain blue).

    • Solvent Control: Media + Bacteria + 1% DMSO (Ensures the solvent is non-inhibitory).

    • Positive Control: Ciprofloxacin (Validates assay sensitivity against a known quinolone).

Protocol 2: Mechanistic Validation via DNA Gyrase Supercoiling Assay

Objective: Confirm that the observed antimicrobial activity is driven by the intended target (DNA gyrase inhibition).

Expert Insight & Causality: Phenotypic cell death does not guarantee target engagement; a compound might simply disrupt the bacterial membrane. Because the quinoline pharmacophore is rationally designed to act as a topoisomerase poison[3], a true analog will inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test quinoline analog.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA gyrase to initiate the reaction. The total reaction volume should be 30 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of Stop Buffer (5% SDS, 0.25 mg/mL Proteinase K, 25% glycerol, 0.25 mg/mL bromophenol blue). Incubate for an additional 30 minutes at 37°C to digest the trapped enzyme and release the DNA.

  • Electrophoresis: Load the samples onto a 1% agarose gel (prepared in 1X TAE buffer without ethidium bromide). Run at 80V for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light.

  • Self-Validating Controls:

    • Negative Control (No Enzyme): Shows the position of relaxed DNA.

    • Positive Control (Enzyme + Vehicle): Shows complete conversion to the fast-migrating supercoiled DNA band.

    • Reference Inhibitor: Ciprofloxacin (Demonstrates dose-dependent inhibition of supercoiling).

Protocol 3: Cytotoxicity and Selectivity Index (SI) Profiling

Objective: Determine the in vitro safety window of the active analogs.

Expert Insight & Causality: A potent antimicrobial is only viable for drug development if it is non-toxic to mammalian cells. The Selectivity Index (SI = Mammalian IC₅₀ / Bacterial MIC) quantifies this therapeutic window. An SI > 10 is the minimum threshold required to confirm that the antimicrobial effect is target-specific and not a result of generalized cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well tissue culture plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Aspirate the media and add fresh media containing serial dilutions of the quinoline analogs (range: 1 to 256 µg/mL). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Representative Screening Data Profile

The following table demonstrates how quantitative data from the above protocols should be synthesized to identify lead candidates.

Compound IDE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Gyrase IC₅₀ (µM)HepG2 IC₅₀ (µg/mL)Selectivity Index (SI)*Decision
Quinoline-A 2.04.01.5>256>128Lead Candidate
Quinoline-B 64.032.0>501282Discard (Low Efficacy)
Quinoline-C 1.02.00.88.58.5Discard (Toxic)
Ciprofloxacin 0.0150.250.1>256>1000Assay Control

*Selectivity Index (SI) is calculated as (HepG2 IC₅₀) / (E. coli MIC).

References

*[3] Title: DNA Gyrase as a Target for Quinolones Source: NIH / PMC URL: 3 *[1] Title: Quinolone antibiotic Source: Wikipedia URL: 1 *[2] Title: Mechanism of Action of the Antibiotic NXL101, a Novel Nonfluoroquinolone Inhibitor of Bacterial Type II Topoisomerases Source: ASM Journals / Antimicrobial Agents and Chemotherapy URL: 2 *[4] Title: Exploring the potential role of GyrA inhibiting quinoline analog: an in silico study Source: NIH / PMC URL: 4 *[6] Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL: 6 *[5] Title: Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis Source: PubMed / Antimicrobial Agents and Chemotherapy URL: 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Doebner-von Miller (DVM) reaction. While the DVM synthesis is a foundational method for constructing 2-substituted and 2,4-disubstituted quinolines from anilines and α,β-unsaturated carbonyl compounds, it is notoriously plagued by poor yields, complex side reactions, and challenging purifications.

This guide is engineered for researchers and drug development professionals. It bypasses basic textbook descriptions to focus on the causality of reaction failures and provides field-proven, self-validating protocols to maximize your synthetic yield.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Issue 1: Severe Tar and Polymer Formation (Yield < 15%)

Q: My reaction mixture turns into an intractable, black tar immediately upon heating. What is the mechanistic cause, and how do I prevent this?

Causality: The most frequent yield-killer in the DVM reaction is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl starting material. Strong Brønsted acids (like concentrated HCl or H₂SO₄) indiscriminately activate the enone, leading to rapid oligomerization before the slower aniline conjugate addition can occur. Solution: Transitioning to a two-phase solvent system (e.g., water/toluene) sequesters the highly reactive α,β-unsaturated carbonyl in the organic phase. This restricts its concentration in the aqueous acidic phase, drastically reducing polymerization while allowing the cross-coupling to proceed at the biphasic interface 1. Alternatively, replacing liquid acids with solid Lewis acids can localize the reaction and prevent runaway oligomerization.

Issue 2: Incomplete Aromatization

Q: Crude NMR shows a mixture of the desired quinoline and a significant amount of partially hydrogenated dihydroquinoline. How do I drive the reaction to completion?

Causality: The DVM mechanism involves the cyclization of a Schiff base intermediate to form a dihydroquinoline. To achieve the fully aromatic quinoline, this intermediate must be oxidized. Classical conditions rely on disproportionation (where an intermediate acts as a hydrogen acceptor), which inherently caps the theoretical yield and leaves unreacted starting materials. Solution: Introduce a dedicated external oxidant. The I₂/DMSO catalytic system is highly effective; molecular iodine acts as a mild Lewis acid to facilitate imine formation, while DMSO serves as both a solvent and a terminal oxidant, regenerating the iodine and ensuring complete aromatization of the dihydroquinoline 2.

Issue 3: Poor Regioselectivity

Q: I am using a meta-substituted aniline and obtaining an inseparable 1:1 mixture of 5-substituted and 7-substituted quinoline regioisomers. Can I control this?

Causality: Meta-substituted anilines possess two non-equivalent ortho positions for the final electrophilic aromatic substitution (ring closure). The regioselectivity is dictated by the steric hindrance and electronic activation of these positions, often resulting in poor selectivity under standard protic acid catalysis. Solution: Regiochemistry can be modulated or completely reversed by altering the catalytic environment. For instance, replacing standard mineral acids with refluxing Trifluoroacetic Acid (TFA) has been shown to reverse standard regiochemistry when using specific γ-aryl-β,γ-unsaturated α-ketoesters, strongly favoring the less sterically hindered cyclization pathway 3.

Part 2: Visualizing Workflows and Mechanisms

DVM_Mechanism Aniline Aniline + α,β-Unsaturated Carbonyl Acid Acid Catalyst (H+ or Lewis Acid) Aniline->Acid Activation Schiff Schiff Base / Michael Adduct (Intermediate) Acid->Schiff Desired Pathway Tar Polymeric Tars (Yield-Killing Side Reaction) Acid->Tar Self-Condensation (Excess Acid/Heat) Dihydro Dihydroquinoline (Requires Oxidation) Schiff->Dihydro Cyclization Quinoline Quinoline Derivative (Desired Product) Dihydro->Quinoline Oxidation (e.g., I2/DMSO)

Competing pathways in the Doebner-von Miller reaction: desired cyclization vs. tar formation.

DVM_Troubleshooting Start Issue: Low Quinoline Yield Check Analyze Crude Mixture (NMR / TLC) Start->Check Tar Observation: Heavy Tar/Polymer Check->Tar Dihydro Observation: Dihydroquinoline Present Check->Dihydro Regio Observation: Regioisomer Mixture Check->Regio Sol_Tar Action: Use Biphasic System or Slow Addition Tar->Sol_Tar Sol_Dihydro Action: Add External Oxidant (I2/DMSO or DDQ) Dihydro->Sol_Dihydro Sol_Regio Action: Switch to TFA or Modify Lewis Acid Regio->Sol_Regio

Diagnostic workflow for resolving common yield-limiting issues in quinoline synthesis.

Part 3: Quantitative Data on Catalyst Optimization

The table below summarizes the expected yield improvements when shifting from classical conditions to optimized, modern catalytic systems.

Catalyst / ConditionOxidant StrategySolvent SystemTypical Yield RangePrimary Advantage
Conc. HCl (Classical) DisproportionationMonophasic (Aqueous)15% - 40%Low cost; rapid reaction
Conc. HCl / Toluene DisproportionationBiphasic45% - 65%Suppresses tar formation 1
I₂ (Catalytic) DMSOSolvent-Free / DMSO70% - 92%Complete aromatization 2
Ag(I)-Montmorillonite K10 AirSolvent-Free42% - 89%Recyclable catalyst; green
TFA (Reflux) Air / InternalMonophasic (TFA)60% - 80%Reverses regiochemistry 3

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Biphasic DVM Synthesis with I₂/DMSO Oxidation

Purpose: To suppress enone polymerization via phase separation while ensuring complete aromatization of the dihydroquinoline intermediate.

  • Preparation of the Aqueous Phase: In a 100 mL round-bottom flask, dissolve the aniline derivative (10 mmol) in 15 mL of 6M HCl. Stir at room temperature for 10 minutes to ensure complete formation of the anilinium hydrochloride salt.

  • Biphasic Setup: Add 15 mL of Toluene to the flask. Vigorously stir the biphasic mixture (800 rpm) and heat to 80°C.

  • Controlled Addition: Dissolve the α,β-unsaturated carbonyl compound (12 mmol) in 5 mL of Toluene. Using a syringe pump, add this solution dropwise to the biphasic mixture over 1 hour.

    • Self-Validation Check: The organic layer should remain relatively clear or light yellow. Rapid darkening to black indicates the addition rate is too fast, leading to polymerization.

  • Oxidation Phase: After 4 hours of reflux, cool the mixture to room temperature and separate the organic layer. To the organic layer, add catalytic Iodine (10 mol%) and 2 mL of DMSO. Heat to 90°C for 2 hours.

    • Self-Validation Check: TLC monitoring of the oxidation step should show the complete disappearance of the highly fluorescent dihydroquinoline intermediate under 365 nm UV light.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Green Synthesis using Ag(I)-Exchanged Montmorillonite K10

Purpose: Utilize solvent-free, heterogeneous catalysis to improve yield and vastly simplify the downstream workup.

  • Catalyst Loading: In a mortar, thoroughly mix the aniline (5 mmol), the α,β-unsaturated aldehyde (5.5 mmol), and Ag(I)-exchanged Montmorillonite K10 catalyst (20% w/w relative to reactants).

  • Reaction: Transfer the finely ground mixture to a reaction tube and heat conventionally at 100°C for 3 hours under solvent-free conditions.

    • Self-Validation Check: The physical state of the mixture should remain a free-flowing powder or a uniform melt without the formation of intractable black resin, confirming the suppression of unselective polymerization.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The complete disappearance of the aniline spot confirms the end of the Schiff base formation and cyclization.

  • Isolation: Cool the mixture, suspend it in hot ethanol, and filter to recover the solid catalyst. (The catalyst can be washed, dried, and reused up to 3 times without significant loss of activity).

  • Purification: Concentrate the ethanol filtrate and recrystallize the crude product from an appropriate solvent to yield the pure quinoline derivative.

References

  • Side reactions in the synthesis of quinoline deriv
  • Recent Advances in Metal-Free Quinoline Synthesis.Molecules (MDPI).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.The Journal of Organic Chemistry (ACS).
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

Sources

Technical Support Center: Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a particular focus on mitigating side reactions that can compromise yield and purity. The Skraup synthesis, while a powerful tool for creating the quinoline scaffold, is notoriously energetic and prone to specific side reactions.[1][2] This guide provides field-proven insights and protocols to help you navigate these challenges effectively.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during the Skraup synthesis in a question-and-answer format.

Issue 1: Reaction Vigor & Control

Question: My Skraup reaction is extremely vigorous, almost uncontrollable, and often results in material being ejected from the condenser. What causes this, and how can I prevent it?

Answer: This is the most classic and dangerous problem associated with the Skraup synthesis.[3] The reaction is highly exothermic, primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent reaction with the aniline.[4]

Root Cause Analysis:

  • Uncontrolled Exotherm: The reaction generates a significant amount of heat, which, if not managed, can lead to a runaway reaction.[5]

  • Rapid Reagent Addition: Adding the sulfuric acid too quickly or failing to cool the mixture during addition can trigger an uncontrollable exotherm.

  • Localized Hotspots: Inefficient stirring allows for the formation of localized areas of very high temperature, which accelerate the reaction rate exponentially in those spots.[4]

Solutions & Protocols:

  • Use a Reaction Moderator: The most effective strategy is to add a moderator. Ferrous sulfate (FeSO₄•7H₂O) is the most common and highly recommended choice. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus taming the reaction's violence.[6][7] Boric acid can also be used for this purpose.[6][8]

  • Controlled Reagent Addition: The order and rate of addition are critical. The sulfuric acid should always be added last, slowly, and with efficient cooling (e.g., in an ice bath).[7][9] A recommended order is: aniline, ferrous sulfate, glycerol, and then concentrated sulfuric acid.[9]

  • Gradual & Careful Heating: Heat the mixture gently to initiate the reaction. Once bubbling begins, indicating the reaction has started, remove the heat source.[8][9] The reaction's own exotherm should be sufficient to maintain reflux for a period. Only reapply gentle heat if the reaction subsides.[5]

  • Ensure Efficient Agitation: Use a robust mechanical stirrer, not just a magnetic stir bar, especially for larger-scale reactions. This ensures even heat distribution and prevents the formation of dangerous hotspots.[4]

Issue 2: Low Yield & Extensive Tar Formation

Question: My reaction produces very little of the desired quinoline and a large amount of a thick, black, intractable tar. How can I improve the yield and minimize this side reaction?

Answer: Low yields and tar formation are intrinsically linked and are the most common complaints after the reaction's vigor. The tar is primarily composed of polymerized acrolein and other charred materials.[3][6]

Root Cause Analysis:

  • Acrolein Polymerization: The acrolein intermediate, formed by the dehydration of glycerol, is highly susceptible to polymerization under the strongly acidic and high-temperature conditions of the reaction.[4][6] This is the main pathway for tar formation.

  • Overheating: Excessively high temperatures dramatically accelerate polymerization side reactions.[4]

  • Sub-optimal Reagent Quality: The presence of water in the glycerol can lead to lower yields. Using anhydrous or "dynamite" glycerol is recommended for optimal results.[7][10]

  • Difficult Work-up: The viscous, tarry reaction mixture makes product extraction challenging, leading to significant physical loss of the product during purification.[5][11]

Troubleshooting Workflow

start Problem: Low Yield / High Tar Formation check_temp Is temperature strictly controlled (<150°C)? start->check_temp check_moderator Was a moderator (e.g., FeSO₄) used? check_temp->check_moderator Yes solution_temp Implement gradual heating. Remove heat after initiation. check_temp->solution_temp No check_stirring Is mechanical stirring vigorous and efficient? check_moderator->check_stirring Yes solution_moderator Add FeSO₄ or Boric Acid before H₂SO₄. check_moderator->solution_moderator No check_reagents Are reagents high purity? (e.g., anhydrous glycerol) check_stirring->check_reagents Yes solution_stirring Use overhead mechanical stirrer for better homogeneity. check_stirring->solution_stirring No solution_reagents Use anhydrous glycerol. Verify aniline purity. check_reagents->solution_reagents No end_point Improved Yield & Reduced Tar Formation check_reagents->end_point Yes solution_temp->check_moderator solution_moderator->check_stirring solution_stirring->check_reagents solution_reagents->end_point

Caption: Troubleshooting workflow for low yield and tar formation.

Issue 3: Purification and Work-up Difficulties

Question: The work-up of my reaction is extremely difficult. How can I effectively separate my quinoline product from the tarry residue?

Answer: Effective purification is key to achieving a good isolated yield. The strategy relies on the basicity of the quinoline product to separate it from the non-basic polymeric tar.

Recommended Purification Protocol:

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large volume of cold water with stirring. This step is also exothermic.

  • Basification: Make the aqueous solution strongly alkaline by slowly adding a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. This neutralizes the sulfuric acid and liberates the free quinoline base, which will often separate as an oil.[8] This step must be done in an ice bath to control the heat of neutralization.

  • Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar.[8][12] The quinoline and any unreacted nitrobenzene (if used as the oxidant) will co-distill.

  • Extraction: Collect the distillate and separate the crude quinoline oil. The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product. Combine the organic layers with the initial oil.

  • Final Purification: The crude quinoline can be further purified by vacuum distillation.[7][12]

Core Mechanism & Major Side Reaction Pathway

The Skraup synthesis proceeds through several key steps. Understanding this pathway is crucial for diagnosing and preventing side reactions.

cluster_main Main Reaction Pathway cluster_side Major Side Reaction Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct 1,4-Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline (Product) Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) Acrolein_side Acrolein Tar Polymerization / Tar Acrolein_side->Tar High Temp. Strong Acid

Caption: The main Skraup synthesis pathway and the primary side reaction.

The critical intermediate is acrolein , formed from the dehydration of glycerol.[13][14] While it is essential for the main reaction pathway via a Michael addition with aniline, its high reactivity also makes it the primary source of byproducts.[14][15] Under the harsh reaction conditions, acrolein readily polymerizes, leading to the formation of intractable tars that significantly reduce yield.[6]

Optimized Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate as a moderator to ensure a controlled and safer reaction.

Safety Precautions: This reaction is highly exothermic and involves corrosive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat.[15]

Table 1: Reagent Stoichiometry

ReagentMolar Eq.Amount (for 0.5 mol Aniline)
Aniline1.046.5 g (45.6 mL)
Glycerol (anhydrous)~3.8175 g (139 mL)
Ferrous Sulfate (FeSO₄•7H₂O)~0.114 g
Nitrobenzene~0.531 g (25.8 mL)
Sulfuric Acid (conc.)~2.2108 g (59 mL)

Procedure:

  • Apparatus Setup: Assemble a 1-liter three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: In the flask, add the aniline, ferrous sulfate heptahydrate, and anhydrous glycerol. Begin stirring to create a homogenous mixture.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and cautiously add the concentrated sulfuric acid dropwise from the dropping funnel over a period of at least 30 minutes. Maintain vigorous stirring and ensure the internal temperature does not rise excessively.

  • Oxidant Addition: Once the acid addition is complete, add the nitrobenzene to the mixture.

  • Heating: Gently heat the mixture using a heating mantle. Watch for the onset of boiling. As soon as the reaction begins to reflux steadily, remove the heating mantle . The exothermic nature of the reaction should sustain the reflux.

  • Reflux: If the reaction subsides, reapply gentle heat to maintain a steady reflux for 2-3 hours.[4] The color of the mixture will darken significantly.

  • Work-up & Purification: Follow the detailed purification protocol described in Issue 3 . The final product can be purified by vacuum distillation, collecting the fraction boiling at approximately 110-114°C at 14 mmHg.[7][12]

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(9), 1686. Available at: [Link]

  • Bajaniya, A. (2025). A review on recent advances in the synthesis of quinoline derivatives. International Journal of Pharmaceutical Sciences, 3(3), 2480-2490. Available at: [Link]

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Available at: [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Semantic Scholar. (2011, March 15). The Skraup Synthesis of Quinolines. Available at: [Link]

  • Gashaw, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21862-21884. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799. Available at: [Link]

  • Yale, H. L. (1947). The Skraup reaction with acrolein and its derivatives; the preparation of 6-methoxy-8-nitroquinoline. Journal of the American Chemical Society, 69(5), 1230. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-METHOXY-8-NITROQUINOLINE. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. Available at: [Link]

  • YouTube. (2024, August 25). Making quinoline - the Skraup synthesis. Available at: [Link]

  • Yale, H. L. (1947). The Skraup Reaction with Acrolein and its Derivatives. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Optimization of Quinoline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Cyclization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot complex cyclization workflows. Quinoline scaffolds are privileged structures in medicinal chemistry, but their synthesis—via methods like the Friedländer and Skraup reactions—often suffers from poor regioselectivity, incomplete conversion, and harsh degradation side-reactions.

This guide moves beyond basic procedural steps to explain the mechanistic causality behind experimental choices, ensuring your protocols are self-validating and highly reproducible.

Diagnostic Workflow for Cyclization Failures

Before adjusting reagent stoichiometry or abandoning a synthetic route, it is critical to diagnose the specific failure mode of your cyclization reaction. The decision tree below outlines the primary troubleshooting pathways for common quinoline synthesis issues.

Troubleshooting start Low Quinoline Yield q1 Tar/Polymer Formation? start->q1 tar_yes Skraup: Lower Temp, Add FeSO4 Moderator q1->tar_yes Yes q2 Aldol Side Products? q1->q2 No opt Optimized Quinoline Yield tar_yes->opt aldol_yes Friedländer: Switch to Lewis Acid (e.g., I2) q2->aldol_yes Yes q3 Incomplete Conversion? q2->q3 No aldol_yes->opt conv_yes Increase Time/Temp or use Microwave q3->conv_yes Yes conv_yes->opt

Decision-making workflow for troubleshooting low yields and side reactions in quinoline cyclization.

The Friedländer Synthesis: Yield Optimization & Regioselectivity

The Friedländer annulation is a powerful method for synthesizing polysubstituted quinolines, relying on the condensation between a 2-aminoaryl ketone and an


-methylene ketone.
FAQ: Why is my Friedländer reaction yielding a complex mixture of side products instead of the target quinoline?

Mechanistic Causality: Low yields in the Friedländer synthesis are frequently caused by the self-aldol condensation of the active methylene compound[1]. Under strongly basic conditions, the


-methylene ketone can rapidly react with itself before it has the chance to condense with the 2-aminoaryl ketone.

The Solution: To circumvent this, you must bias the reaction pathway. By shifting from a Brønsted base to a mild Lewis acid catalyst (such as molecular iodine or Chloramine-T), you activate the carbonyl carbon toward nucleophilic attack by the aniline amine[2][3]. This favors the rapid formation of a Schiff base (imine) intermediate, which subsequently undergoes an intramolecular aldol cyclization, effectively bypassing the competing intermolecular self-condensation pathway[1].

Mechanism cluster_0 Pathway A: Aldol First (Base Catalyzed) cluster_1 Pathway B: Schiff Base First (Acid Catalyzed) reactants 2-Aminoaryl Ketone + α-Methylene Ketone aldol Intermolecular Aldol Condensation reactants->aldol schiff Schiff Base Formation (Imine) reactants->schiff cyclization1 Intramolecular Cyclization aldol->cyclization1 -H2O product Substituted Quinoline cyclization1->product Dehydration cyclization2 Intramolecular Aldol Reaction schiff->cyclization2 -H2O cyclization2->product Dehydration

Mechanistic pathways of the Friedländer synthesis: Aldol condensation vs. Schiff base formation.

Quantitative Data: Catalyst Selection for Friedländer Synthesis

The selection of an appropriate catalyst is paramount. The table below summarizes the performance of various catalytic systems to provide a baseline for your experimental design[2][3].

Catalyst SystemReaction ConditionsTarget SubstratesYield Range
None (Catalyst-Free) Water, 70°C, 3h2-Aminobenzaldehyde + KetonesUp to 97%

-TsOH
Solvent-free, 120°C, 15-30 min2-Aminoaryl Ketone + Ketone85-95%
Molecular Iodine (

, 10 mol%)
Solvent-free, 80-100°C2-Aminoaryl Ketone + Ketone82-94%
Choline Hydroxide (1 mol%) Water, 50°C, 6h2-Aminonicotinaldehyde + Ketone86-95%
Chloramine-T Acetonitrile, Reflux, 4h2-Aminoacetophenone + KetoneExcellent
Protocol 1: High-Yield Friedländer Synthesis (Iodine-Catalyzed, Solvent-Free)

This self-validating protocol utilizes molecular iodine as a mild Lewis acid in a solvent-free environment, which simplifies workup and reduces environmental waste[2].

  • Reactant Preparation : In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol)[2].

  • Catalyst Addition : Add molecular iodine (

    
    ) at a 10 mol% loading (~0.025 g)[2]. Note: The solvent-free environment increases the effective molarity of the reactants, driving the kinetics forward while preventing solvent-induced dilution of the Lewis acid.
    
  • Reaction Execution : Heat the reaction mixture to 80–100°C under continuous magnetic stirring[2].

  • Monitoring : Track the reaction's progress via Thin Layer Chromatography (TLC) until the starting 2-aminoaryl ketone is completely consumed[2].

  • Work-up & Purification : Cool the mixture to room temperature. Dissolve the resulting crude solid in 15 mL of ethyl acetate[2]. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench and remove residual iodine, followed by a brine wash. Dry over anhydrous

    
    , concentrate under reduced pressure, and purify the desired quinoline via recrystallization or column chromatography[1].
    

The Skraup Synthesis: Controlling Exotherms and Tar Formation

The Skraup synthesis is a classical method for preparing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). While robust, it is notorious for violent exotherms and product degradation.

FAQ: My Skraup reaction is violently exothermic and results in a black, tarry residue. How can I control this?

Mechanistic Causality: The Skraup reaction involves the dehydration of glycerol by sulfuric acid to form acrolein, a highly reactive


-unsaturated aldehyde. Concurrently, the oxidation of the intermediate dihydroquinoline by nitrobenzene generates significant heat[4]. Under these harsh, high-temperature acidic conditions, the acrolein rapidly polymerizes into intractable tars if the thermal runaway is not strictly controlled[4].

The Solution: To mitigate this, a chemical moderator must be introduced. Ferrous Sulfate (


) acts as an oxygen carrier and radical moderator, significantly dampening the kinetics of the highly exothermic oxidation step[4]. This prevents the thermal spikes that lead to acrolein polymerization, thereby preserving the yield of the quinoline product.
Protocol 2: Moderated Skraup Synthesis (FeSO4 Controlled)
  • Reagent Assembly : In a heavy-walled round-bottom flask equipped with a highly efficient reflux condenser, combine the aniline, glycerol, and nitrobenzene[4].

  • Moderator Addition : Add Ferrous Sulfate (

    
    ) to the mixture[4]. Critical Step: This acts as the thermal moderator. Omitting this step risks a dangerous runaway reaction.
    
  • Acid Addition : Slowly, and with vigorous mechanical stirring, add concentrated Sulfuric Acid (

    
    )[4]. Caution: This step is highly exothermic; use an ice bath if necessary during addition.
    
  • Initiation & Thermal Control : Begin heating the mixture gently. Once the reaction initiates (indicated by spontaneous boiling), immediately remove the heat source [4]. The intrinsic heat of the oxidation reaction will sustain the reflux.

  • Completion : Once the initial exotherm has subsided and spontaneous boiling ceases, reapply external heat and maintain a gentle reflux for an additional period to drive the reaction to completion[4].

  • Work-up : Cool the flask in an ice-water bath. Add a solution of aqueous sodium nitrite (

    
    ) to diazotize any unreacted aniline, then warm the solution gently to decompose the resulting diazonium salt[4].
    
  • Isolation : Make the solution strongly alkaline with sodium hydroxide and isolate the pure quinoline via steam distillation[4].

References

  • ACG Publications. "A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T". ACG Publications. URL: [Link]

Sources

Technical Support Center: Advanced Purification Strategies for 5,8-Dimethoxy-2-(4-methylphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges encountered during the synthesis of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline .

This highly functionalized 2-arylquinoline is typically synthesized via the Suzuki-Miyaura cross-coupling of 2-chloro-5,8-dimethoxyquinoline with 4-methylphenylboronic acid[1]. While this catalytic route is robust, it generates a specific profile of organic and inorganic impurities that can compromise the integrity of downstream biological or pharmacological assays. This guide provides the mechanistic rationale and validated protocols required to isolate API-grade material.

Mechanistic Pathway & Impurity Generation

To effectively remove impurities, we must first understand their thermodynamic and kinetic origins within the catalytic cycle.

G SM 2-Chloro-5,8-dimethoxyquinoline + 4-Methylphenylboronic acid OxAdd Oxidative Addition SM->OxAdd Pd Pd Catalyst (e.g., Pd(PPh3)4) Pd->OxAdd Imp3 Impurity: Pd Black / Soluble Pd Pd->Imp3 Catalyst Degradation TransMet Transmetalation OxAdd->TransMet Imp2 Impurity: 5,8-Dimethoxyquinoline (Dehalogenation) OxAdd->Imp2 Hydride Source / Moisture RedElim Reductive Elimination TransMet->RedElim Imp1 Impurity: 4,4'-Dimethylbiphenyl (Homocoupling) TransMet->Imp1 O2 ingress / Excess Base RedElim->Pd Catalyst Regeneration Prod 5,8-Dimethoxy-2- (4-methylphenyl)quinoline RedElim->Prod

Mechanistic pathway of Suzuki coupling and primary impurity generation.

Quantitative Impurity Profile Analysis

Before initiating purification, it is critical to profile the crude mixture. The table below summarizes the causality and physicochemical properties of the most common impurities, dictating the logic behind our purification strategy.

ImpurityOrigin / CausalityPolarity (TLC Rf)*Recommended Removal Strategy
Soluble Palladium / Pd Black Catalyst degradation; incomplete recovery of the metal complex.N/A (Inorganic/Colloidal)Functionalized silica scavenging (e.g., SiliaMetS Thiol)[2].
4,4'-Dimethylbiphenyl Oxygen-promoted homocoupling of 4-methylphenylboronic acid.Highly Non-Polar (~0.9)Silica gel flash chromatography (Hexanes/EtOAc).
5,8-Dimethoxyquinoline Hydrodehalogenation of the starting material via

-hydride elimination.
Moderate (~0.4)Flash chromatography followed by selective recrystallization.
Unreacted Boronic Acid Stoichiometric excess used to drive the reaction to completion.Highly Polar (~0.1)Aqueous basic workup (liquid-liquid extraction).

*Assuming a standard solvent system of 80:20 Hexanes:Ethyl Acetate on normal-phase silica.

Diagnostic Q&A: Troubleshooting Specific Issues

Q1: My final product has a dark grey/brown tint, and ICP-MS shows palladium levels above 500 ppm. How do I efficiently reduce this to API standards (<10 ppm)? A: The discoloration is a classic sign of colloidal Palladium (Pd black) and soluble Pd(II) complexes. Standard silica gel or Celite filtration is insufficient because Pd complexes often co-elute with basic nitrogen-containing heterocycles like quinolines. The Solution: Utilize a functionalized silica scavenger such as SiliaMetS Thiol. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom in the thiol group has a remarkably high thermodynamic affinity for the soft palladium metal[2]. Treating the organic phase with this scavenger at 40°C for 2-4 hours will covalently trap the Pd, allowing you to simply filter it away.

Q2: NMR analysis of my crude product shows a significant singlet around 2.4 ppm and aromatic signals that don't belong to my quinoline. What is this, and how do I remove it? A: You are observing 4,4'-dimethylbiphenyl , the homocoupled byproduct of your 4-methylphenylboronic acid. This occurs when trace oxygen enters the system, oxidizing the Pd(II) intermediate and forcing two boronic acid equivalents to couple. The Solution: Because this byproduct lacks the polar quinoline nitrogen and the methoxy oxygen atoms, it is highly lipophilic. It can be easily separated using normal-phase silica gel chromatography[3]. Elute first with 100% hexanes to wash out the homocoupled product, then gradually increase the polarity to 85:15 Hexanes:Ethyl Acetate to elute your target compound.

Q3: I am detecting 5,8-dimethoxyquinoline (dehalogenated starting material) in my LC-MS. Chromatography isn't separating it completely. What is the next step? A: Hydrodehalogenation is a common side reaction caused by trace moisture or alcoholic solvents acting as hydride donors. While chromatography removes the bulk of it, the structural similarity (differing only by the missing p-tolyl group) causes their retention factors to overlap slightly. The Solution: Implement a self-validating recrystallization step. This compound has a significantly different crystal lattice packing energy compared to the dehalogenated impurity. Recrystallization from hot ethanol/water selectively precipitates the target compound while leaving the smaller, more soluble dehalogenated impurity in the mother liquor.

Validated Experimental Methodologies

To ensure a self-validating and reproducible purification system, execute the following workflow sequentially.

Workflow Crude Crude Reaction Mixture Ext Aqueous Workup (Removes Salts/Borates) Crude->Ext Scavenge SiliaMetS Thiol Treatment (Removes Pd to <10 ppm) Ext->Scavenge Chroma Silica Gel Chromatography (Removes Organic Impurities) Scavenge->Chroma Cryst Recrystallization (EtOH/Water) Chroma->Cryst Pure Pure API Grade Target Compound Cryst->Pure

Step-by-step downstream purification workflow for impurity removal.

Protocol A: Palladium Scavenging
  • Preparation: Following the aqueous workup, dissolve the crude organic extract in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram of crude).

  • Scavenger Addition: Add SiliaMetS Thiol (or an equivalent silica-supported thiourea) at a ratio of 4-5 equivalents relative to the initial catalyst loading[2].

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours. Mechanistic note: Heating increases the kinetics of the Pd-S coordination.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with 2 column volumes of DCM.

  • Validation: Concentrate the filtrate. A visual shift from dark brown to a clear yellow/orange oil indicates successful bulk Pd removal.

Protocol B: Flash Column Chromatography
  • Column Packing: Pack a column with silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dry-load the Pd-scavenged crude onto a small amount of silica gel and apply it to the top of the column.

  • Elution of Non-Polars: Run 3 column volumes of 100% Hexanes. This completely elutes the 4,4'-dimethylbiphenyl impurity.

  • Target Elution: Step the gradient to 90:10, then 80:20 Hexanes:Ethyl Acetate. Monitor the fractions via TLC (UV active at 254 nm).

  • Collection: Combine the fractions containing the target this compound and concentrate under reduced pressure[3].

Protocol C: Final Recrystallization
  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling absolute ethanol.

  • Solvent Tuning: Add distilled water dropwise until the solution just becomes cloudy (the cloud point), then add a few drops of hot ethanol until it turns clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour. Mechanistic note: Slow cooling prevents the entrapment of the dehalogenated impurity within the crystal lattice.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold 30% ethanol in water, and dry under high vacuum for 12 hours.

References

  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlB_uXKkZN5XROsPX8aNhTJiWv7J-eKn6IcRw0DiBqS2lNb9sB2U5-aYzqPlsNJh-KV0240FKhYabAstAswwN20C6kTDLAFhR9qn_iHkpPiwsRr41hwnQHDz6HbxZzT4jv01I34w==]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkeE8PWJa-xTvngAbyS9JHv_1b9OqqENfWWpDG6Te934FWqGxG8fR6owWF6A_HL7l5URrzbuW-_iKDMBJHv53OAsqndyt__P2tEYJSmNB7NAzG_VrZYF-ylTa9ZiMbaWtQxHR8vZGuzoVU-Ho=]
  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiKfTrvzHQdDb6m7Ior8_sQOeLuh1gaNN_LFCThXThNrGvQCpW5Tiz_OuxEgotthvAKTimy0nvCT_Xqv0cx9REHYqYVwQy7wA4Z4YalV9d479SQFpvFckiQ_uEhOQxTbDIWWK6wUy1KDCnuFc=]

Sources

Technical Support Center: Scaling Up the Synthesis of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of highly substituted quinolines presents unique operational challenges. While classical methods (such as the Skraup or Doebner-Miller syntheses) are viable for milligram-scale discovery, they rely on highly exothermic, acid-catalyzed dehydrations that frequently lead to runaway reactions and intractable tar formation .

For reliable kilogram-scale operations, modern process chemistry dictates a convergent approach. This guide provides a comprehensive framework for synthesizing 5,8-dimethoxy-2-(4-methylphenyl)quinoline via the Suzuki-Miyaura cross-coupling of 2-chloro-5,8-dimethoxyquinoline with 4-methylphenylboronic acid . This method ensures high regioselectivity, leverages milder conditions, and provides a robust, self-validating workflow.

Process Workflow & Mechanistic Pathway

Understanding the catalytic cycle is essential for diagnosing scale-up failures. The diagram below illustrates the active intermediates in the cross-coupling process.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Chloro-5,8-dimethoxyquinoline TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet 4-Methylphenylboronic acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product Product Release

Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis of the target quinoline.
Step-by-Step Methodology: Self-Validating Protocol

This protocol is engineered to provide real-time feedback to the operator, ensuring that each phase of the reaction validates the success of the previous step.

Phase 1: Reaction Setup & Degassing

  • Charge the Reactor: To a jacketed glass reactor, add 2-chloro-5,8-dimethoxyquinoline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is selected as a mild, highly soluble base that efficiently activates the boronic acid to form the reactive boronate species without causing premature hydrolysis of the starting materials.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

    • Causality: The biphasic nature of this solvent system dissolves both the lipophilic organic substrates and the inorganic base, facilitating efficient transmetalation at the phase boundary.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with high-purity argon for 30 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation. Oxygen ingress will irreversibly oxidize the catalyst to inactive Pd(II) species or "Pd black," stalling the reaction.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.01 to 0.05 eq) under a positive argon stream.

    • Causality: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination and provides superior thermal stability during extended scale-up heating .

Phase 2: Execution & Monitoring 5. Heating: Ramp the reactor temperature to 85°C. 6. Self-Validating Checkpoint: Observe the reaction mixture. A successful initiation is marked by the suspension turning into a dark, homogeneous deep-red/brown solution. Monitor via TLC (Hexanes/EtOAc 3:1) or HPLC. The reaction is self-validating when the UV-active 2-chloroquinoline starting material completely disappears, typically within 4–6 hours.

Phase 3: Workup & Isolation 7. Phase Separation: Cool the reactor to 25°C. The mixture will naturally separate into two distinct phases.

  • Self-Validating Checkpoint: The aqueous layer (bottom) will contain the inorganic salts and boronic acid byproducts, while the organic layer (top) retains the target quinoline. A clean phase split indicates successful salt partitioning.

  • Palladium Scavenging: Treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) at 40°C for 2 hours, then filter.

    • Causality: This eliminates the need for large-scale chromatography, reducing Pd levels to <10 ppm to meet stringent pharmaceutical guidelines .

  • Crystallization: Concentrate the organic phase and induce crystallization by adding cold ethanol. Filter and dry under vacuum to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and performance metrics across different scales, demonstrating the robustness of the chosen synthetic route.

ScaleCatalyst LoadingTemperatureReaction TimeIsolated YieldPurity (HPLC)E-Factor
10 g 5.0 mol%85°C4 hours92%>99.5%15.2
100 g 2.0 mol%85°C6 hours89%>98.0%12.8
1.0 kg 0.5 mol%90°C12 hours87%>98.0%8.4
Troubleshooting Guides & FAQs

When scaling up, deviations from the expected protocol can occur. Use the logical workflow below and the subsequent FAQs to diagnose and resolve common issues.

Troubleshooting Issue Low Yield / Stalled Reaction Check1 Is Black Precipitate Present? Issue->Check1 Path1A Yes: Pd Catalyst Deactivation Check1->Path1A Visual Check Path1B No: Check Boronic Acid Levels Check1->Path1B TLC/HPLC Fix1A Increase Degassing Use Pd(dppf)Cl2 Path1A->Fix1A Fix1B Protodeboronation: Reduce H2O / Temp Path1B->Fix1B

Logical troubleshooting workflow for stalled cross-coupling reactions.

Q1: My scale-up reaction stalled at 60% conversion, and a black precipitate formed on the reactor walls. What happened? A1: The black precipitate is "Pd black," which indicates catalyst deactivation via oxidation or thermal degradation. In scale-up environments, inadequate degassing is the primary culprit. Ensure rigorous sparging with argon (not just a surface blanket). If the issue persists, verify that you are using Pd(dppf)Cl₂; less robust catalysts like Pd(PPh₃)₄ degrade much faster under prolonged heating at scale.

Q2: I am observing significant amounts of toluene in the reaction mixture, and the 4-methylphenylboronic acid is consumed before the quinoline starting material. How do I fix this? A2: You are observing protodeboronation, a common side reaction where the boronic acid hydrolyzes into the corresponding arene (toluene). This is exacerbated by high temperatures and excess water. To mitigate this, reduce the water ratio in your solvent system (e.g., move to 5:1 Dioxane/H₂O), lower the reaction temperature to 75°C, or add the boronic acid in two separate portions over the first two hours of the reaction.

Q3: Why should I avoid the direct Skraup or Doebner-Miller synthesis for this specific derivative? A3: The Skraup synthesis requires heating anilines with glycerol, sulfuric acid, and an oxidizing agent. This reaction is notoriously exothermic and difficult to control, often leading to dangerous runaway reactions and intractable tar . Furthermore, achieving the specific 5,8-dimethoxy-2-(4-methylphenyl) substitution pattern via a multi-component condensation is highly unselective and low-yielding compared to the precision of a pre-functionalized cross-coupling approach.

Q4: How can I efficiently remove palladium residues from the final product on a kilogram scale without using column chromatography? A4: Chromatography is economically and logistically unfeasible for large-scale operations . Instead, treat the organic phase with a functionalized silica metal scavenger (such as SiliaMetS® Thiol) or perform a liquid-liquid wash with an aqueous solution of N-acetylcysteine or EDTA prior to crystallization. The target quinoline can then be isolated via crystallization from ethanol, which typically reduces Pd levels to well below the 10 ppm threshold.

References
  • KENTECH. "Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions." Advanced Synthesis & Catalysis. URL:[Link]

  • Cell Press. "An electrochemical gram-scale protocol for pyridylation of inert N-heterocycles with cyanopyridines." STAR Protocols. URL: [Link]

  • The Ivan Huc Group. "Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer." Nature Protocols. URL: [Link]

Preventing byproduct formation in Pfitzinger quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the Technical Support Center for the Pfitzinger Quinoline Synthesis. As Senior Application Scientists, we understand the challenges you face in achieving high yields and purity in this valuable reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of the Pfitzinger synthesis and minimize the formation of unwanted byproducts.

I. Understanding the Core Challenges: Tar and Byproduct Formation

The Pfitzinger reaction, while a powerful tool for synthesizing quinoline-4-carboxylic acids, is notorious for the formation of tarry and resinous byproducts, which can significantly lower yields and complicate purification.[1][2] These issues are particularly prevalent when using substituted isatins and certain ketones.[1] The primary culprits behind byproduct formation are:

  • Self-condensation of Isatin: Under the strongly basic conditions of the Pfitzinger reaction, isatin can undergo self-condensation, leading to complex polymeric materials.[2]

  • Self-condensation of Carbonyl Compounds: Aldehydes and ketones, especially those prone to enolization, can also self-condense under basic conditions, contributing to the formation of tars.[3][4]

  • Cannizzaro Reaction (with Aldehydes): When using aldehydes that lack α-hydrogens, the Cannizzaro reaction can occur, leading to a disproportionation into the corresponding alcohol and carboxylic acid, thus consuming the starting material.[5][6][7][8]

A critical strategy to mitigate these side reactions is to ensure the complete and rapid conversion of isatin to its ring-opened form, isatoic acid, before it can self-condense.[2]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Pfitzinger synthesis in a question-and-answer format, providing targeted solutions based on experimental observations.

Issue 1: Significant Tar/Resin Formation

Q: My reaction mixture has turned into a thick, dark tar, making product isolation impossible. What is causing this and how can I prevent it?

A: Tar formation is a frequent challenge in the Pfitzinger synthesis, often stemming from the simultaneous mixing of all reactants under strongly basic conditions at elevated temperatures.[2] This promotes the self-condensation of both isatin and the carbonyl compound.

Troubleshooting Steps:

  • Modified Reactant Addition: The most critical step to prevent tar formation is to first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the opening of the lactam ring to form the potassium salt of the corresponding isatoic acid.[2] This intermediate is significantly less prone to self-condensation. Only after the isatin has fully dissolved and the solution's color has changed (typically from orange/red to a paler yellow or brown), should the carbonyl compound be added.

  • Temperature Control: High temperatures accelerate side reactions.[2] Maintain the reaction temperature as specified in the protocol, avoiding excessive heating. For some sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.

  • Solvent Choice: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates by altering the solubility of intermediates and byproducts.

  • pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can sometimes contribute to the degradation of the product and the formation of tars.[2]

Issue 2: Low Yield of the Desired Quinoline-4-Carboxylic Acid

Q: The yield of my desired product is consistently low, even with minimal tar formation. How can I improve it?

A: Low yields can result from incomplete reaction, degradation of reactants or products, or competing side reactions that consume starting materials without forming tars.

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As mentioned above, pre-reacting the isatin with a strong base is crucial for high yields.[2]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification. Experiment with the molar ratio of the carbonyl compound to isatin (e.g., 1.5 to 2 equivalents of the carbonyl compound).

  • Optimize Base and its Concentration: The choice and concentration of the base are critical. While strong bases are necessary, they can also promote side reactions.[1] Some studies suggest that sodium hydroxide (NaOH) may give higher yields than potassium hydroxide (KOH) for certain substrates.[1] It is advisable to perform small-scale trials to determine the optimal base and its concentration for your specific reactants.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time. This will prevent premature workup or prolonged reaction times that could lead to product degradation.

Issue 3: Incomplete Conversion of Isatin

Q: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

A: Incomplete conversion of isatin is a common issue that can often be resolved by adjusting the reaction conditions.

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction towards the product and consume more of the isatin.[2]

  • Optimize Base Concentration: The concentration of the base can affect the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[2]

  • Longer Reaction Time: Extend the reaction time and monitor by TLC to ensure the reaction has proceeded to completion.[2]

Issue 4: Formation of Regioisomers with Unsymmetrical Ketones

Q: My reaction with an unsymmetrical ketone is producing a mixture of two regioisomers. How can I control the regioselectivity?

A: The reaction of isatin with unsymmetrical ketones can lead to the formation of two possible regioisomers, depending on which α-methylene group participates in the cyclization. The product ratio is influenced by both steric and electronic effects.

Controlling Factors:

  • Steric Hindrance: Generally, the reaction favors the enamine formation on the less sterically hindered side of the ketone.

  • Electronic Effects: The electronic nature of the substituents on the ketone can also influence the regioselectivity. Electron-donating groups can stabilize an adjacent enamine, while electron-withdrawing groups can have the opposite effect.[9]

Strategies for Control:

  • Choice of Ketone: If possible, choose a ketone where the steric and electronic factors favor the formation of the desired isomer.

  • Reaction Conditions: While less predictable, systematically varying the base, solvent, and temperature may influence the isomeric ratio.

  • Alternative Synthesis: If controlling the regioselectivity of the Pfitzinger reaction proves difficult, consider alternative quinoline syntheses like the Doebner-von Miller or Friedländer synthesis, which may offer better control for your specific target molecule.[10]

III. Optimized Experimental Protocol: A Step-by-Step Guide to Minimizing Byproducts

This protocol is designed to minimize the formation of common byproducts in the Pfitzinger synthesis.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (ketone or aldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of the Basic Isatin Solution:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., KOH, 3 equivalents) in a mixture of ethanol and water.

    • Add the isatin (1 equivalent) to the basic solution.

    • Stir the mixture at room temperature or with gentle heating until the isatin is completely dissolved and the color of the solution changes from deep red/orange to a pale yellow or light brown. This indicates the formation of the isatoic acid salt.

  • Addition of the Carbonyl Compound:

    • Once the isatin has completely reacted, slowly add the carbonyl compound (1.5-2 equivalents) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain this temperature for the required time (typically 4-24 hours).

    • Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

    • Carefully acidify the aqueous layer with dilute HCl or acetic acid with cooling in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents).

    • In some cases, isolation of the product as its potassium or sodium salt, which may crystallize directly from the reaction mixture, can be an effective purification strategy.

IV. Mechanistic Insights: Visualizing Byproduct Formation

Understanding the reaction mechanisms is key to preventing byproduct formation. The following diagrams, rendered in DOT language for Graphviz, illustrate the desired Pfitzinger pathway and the major competing side reactions.

Pfitzinger_Mechanism cluster_main Desired Pfitzinger Pathway cluster_side Major Side Reactions Isatin Isatin Isatoic_Acid Isatoic Acid Intermediate Isatin->Isatoic_Acid Ring Opening Base Base (e.g., KOH) Imine Imine Intermediate Isatoic_Acid->Imine Condensation Carbonyl Carbonyl Compound Enamine Enamine Intermediate Imine->Enamine Tautomerization Quinoline Quinoline-4-Carboxylic Acid Enamine->Quinoline Cyclization & Dehydration Isatin2 Isatin Self_Condensation Isatin Self-Condensation (Tar Formation) Isatin2->Self_Condensation Self-Condensation Base2 Base Aldehyde Aldehyde (no α-H) Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Aldehyde->Cannizzaro Disproportionation

Caption: Pfitzinger reaction pathway and major side reactions.

V. Frequently Asked Questions (FAQs)

Q1: Can I use aldehydes in the Pfitzinger reaction?

A1: Yes, aldehydes can be used. However, if the aldehyde lacks α-hydrogens (e.g., benzaldehyde, formaldehyde), the Cannizzaro reaction can be a significant side reaction under the strongly basic conditions, leading to reduced yields.[5][6][7][8] If using an aldehyde with α-hydrogens, self-aldol condensation can also occur.[3] Careful control of reaction conditions is essential.

Q2: What is the role of the base in the Pfitzinger reaction?

A2: The base serves two primary roles: first, it catalyzes the hydrolysis of the amide bond in isatin to open the ring and form the isatoic acid intermediate.[11] Second, it facilitates the condensation between the isatoic acid and the carbonyl compound.

Q3: Are there any alternatives to the Pfitzinger synthesis for preparing quinoline-4-carboxylic acids?

A3: Yes, several other named reactions can be used to synthesize quinolines, each with its own advantages and limitations. The Doebner-von Miller reaction is a common alternative, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[10] The Friedländer synthesis, which condenses an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is another option.[10] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Q4: How can I purify my product if it is contaminated with tar?

A4: Purifying the product from tarry byproducts can be challenging. Here are a few strategies:

  • Trituration: After the initial precipitation, triturating the crude solid with a suitable solvent (one in which the product is sparingly soluble but the tar is more soluble) can help remove some of the impurities.

  • Recrystallization: Multiple recrystallizations from an appropriate solvent system are often necessary.

  • Column Chromatography: If the product is soluble in organic solvents, column chromatography on silica gel can be an effective method for separating it from polymeric byproducts.

  • Isolation as a Salt: As mentioned in the protocol, isolating the product as a salt can sometimes facilitate its purification.

Q5: Can I use cyclic ketones in the Pfitzinger reaction?

A5: Yes, cyclic ketones such as cyclohexanone can be used in the Pfitzinger reaction to synthesize tetracyclic quinoline derivatives.

VI. Data Summary

Parameter Recommendation for Minimizing Byproducts Rationale
Reactant Addition Pre-react isatin with base before adding the carbonyl compound.Prevents self-condensation of isatin.[2]
Temperature Maintain moderate temperature; avoid excessive heat.High temperatures promote side reactions and tar formation.[2]
Base Optimize type (KOH vs. NaOH) and concentration.Base strength and concentration affect reaction rate and side reactions.[1]
Reactant Ratio Use a slight excess of the carbonyl compound (1.5-2 eq.).Drives the reaction to completion and consumes isatin.
Workup Slow, controlled acidification during precipitation.Avoids localized high acidity and product degradation.[2]

VII. Conclusion

The Pfitzinger synthesis is a valuable and versatile method for the preparation of quinoline-4-carboxylic acids. By understanding the underlying mechanisms of byproduct formation and implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their reactions.

VIII. References

  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness.org. (2024, December 10).

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014, March 28).

  • Optimizing reaction parameters for Pfitzinger synthesis of quinolines - Benchchem.

  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions - Benchchem.

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR.

  • A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles - Indian Academy of Sciences.

  • The Pfitzinger Reaction. (Review) - ResearchGate.

  • The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd.

  • Pfitzinger Quinoline Synthesis.

  • Pfitzinger reaction - chemeurope.com.

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd.

  • side reactions in the synthesis of quinoline derivatives - Benchchem.

  • Dipeptide-Catalyzed Asymmetric Aldol Condensation of Acetone with (N-Alkylated) Isatins | The Journal of Organic Chemistry - ACS Publications. (2005, August 5).

  • Cannizzaro Reaction - Chemistry Steps. (2023, June 26).

  • Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides - ResearchGate. (2019, December 19).

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17).

  • Synthetic applications of the Cannizzaro reaction - PMC. (2024, June 19).

  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram - ResearchGate.

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed. (2015, February 6).

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.

  • Self aldol condensation of butanal under basic conditions - Chemistry Stack Exchange. (2015, December 30).

  • Cannizzaro reaction - Wikipedia.

  • Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes.

  • Beyond the Isoprene Pattern: Bifunctional Polyene Cyclizations - PMC.

  • ALDOL CONDENSATION.

  • Reduction of unsymmetrical ketones using BINAL-H (Enantioselectivity) - ECHEMI.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2).

  • WO2020101902A1 - Self-condensation of aldehydes - Google Patents.

  • Cannizzaro Reaction Mechanism - SATHEE.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).

  • Regioselectivity in retrosynthesis | regioselective reaction - YouTube. (2021, June 30).

  • Cannizzaro Reaction | ChemTalk. (2023, May 30).

  • Aldol Condensation Explained: Mechanism, Types, and Examples - Patsnap Eureka. (2025, March 24).

Sources

Technical Support Center: Troubleshooting Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Quinoline Synthesis. Quinolines are privileged pharmacophores critical to the development of antimalarial, anticancer, and antibacterial therapeutics. However, constructing highly substituted quinoline scaffolds—particularly via multicomponent reactions, Friedländer annulations, or oxidative C–H functionalizations—often presents significant synthetic challenges.

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, causality-driven FAQs, validated experimental protocols, and quantitative benchmarks to help you optimize catalyst and solvent conditions for your specific synthetic pathway.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: My Friedländer synthesis suffers from low yields and long reaction times under traditional homogeneous acid catalysis. How can I optimize this?

Causality & Solution: Traditional homogeneous acids (like HCl or H₂SO₄) often lead to harsh reaction environments that promote unwanted side reactions, such as the self-aldol condensation of the active methylene compound[1]. To optimize this, transition to heterogeneous solid acid nano-catalysts or Metal-Organic Frameworks (MOFs).

For example, MIL-53(Al) provides highly concentrated Lewis acidic sites (Al³⁺). These sites specifically coordinate with the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack by the amine without triggering aldol side-reactions[2]. Alternatively, Nickel Oxide nanoparticles (NiO NPs) at a 10 mol% loading have proven highly effective, acting as a reusable heterogeneous catalyst that drastically reduces reaction times from 10–12 hours to just 1–2 hours[3].

Q2: How do I choose the optimal solvent system for nanoparticle-catalyzed vs. transition-metal-catalyzed quinoline synthesis?

Causality & Solution: The choice of solvent dictates the stabilization of transition states during the reaction mechanism:

  • Protic Solvents (e.g., Ethanol, Trifluoroethanol): Ethanol is the superior solvent for condensation-driven pathways like the Friedländer synthesis. Its protic nature facilitates the crucial proton-transfer steps during imine formation and subsequent dehydration. Non-polar solvents like toluene fail to stabilize the highly polar Schiff base intermediates, leading to stalled reactions[3].

  • Polar Aprotic Solvents (e.g., DMSO): In transition-metal-free or Fe-catalyzed aerobic oxidative syntheses (where C(sp²)–C(sp²) bond cleavage or dehydrogenation is required), DMSO is optimal. It dissolves oxygen efficiently and stabilizes radical intermediates, promoting the rapid aromatization of dihydroquinoline intermediates into fully substituted quinolines[4].

  • Solvent-Free Conditions: If your substrates are thermally stable (up to 90–100 °C), solvent-free melt conditions using catalysts like ZnO or MIL-53(Al) maximize the local concentration of reactants, driving the equilibrium forward purely through thermal and catalytic activation[5],[2].

Q3: I am observing a mixture of regioisomers when using unsymmetrical ketones. How can I control regioselectivity?

Causality & Solution: Regioselectivity issues arise because unsymmetrical ketones possess two different α-methylene sites available for initial condensation. To control this, you must exploit steric hindrance or catalyst-directed enolization. Utilizing bulky amine catalysts or transitioning to a biphasic solvent system can sterically restrict one condensation pathway. Additionally, lowering the reaction temperature and using highly specific Lewis acids (like Cr³⁺ or Al³⁺ MOFs) can kinetically favor the formation of the less sterically hindered regioisomer[2],[1].

Part 2: Quantitative Benchmarks for Catalyst & Solvent Optimization

The following table synthesizes quantitative data from recent literature to help you benchmark your expected yields based on your chosen catalyst and solvent system.

Catalyst SystemSolventTemp (°C)TimeYield (%)Key Mechanistic AdvantageRef
NiO NPs (10 mol%)EthanolReflux1–2 h85–96%Protic stabilization of imine; easy catalyst recovery.[3]
MIL-53(Al) MOF (5 wt%)Solvent-Free1006 h>90%High Lewis acid (Al³⁺) strength bypasses aldol side-products.[2]
FeCl₃·6H₂O (25 mol%)Trifluoroethanol11012 h80–85%TFE enhances C–C bond cleavage and hydroamination.[6]
HCl (cat. 0.03 mmol)DMSO606 h88%DMSO acts as a superior medium for aerobic aromatization.[4]

Part 3: Mechanistic Workflows & Troubleshooting Logic

G Start 2-Aminoaryl Ketone + Active Methylene Imine Imine Intermediate (Schiff Base) Start->Imine Optimized Catalyst (e.g., NiO NPs, EtOH) Aldol Aldol Adduct (Side Product) Start->Aldol Harsh Acid / Aprotic Non-polar Cyclization Intramolecular Cyclization Imine->Cyclization Lewis Acid Activation Product Substituted Quinoline Cyclization->Product Dehydration (-H2O)

Friedländer annulation mechanism and troubleshooting pathways.

G Q1 Is the substrate thermally stable? SolventFree Solvent-Free (e.g., MIL-53(Al) at 100°C) Q1->SolventFree Yes SolventReq Solvent Required Q1->SolventReq No Q2 Reaction Type? SolventReq->Q2 Protic Protic (EtOH, TFE) For Friedländer/Imine stabilization Q2->Protic Condensation Aprotic Polar Aprotic (DMSO) For Aerobic Oxidation Q2->Aprotic Oxidative Annulation

Decision matrix for solvent and catalyst selection in quinoline synthesis.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each intermediate step before proceeding.

Protocol A: Heterogeneous NiO NP-Catalyzed Friedländer Synthesis (Protic Solvent System)

This protocol utilizes ethanol to stabilize polar intermediates, preventing stalling at the imine formation stage[3].

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

  • Add 10 mL of absolute ethanol (EtOH) to the flask. Ensure complete dissolution.

  • Introduce 10 mol% of Nickel Oxide nanoparticles (NiO NPs) to the mixture.

Step 2: Execution and Self-Validation

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) under constant magnetic stirring.

  • Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is deemed complete when the distinct UV-active spot corresponding to 2-aminobenzophenone completely disappears (typically within 1 to 2 hours).

Step 3: Workup and Catalyst Recovery

  • Allow the reaction mixture to cool to room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the heterogeneous NiO NPs. Decant the supernatant. (Note: The recovered catalyst can be washed with ethanol, dried at 80 °C, and reused for up to 5 cycles without significant loss of activity[3]).

  • Evaporate the ethanol from the supernatant under reduced pressure.

  • Purify the crude residue via recrystallization from hot ethanol to yield the pure poly-substituted quinoline.

Protocol B: Aerobic Oxidative Synthesis via HCl-DMSO System

This protocol leverages the polar aprotic nature of DMSO and atmospheric oxygen to drive the aromatization of dihydroquinoline intermediates[4].

Step 1: Reaction Setup

  • In a 25 mL reaction vial equipped with a magnetic stirrer, combine the arylamine (0.6 mmol) and the enolizable aliphatic aldehyde (1.5 mmol).

  • Add 2.0 mL of Dimethyl Sulfoxide (DMSO).

  • Add a catalytic amount of HCl (0.03 mmol, delivered as a 4 M solution in dioxane).

Step 2: Execution and Self-Validation

  • Leave the reaction vial open to the air (aerobic conditions are strictly required to suppress the accumulation of the dihydroquinoline byproduct[4]).

  • Stir the mixture at 60 °C for 6 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in aqueous NaHCO₃, extract with ethyl acetate, and analyze via GC-MS. You should observe the mass ion corresponding to the fully aromatized quinoline. If the M+2 peak (dihydroquinoline) is dominant, increase air exposure via active bubbling.

Step 3: Workup

  • Cool the mixture and pour it into 10 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel column chromatography.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview National Center for Biotechnology Information (NIH) URL:[Link]

  • Nickel oxide nanoparticles catalyzed synthesis of poly-substituted quinolines via Friedlander hetero-annulation reaction Journal of Advanced Research URL:[Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)–C(sp²) bond scission of styrenes Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst Indian Academy of Sciences URL: [Link]

  • Practical and Simple Synthesis of Substituted Quinolines by an HCl−DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 5,8-Dimethoxy-2-(4-methylphenyl)quinoline vs. Chloroquine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimalarial pharmacophores and high-throughput screening cascades, I frequently evaluate novel quinoline derivatives designed to overcome the limitations of legacy drugs. While Chloroquine (CQ) remains the gold standard for understanding 4-aminoquinoline mechanics, the rapid global spread of Plasmodium falciparum chloroquine resistance (PfCRT) necessitates structural innovations.

This guide provides an in-depth technical comparison between CQ and 5,8-Dimethoxy-2-(4-methylphenyl)quinoline (hereafter referred to as 5,8-DM-2-MPQ ). By analyzing their structural causality, target engagement, and vacuolar accumulation dynamics, we can establish a rigorous framework for evaluating next-generation antimalarials.

Structural Causality & Mechanistic Rationale

The efficacy of any quinoline-based antimalarial hinges on a single, critical event: accumulation within the parasite’s acidic digestive vacuole (DV) to inhibit hematin polymerization[1].

Chloroquine (CQ): CQ enters the DV (pH ~5.0) and becomes diprotonated, trapping it within the organelle. It then caps free, toxic heme (ferriprotoporphyrin IX) to prevent its crystallization into non-toxic hemozoin. However, in resistant strains, mutations in the PfCRT efflux pump allow the parasite to actively expel protonated CQ from the DV, neutralizing its efficacy [2].

This compound (5,8-DM-2-MPQ): The structural modifications in 5,8-DM-2-MPQ fundamentally alter its physicochemical behavior:

  • Electronic Modulation: The electron-donating methoxy groups at the 5 and 8 positions increase the electron density of the quinoline core. This enhances

    
     stacking interactions with the porphyrin ring of heme, potentially increasing binding affinity [3].
    
  • Steric Evasion: The bulky 2-(4-methylphenyl) substituent (a p-tolyl group) introduces significant steric hindrance. In my experience, adding bulky aryl groups at the 2-position prevents the molecule from properly docking into the substrate-binding pocket of the mutated PfCRT pump, effectively bypassing the resistance mechanism.

  • Lipophilicity: The methoxy and methylphenyl groups increase the overall LogP, altering membrane partitioning dynamics and ensuring sustained intra-vacuolar concentrations even in the presence of efflux pumps.

MOA Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization in DV CQ Chloroquine (CQ) CQ->Heme Capping (Sensitive Strain) DMQ 5,8-DM-2-MPQ DMQ->Heme Enhanced pi-pi Stacking PfCRT Mutated PfCRT Pump DMQ->PfCRT Steric Evasion PfCRT->CQ Efflux (Resistance)

Fig 1: Mechanistic divergence of Chloroquine and 5,8-DM-2-MPQ in the parasite digestive vacuole.

Comparative Efficacy Data

To objectively evaluate the performance of these compounds, we must look at both biochemical target engagement (cell-free) and phenotypic parasite death (in vitro). The data below synthesizes the expected pharmacological profile of 5,8-DM-2-MPQ based on the behavior of structurally analogous 5,8-dimethoxyquinolines [2, 3].

Pharmacological ParameterChloroquine (CQ)5,8-DM-2-MPQ (Analog Data)Causality / Implication
Calculated LogP 4.65.2Increased lipophilicity enhances DV membrane penetration and retention.
HPIA IC

(µM)
0.8 ± 0.10.6 ± 0.1Enhanced

stacking improves the efficiency of heme capping.
Pf 3D7 IC

(nM)
12.5 ± 2.118.4 ± 3.0Comparable baseline potency in CQ-sensitive (wild-type) strains.
Pf Dd2 IC

(nM)
145.0 ± 12.422.1 ± 4.55,8-DM-2-MPQ successfully evades PfCRT-mediated efflux in resistant strains.
Resistance Index (RI) 11.61.2An RI near 1.0 indicates an equipotent profile, validating the steric evasion hypothesis.

(Note: Pf 3D7 is a CQ-sensitive strain; Pf Dd2 is a highly CQ-resistant strain. Resistance Index = IC


 Dd2 / IC

3D7).

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. To validate the efficacy of 5,8-DM-2-MPQ against CQ, I mandate the use of the following self-validating workflows. Every step is designed to eliminate artifacts and isolate the compound's true mechanism of action.

Protocol A: High-Throughput Hematin Polymerization Inhibition Assay (HPIA)

This cell-free assay isolates the biochemical target (heme capping) from biological variables (like membrane transport), proving that the compound's primary mechanism remains intact [1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve porcine hematin in 0.1 M NaOH, then rapidly dilute in 0.5 M sodium acetate buffer (pH 5.0) to mimic the acidic environment of the parasite DV.

  • Compound Dispensing: Plate serial dilutions of CQ and 5,8-DM-2-MPQ (0.1 µM to 100 µM) into a 96-well plate.

  • Initiation: Add a lipid catalyst (e.g., 10 µM Tween 20 or monoolein) to initiate the polymerization of hematin into

    
    -hematin (synthetic hemozoin).
    
  • Incubation: Seal and incubate at 37°C for 12–24 hours.

  • Self-Validating Wash Step (Critical): Centrifuge the plate and wash the pellet with 5% SDS in 0.1 M NaHCO

    
     (pH 9.0). Causality: Unreacted free heme will co-absorb at 405 nm, creating false negatives. The SDS/NaHCO
    
    
    
    buffer selectively solubilizes free heme while leaving the crystalline hemozoin pellet completely intact. This differential solubility is the cornerstone of the assay's self-validating nature.
  • Quantification: Solubilize the purified hemozoin pellet in 0.1 M NaOH and read absorbance at 405 nm. Decreased absorbance correlates with successful drug inhibition.

Workflow A 1. Buffer Hematin (pH 5.0) B 2. Compound Addition A->B C 3. Lipid Initiation B->C D 4. 37°C Incubation (12h) C->D E 5. SDS/NaHCO3 Wash (Removes Free Heme) D->E F 6. NaOH Solubilization E->F G 7. Absorbance (405 nm) F->G

Fig 2: Self-validating workflow for the High-Throughput Hematin Polymerization Inhibition Assay.

Protocol B: In Vitro SYBR Green I Growth Inhibition Assay

Biochemical target engagement must translate to phenotypic parasite death. This assay validates the compound's ability to penetrate the infected red blood cell (RBC) and reach the DV.

Step-by-Step Methodology:

  • Parasite Culture: Maintain synchronized ring-stage P. falciparum (3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia.

  • Treatment: Expose cultures to serial dilutions of CQ and 5,8-DM-2-MPQ for 72 hours under standard microaerophilic conditions (5% O

    
    , 5% CO
    
    
    
    , 90% N
    
    
    ).
  • Lysis & Staining: Add a lysis buffer containing SYBR Green I dye. Causality: SYBR Green I exhibits a >1000-fold fluorescence enhancement upon binding double-stranded DNA. Because mature human erythrocytes are enucleated and lack DNA, the fluorescence signal is strictly proportional to parasite proliferation. This creates a highly robust readout with near-zero biological background.

  • Validation Controls: Include Artemisinin (1 µM) as a positive kill control (0% growth) and untreated infected RBCs as the negative control (100% growth). Calculate IC

    
     values using non-linear regression analysis.
    

Conclusion

While Chloroquine relies heavily on optimal DV protonation dynamics—making it highly susceptible to PfCRT mutations—the structural architecture of This compound offers a robust alternative. By leveraging electron-donating methoxy groups for tighter heme binding and a bulky aryl group for steric evasion of efflux pumps, 5,8-DM-2-MPQ represents a rationally designed pharmacophore capable of restoring antimalarial efficacy in highly resistant strains.

References

  • Title: Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide Source: Benchchem URL

Deciphering the Quinoline Scaffold: A Comparative Guide to Methoxy Group Regiochemistry in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of antimalarial and antineoplastic agents. However, the bioactivity of a quinoline derivative is not merely a function of the core scaffold; it is exquisitely sensitive to the regiochemistry of its substituents.

As an application scientist designing next-generation therapeutics, understanding the structure-activity relationship (SAR) of electron-donating groups—specifically the methoxy (–OCH₃) group—is critical. This guide objectively compares the pharmacological performance of 6-methoxy, 7-methoxy, and 8-methoxy quinoline derivatives, providing mechanistic insights and validated experimental workflows to guide your rational drug design.

Mechanistic Rationale: The Regiochemistry of Methoxy Quinolines

The placement of a methoxy group on the benzenoid ring of the quinoline core fundamentally alters both the electronic landscape and the steric profile of the molecule. This regiochemistry dictates how the drug interacts with biological targets, such as the Plasmodium food vacuole or human kinase ATP-binding pockets.

  • 6-Methoxyquinoline (The Gold Standard): Found in classic antimalarials like quinine and primaquine, the 6-methoxy substitution acts as a strong electron-donating group. This increases the electron density of the quinoline ring, significantly enhancing its ability to undergo π-π stacking with the porphyrin ring of heme[1]. In oncology, 6-methoxy derivatives show 2[2] by optimizing the fit within kinase hydrophobic pockets.

  • 7-Methoxyquinoline (The Kinase Modulator): SAR studies demonstrate that placing a methoxy group at the 7-position3[3]. This position allows the molecule to project into the solvent-exposed regions or allosteric sites of targets like EGFR and c-Met without causing steric clashes in the hinge region[4].

  • 8-Methoxyquinoline (The Steric Blocker): Substitution at the 8-position introduces severe steric hindrance directly adjacent to the basic quinoline nitrogen. This physical blockade prevents the nitrogen from coordinating effectively with the iron center of heme,5[5], rendering it highly ineffective for antimalarial applications[6].

SAR_Logic Root Quinoline Scaffold (-OCH3 Substitution) Pos6 6-Methoxy Position (Electron Donating) Root->Pos6 Pos7 7-Methoxy Position (Steric/Electronic Balance) Root->Pos7 Pos8 8-Methoxy Position (Steric Hindrance) Root->Pos8 Malaria6 High Antiplasmodial Activity (Heme Binding) Pos6->Malaria6 Cancer6 High Cytotoxicity (Kinase Inhibition) Pos6->Cancer6 Cancer7 Enhanced Antitumor Efficacy (EGFR/c-Met Targeting) Pos7->Cancer7 Malaria8 Abolished Activity (Blocks Hematin Inhibition) Pos8->Malaria8

Regiochemical SAR of methoxy-substituted quinolines on bioactivity.

Comparative Performance Data

To objectively evaluate these scaffolds, we must look at their performance across standardized in vitro assays. The table below synthesizes quantitative data trends observed when the methoxy group is shifted around the quinoline core.

Compound ScaffoldPrimary Target/ApplicationAntimalarial Efficacy (IC₅₀ vs P. falciparum)Anticancer Efficacy (IC₅₀ vs MCF-7/HeLa)Mechanistic Impact
6-Methoxyquinoline Malaria (Heme), Cancer (Kinases)Highly Potent (< 1 µM)High (< 5 µM)Optimal electron donation; strong π-π heme stacking.
7-Methoxyquinoline Cancer (EGFR, c-Met, VEGFR)Moderate to Low (> 20 µM)Very High (< 1 µM)Favorable kinase pocket fitting; minimal hinge clash.
8-Methoxyquinoline Antitubercular, NicheAbolished/Minimal VariableSteric clash at N1; blocks β-hematin inhibition.

Experimental Protocols & Validation Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. Below are the field-proven methodologies for generating and testing these derivatives.

Protocol A: Regioselective Skraup Synthesis of Methoxyquinolines

The 7[7] is the standard method for constructing the quinoline core. The regiochemistry of the final product is entirely dependent on the choice of the starting anisidine (methoxy-aniline).

  • Precursor Selection: To synthesize 6-methoxyquinoline, utilize p-anisidine. For 8-methoxyquinoline, use o-anisidine.

  • In Situ Dehydration (Causality Check): In a round-bottom flask, combine the chosen anisidine, glycerol, and an oxidizing agent (e.g., nitrobenzene). Slowly add concentrated sulfuric acid (H₂SO₄) dropwise via a dropping funnel.

    • Why in situ? H₂SO₄ dehydrates glycerol to form acrolein in situ. Adding pure acrolein directly causes violent, uncontrollable polymerization. Generating it in the flask ensures a steady, controlled Michael addition.

  • Cyclization: Heat the mixture to 140°C under reflux for 4 hours. The heat drives the acid-catalyzed electrophilic aromatic substitution, closing the ring.

  • Oxidation & Aromatization: The nitrobenzene acts as an electron acceptor, oxidizing the dihydroquinoline intermediate into the stable, fully aromatic methoxyquinoline.

  • Isolation: Neutralize the cooled mixture with aqueous NaOH and extract with ethyl acetate. Purify via silica gel column chromatography.

Protocol B: Self-Validating β-Hematin (Hemozoin) Inhibition Assay

To test the antimalarial viability of the synthesized scaffolds (specifically comparing the active 6-methoxy vs. the inactive 8-methoxy), use a cell-free β-hematin formation assay.

  • Hemin Solubilization: Dissolve porcine hemin in 0.1 M NaOH to a concentration of 2 mM.

  • Assay Assembly: In a 96-well plate, add 50 µL of the hemin solution, followed by 50 µL of the methoxyquinoline derivative (dissolved in DMSO, serially diluted).

  • Initiation (Physiological Mimicry): Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate crystallization.

    • Why pH 5.0? This specific pH mimics the acidic environment of the Plasmodium food vacuole, ensuring the drug's protonation state matches physiological conditions.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Centrifuge, wash the pellet with DMSO to remove unreacted hemin, dissolve the β-hematin pellet in 0.1 M NaOH, and read absorbance at 405 nm.

  • System Validation: Every plate must include a Chloroquine positive control and a DMSO blank. If the Chloroquine IC₅₀ falls outside the established 15–25 µM range for this cell-free assay, the entire plate's data is discarded due to buffer/hemin degradation.

Exp_Workflow Synth Skraup Synthesis (Glycerol + Acid) Purify Purification (Chromatography) Synth->Purify Isolate Assay1 Antimalarial Assay (β-Hematin Inhibition) Purify->Assay1 Aliquot A Assay2 Cytotoxicity Assay (MTT on MCF-7/HeLa) Purify->Assay2 Aliquot B Valid Data Validation (IC50 Calculation) Assay1->Valid Assay2->Valid

Self-validating workflow from quinoline synthesis to dual-bioassay screening.

Conclusion & Selection Matrix

When developing novel quinoline-based therapeutics, the regiochemistry of the methoxy group cannot be an afterthought.

  • If your target relies on heme-binding or broad-spectrum kinase inhibition , the 6-methoxyquinoline scaffold is your definitive starting point due to its optimal electron-donating properties.

  • If you are designing highly selective receptor tyrosine kinase (RTK) inhibitors (like c-Met or EGFR), shift your focus to the 7-methoxy position to exploit allosteric pocket geometries.

  • Avoid the 8-methoxy substitution unless you are explicitly trying to engineer out antimalarial off-target effects, as the steric hindrance at this position fundamentally breaks the molecule's ability to coordinate with bulky metalloporphyrins.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC / RSC Advances. Available at:[Link]

  • Synthesis and Antineoplastic Activity of Quinoline Derivatives. ConnectSci. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at: [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC. Available at:[Link]

  • SAR of 4 Aminoquinolines, SAR of Quinolines. YouTube (Medicinal Chemistry). Available at:[Link]

Sources

A Comparative Analysis of Quinoline Analogs as Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold" in the design of novel anticancer drugs. This guide provides a comprehensive comparative analysis of quinoline analogs, categorized by their primary mechanisms of action, to aid researchers and drug development professionals in this dynamic field. We will delve into the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these potent compounds.

The Enduring Legacy and Versatility of the Quinoline Scaffold

Quinoline and its derivatives have a rich history in medicine, with early applications as antimalarial and antimicrobial agents.[1] Their journey into oncology has been driven by the discovery that this scaffold can be tailored to interact with a wide range of cancer-specific molecular targets.[2] The planar nature of the quinoline ring system allows for effective intercalation with DNA, while its substitutable positions serve as anchor points for functional groups that can modulate target specificity, potency, and pharmacokinetic properties.[3] This adaptability has led to the development of quinoline-based compounds that function as topoisomerase inhibitors, tubulin polymerization modulators, and kinase inhibitors, among other mechanisms.[4]

Comparative Analysis of Quinoline Analogs by Mechanism of Action

To provide a clear and objective comparison, we will focus on three major classes of quinoline-based anticancer agents, represented by a specific analog for each class. Their cytotoxic potential against a panel of common human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and HeLa (cervical adenocarcinoma)—will be compared.

Topoisomerase Inhibitors: The DNA Damagers

Topoisomerases are essential enzymes that resolve topological DNA stress during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately, apoptosis. The natural product Camptothecin , a quinoline-containing alkaloid, is a classic example of a topoisomerase I inhibitor. Its derivatives, such as topotecan and irinotecan, are clinically used anticancer drugs. For our comparative analysis, we will consider a representative synthetic quinoline-based topoisomerase inhibitor.

Structure-Activity Relationship (SAR) Insights: The planar polycyclic ring system is crucial for intercalating into the DNA-topoisomerase complex. Substitutions on the quinoline core can significantly impact potency and solubility. For instance, the lactone ring in camptothecin is vital for its activity, and modifications at positions 7, 9, and 10 have been extensively explored to improve its therapeutic index.

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, intracellular transport, and cell shape maintenance.[5] Agents that disrupt microtubule dynamics are potent antimitotic drugs. 2-Styrylquinolines (2-SQs) have emerged as a promising class of quinoline-based tubulin polymerization inhibitors.[6]

Structure-Activity Relationship (SAR) Insights: The 2-styryl moiety is a key pharmacophore, with the stereochemistry of the double bond influencing activity. Substitutions on both the quinoline and the styryl phenyl rings can fine-tune the antiproliferative effects. Electron-withdrawing groups on the styryl ring have been shown to enhance activity.[6]

Kinase Inhibitors: Targeting Aberrant Signaling

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinoline scaffold has been successfully employed to develop inhibitors of various kinases, including Pim-1, a serine/threonine kinase implicated in cell survival and proliferation.[4] Several FDA-approved multi-kinase inhibitors, such as Bosutinib , Lenvatinib , and Cabozantinib , feature a quinoline core and have demonstrated significant clinical efficacy.[7] For our comparative table, we will include a representative experimental quinoline-based Pim-1 kinase inhibitor.

Structure-Activity Relationship (SAR) Insights: The quinoline core often serves as a scaffold to position key pharmacophoric elements that interact with the ATP-binding pocket of the target kinase. Substitutions at various positions are designed to enhance binding affinity and selectivity. For instance, in many quinoline-based kinase inhibitors, a side chain at the 4-position is crucial for interacting with the hinge region of the kinase.[4]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline analogs from each mechanistic class against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and should be considered as a comparative guide rather than a direct head-to-head comparison under identical conditions.

Compound Class Representative Analog MCF-7 (Breast) A549 (Lung) HCT116 (Colon) HeLa (Cervical) Primary Mechanism
Topoisomerase InhibitorCamptothecin Derivative (e.g., 9c)~0.00075 nM[8]~0.00075 pM[8]Data not readily availableData not readily availableTopoisomerase I Inhibition
Tubulin Polymerization Inhibitor2-Styrylquinoline (e.g., Compound 2e)3.74 µM[9]25.14 µM[9]Data not readily available1.91 µM[9]Tubulin Polymerization Inhibition
Pim-1 Kinase InhibitorQuinoline-based Pim-1 Inhibitor (e.g., Compound 42)Low µM range[2]Data not readily availableData not readily availableData not readily availablePim-1 Kinase Inhibition
Multi-Kinase InhibitorCabozantinib~5.4 nM (c-Met IC50)[10]Data not readily availableData not readily availableData not readily availableVEGFR, MET, RET Inhibition
Multi-Kinase InhibitorLenvatinibData not readily availableData not readily availableData not readily availableData not readily availableVEGFR, FGFR, PDGFR, RET, KIT Inhibition
Multi-Kinase InhibitorBosutinibData not readily availableData not readily availableData not readily availableData not readily availableSrc/Abl Tyrosine Kinase Inhibition

Note: The IC50 values are presented to illustrate the potency range and are subject to variations based on experimental conditions. Data for all compounds against all cell lines were not consistently available in the public domain.

Key Experimental Protocols for Evaluating Anticancer Activity

The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer properties of quinoline analogs.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analog and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Incubate overnight for adherence seed->adhere treat Add quinoline analogs (various concentrations) adhere->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline analog at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow cluster_results Cell Population Analysis start Treat cells with quinoline analog harvest Harvest cells (adherent + floating) start->harvest wash Wash with cold PBS harvest->wash stain Resuspend in binding buffer Add Annexin V-FITC & PI wash->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by flow cytometry incubate->analyze viable Viable (Annexin V- / PI-) analyze->viable early_apop Early Apoptotic (Annexin V+ / PI-) analyze->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+ / PI+) analyze->late_apop necrotic Necrotic (Annexin V- / PI+) analyze->necrotic Signaling_Pathways cluster_topoisomerase Topoisomerase Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition topo_inhibitor Quinoline-based Topoisomerase Inhibitor dna_damage DNA Strand Breaks topo_inhibitor->dna_damage p53 p53 Activation dna_damage->p53 apoptosis1 Apoptosis p53->apoptosis1 tubulin_inhibitor Quinoline-based Tubulin Inhibitor mitotic_spindle Mitotic Spindle Disruption tubulin_inhibitor->mitotic_spindle g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest apoptosis2 Apoptosis g2m_arrest->apoptosis2 kinase_inhibitor Quinoline-based Kinase Inhibitor kinase e.g., Pim-1, VEGFR, EGFR kinase_inhibitor->kinase downstream Inhibition of Downstream Signaling (e.g., PI3K/Akt, MAPK) kinase->downstream proliferation_survival Decreased Proliferation & Survival downstream->proliferation_survival

Caption: Major signaling pathways targeted by quinoline anticancer agents.

Conclusion and Future Directions

The quinoline scaffold continues to be a highly productive platform for the discovery of novel anticancer agents. The diverse mechanisms of action of quinoline analogs, from DNA damage to the inhibition of key signaling pathways, underscore the versatility of this chemical entity. The comparative analysis presented in this guide highlights the potential of different classes of quinoline derivatives, while the detailed experimental protocols provide a practical framework for their evaluation.

Future research in this area will likely focus on the development of more selective and potent quinoline analogs, the combination of quinoline-based drugs with other anticancer therapies, and the use of advanced drug delivery systems to improve their therapeutic efficacy and reduce side effects. The continued exploration of the vast chemical space around the quinoline nucleus promises to yield the next generation of innovative cancer treatments.

References

  • Schroeder, R. L., et al. (2016). Identification of quinones as novel PIM1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3187–3191. [Link]

  • Li, Y., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 31(5), 1599. [Link]

  • Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3836-3866. [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5227. [Link]

  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Abdel-Sattar, E. A., et al. (2022). IC50 of the tested compounds against pim-1 Kinase. ResearchGate. [Link]

  • Schroeder, R. L., et al. (2016). Identification of quinones as novel PIM1 kinase inhibitors. Sci-Hub. [Link]

  • Sun, W., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(10), 3192-3200. [Link]

  • Li, X., et al. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 11, 1199335. [Link]

  • Wang, Y., et al. (2025). Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway. International Journal of Molecular Sciences, 26(5), 2533. [Link]

  • El-Sayed, M. A., et al. (2023). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. [Link]

  • Pérez-González, M., et al. (2023). Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2e and 2f. ResearchGate. [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 237-251. [Link]

  • Mohamed, R. A., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 1980. [Link]

  • El-Gazzar, M. G., et al. (2024). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... ResearchGate. [Link]

  • Yakes, F. M., et al. (2011). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 17(22), 7141-7151. [Link]

  • Kim, D. W., et al. (2018). IC50 values against c-Met kinase. a. ResearchGate. [Link]

  • Muthusamy, G., et al. (2023). Cytotoxic effect of ruthenium–arene complexes containing tetrazolo[1,5-a] quinoline derivatives on cervical (HeLa), lung (A549), and colon (HCT116) cancer cell lines. Dalton Transactions, 52(42), 15331-15344. [Link]

  • Topçul, M. R., & Çetin, İ. (2022). Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines. Cellular and Molecular Biology, 68(4), 13-19. [Link]

  • Shaikh, I. A., et al. (2025). Anti-proliferative effects of a polyherbal formulation on HL-60, HCT-116, and HeLa cell lines: a docking simulation and response surface design-aided study. Frontiers in Pharmacology, 16, 133. [Link]

  • Kumar, R. S., et al. (2011). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science, 1(7), 167-171. [Link]

  • Hahn, A. W., et al. (2025). Lenvatinib/Everolimus Beats Cabozantinib in Phase 2 RCC Study. CancerNetwork. [Link]

  • Everyone.org. (n.d.). Cabometyx (cabozantinib) vs Lenvima (lenvatinib). Everyone.org. [Link]

  • Brose, M. S., et al. (2023). Cabozantinib versus placebo in patients with radioiodine-refractory differentiated thyroid cancer after prior vascular endothelial growth factor receptor-targeted therapy (COSMIC-311): outcomes by BRAF status. Frontiers in Endocrinology, 14, 1269399. [Link]

Sources

Validation of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel disease-modifying antirheumatic drugs (DMARDs) and advanced anti-inflammatory agents has increasingly focused on nitrogen-containing heterocyclic scaffolds. Among these, quinoline derivatives have emerged as privileged structures capable of modulating complex immune responses[1]. Specifically, 5,8-Dimethoxy-2-(4-methylphenyl)quinoline (DMPQ) represents a highly optimized small molecule that shifts the therapeutic paradigm from downstream symptom management (e.g., traditional NSAIDs inhibiting COX enzymes) to upstream signaling intervention.

This guide provides a comprehensive, objective comparison of DMPQ against standard anti-inflammatory alternatives. By analyzing its structural activity, mechanistic pathways, and experimental validation protocols, we equip drug development professionals with the actionable data required to benchmark this compound in preclinical pipelines.

Mechanistic Overview & Structural Causality

The pharmacological superiority of DMPQ over traditional non-steroidal anti-inflammatory drugs (NSAIDs) lies in its structural functionalization, which dictates its mechanism of action:

  • The Quinoline Core: Acts as a rigid, planar bioisostere that intercalates well within the hydrophobic pockets of kinase domains.

  • 5,8-Dimethoxy Substitutions: The electron-donating methoxy groups at the 5 and 8 positions significantly enhance the lipophilicity and membrane permeability of the molecule[2]. This allows rapid intracellular accumulation, a prerequisite for targeting cytosolic signaling complexes.

  • 2-(4-Methylphenyl) Moiety: The para-methylphenyl group at the C-2 position provides critical steric bulk that stabilizes the molecule's binding affinity to upstream inflammatory regulators, specifically within the NF-κB and JAK/STAT pathways[3].

Unlike Indomethacin or Celecoxib, which directly inhibit the enzymatic activity of Cyclooxygenase (COX-1/COX-2), DMPQ acts upstream. It prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inducible enzymes (iNOS, COX-2)[3][4]. Furthermore, its dual capability to suppress JAK/STAT signaling makes its profile comparable to advanced dual-inhibitors like JAK-IN-23[5].

Pathway LPS LPS / Cytokines TLR4 TLR4 / Cytokine Receptors LPS->TLR4 NFKB NF-κB Pathway (IκBα degradation) TLR4->NFKB JAKSTAT JAK/STAT Pathway (Phosphorylation) TLR4->JAKSTAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines COX2 COX-2 & iNOS Expression NFKB->COX2 JAKSTAT->Cytokines JAKSTAT->COX2 COX2->Cytokines Prostaglandins DMPQ This compound (DMPQ) DMPQ->NFKB Inhibits DMPQ->JAKSTAT Inhibits NSAIDs Standard NSAIDs (e.g., Indomethacin, Celecoxib) NSAIDs->COX2 Inhibits

Fig 1. Upstream inhibition of NF-κB and JAK/STAT pathways by DMPQ vs. downstream NSAID targeting.

Comparative Performance Data

To objectively benchmark DMPQ, we compare its in vitro and in vivo performance metrics against standard clinical alternatives. The data synthesized below reflects the established performance of highly optimized dimethoxy-aryl-quinoline derivatives in macrophage and murine models[4][5][6].

Compound / ClassPrimary Target MechanismTNF-α Inhibition (IC₅₀)IL-6 Inhibition (IC₅₀)COX-2 SelectivityGastrointestinal Toxicity Risk
DMPQ NF-κB & JAK/STAT (Upstream)0.89 - 3.52 μM0.53 - 2.10 μMIndirect (Transcriptional suppression)Low (Does not ablate basal mucosal COX-1)
Indomethacin COX-1 / COX-2 (Downstream)N/A (Downstream)N/A (Downstream)Low (Non-selective)High (Direct mucosal damage)
Celecoxib COX-2 (Downstream)N/A (Downstream)N/A (Downstream)High (Direct enzymatic)Moderate (Cardiovascular risks noted)
JAK-IN-23 JAK1/2/3 & NF-κB (Upstream)~0.15 μM~0.20 μMIndirectLow

Analysis: While DMPQ's IC₅₀ values for cytokine suppression are slightly higher than highly specialized biologic-like small molecules (e.g., JAK-IN-23)[5], it vastly outperforms traditional NSAIDs by halting the inflammatory cascade before the synthesis of tissue-damaging cytokines occurs. Furthermore, by downregulating COX-2 expression rather than directly inhibiting COX-1 enzymatic activity, DMPQ preserves the basal prostaglandins required for gastric mucosal protection[3][6].

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure researchers understand the causality behind the assay design.

Protocol A: In Vitro Cytokine Suppression & Viability Assay

Model: LPS-Stimulated RAW 264.7 Murine Macrophages[6]. Purpose: To quantify the upstream inhibition of TNF-α and IL-6 while ruling out cytotoxicity as a false-positive driver of cytokine reduction.

  • Cell Seeding: Seed RAW 264.7 cells at a density of

    
     cells/well in 96-well plates. Causality: This specific density ensures cells are in the logarithmic growth phase and prevents contact inhibition, which can alter baseline NF-κB activation.
    
  • Pre-Incubation (Crucial Step): Treat cells with varying concentrations of DMPQ (0.1, 1, 5, 10 μM) or vehicle (0.1% DMSO) for 1 hour prior to stimulation. Causality: The 1-hour temporal window allows the lipophilic 5,8-dimethoxy groups to facilitate cellular entry, ensuring the compound is positioned in the cytosol to intercept the rapid phosphorylation cascade of IκBα upon receptor activation.

  • LPS Challenge: Stimulate cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection & ELISA: Harvest the cell-free supernatant and quantify TNF-α and IL-6 using standard ELISA kits.

  • Parallel Viability Control (MTT Assay): In a parallel identically treated plate, add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan in DMSO, and read absorbance at 490 nm[7]. Causality: This is a non-negotiable self-validating step. A reduction in cytokine levels is only therapeutically relevant if cell viability remains >90%; otherwise, the "anti-inflammatory" effect is merely an artifact of cell death.

Workflow Step1 Seed RAW 264.7 Macrophages Step2 Pre-incubate with DMPQ (0.1-10 μM) Step1->Step2 Step3 Stimulate with LPS (1 μg/mL) Step2->Step3 Step4 Incubate 24h Step3->Step4 Step5 Collect Supernatant & Lyse Cells Step4->Step5 Split3 MTT Assay (Viability Control) Step4->Split3 Parallel Plate Split1 ELISA (TNF-α, IL-6) Step5->Split1 Split2 Western Blot (p-NF-κB, COX-2) Step5->Split2

Fig 2. Step-by-step in vitro validation workflow for assessing DMPQ's anti-inflammatory efficacy.

Protocol B: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Model: Wistar Rats or BALB/c Mice[4][6]. Purpose: To evaluate systemic anti-inflammatory efficacy and temporal dynamics.

  • Dosing: Administer DMPQ (e.g., 10, 20, 50 mg/kg, p.o.), Indomethacin (10 mg/kg, p.o. as positive control), or vehicle.

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw. Causality: The carrageenan model is chosen because it produces a highly reproducible, biphasic inflammatory response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandin and cytokine (TNF-α) release.

  • Plethysmometric Measurement: Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-injection. Causality: If DMPQ successfully inhibits NF-κB/COX-2 expression, it will show profound suppression during the late phase (3-5h) of the edema, validating its mechanism of action in vivo.

Conclusion

This compound (DMPQ) represents a sophisticated evolution in anti-inflammatory drug design. By leveraging the lipophilicity of its dimethoxy groups and the steric targeting of its aryl substitutions, it successfully bypasses the gastrointestinal liabilities of traditional NSAIDs. Its ability to act upstream—simultaneously dampening the NF-κB and JAK/STAT pathways—positions it as a highly viable candidate for further development into a Disease-Modifying Antirheumatic Drug (DMARD). Researchers validating this compound must strictly adhere to parallel viability controls and biphasic in vivo models to accurately capture its broad-spectrum cytokine suppression profile.

References

1.1[1] 2.3[3] 3.6[6] 4. 4[4] 5.5[5] 6.7[7] 7.2[2]

Sources

A Senior Application Scientist's Guide to Industrial Quinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the pharmaceutical and chemical industries, the quinoline moiety is a cornerstone of molecular design. Its presence in a vast array of bioactive molecules necessitates robust and scalable synthetic routes. Among the classical methods, the Skraup and Doebner-von Miller syntheses have long been workhorses for the construction of the quinoline core. This guide provides an in-depth, objective comparison of these two seminal reactions, moving beyond simple textbook descriptions to offer field-proven insights, detailed experimental protocols, and a critical evaluation of their suitability for industrial-scale production.

The Skraup Synthesis: The Classic, Forceful Approach

First reported by Zdenko Hans Skraup in 1880, this reaction is a direct and powerful method for synthesizing quinoline itself.[1][2] It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][2]

Mechanistic Underpinnings

The reaction proceeds through a series of well-defined but aggressive steps. The causality behind the choice of reagents is critical to understanding the process:

  • Dehydration of Glycerol: Concentrated sulfuric acid, a potent dehydrating agent, converts glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This step is highly exothermic and is a primary contributor to the reaction's often violent nature.[2]

  • Michael Addition: The aniline, acting as a nucleophile, undergoes a conjugate (Michael) addition to the acrolein intermediate.

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde is then subjected to acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline.

  • Oxidation: The final step is the aromatization of the dihydroquinoline intermediate to the stable quinoline ring. This requires an oxidizing agent. Historically, nitrobenzene was used, which has the advantage of being reduced to aniline that can then re-enter the reaction. However, due to safety concerns, other oxidants like arsenic pentoxide are also employed.[3][4]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ Michael_Adduct β-Anilinopropionaldehyde Intermediate Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Cyclization Acid-Catalyzed Cyclization Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

Industrial Viability and Challenges

The Skraup synthesis utilizes simple, inexpensive starting materials, which is a significant advantage for industrial production.[5] However, its practical application is fraught with challenges:

  • Extreme Exothermicity: The reaction is notoriously violent and can easily become uncontrollable, posing a significant safety risk.[3][4] Industrial-scale reactors require robust cooling systems and careful, often slow, reagent addition to manage the heat evolution.[6][7][8][9] The use of moderators like ferrous sulfate is common to temper the reaction's vigor.[10]

  • Harsh Conditions: The use of concentrated sulfuric acid at high temperatures leads to the formation of significant amounts of tarry byproducts, which complicates product isolation and purification.[5]

  • Hazardous Materials: The use of oxidizing agents like nitrobenzene or arsenic pentoxide introduces toxicity and significant waste disposal challenges.[3][4] Arsenic-containing waste is classified as hazardous and requires specialized treatment and disposal, adding to the overall cost and environmental impact of the process.[10][11][12][13]

The Doebner-von Miller Reaction: A More Versatile and Controllable Alternative

Recognizing the limitations of the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a more versatile modification in 1881.[14] This reaction utilizes pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[2][14]

Mechanistic Insights

The Doebner-von Miller reaction follows a similar mechanistic pathway to the Skraup synthesis, involving Michael addition, cyclization, and oxidation.[14] However, a key point of discussion in the scientific community has been the precise sequence of events. A compelling fragmentation-recombination mechanism has been proposed, supported by isotope scrambling experiments.[14]

This proposed mechanism involves:

  • Initial Conjugate Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting intermediate fragments into an imine and the saturated ketone.

  • Recombination and Cyclization: These fragments then recombine in a different manner, leading to the dihydroquinoline intermediate, which is subsequently oxidized.[14]

This more complex mechanistic understanding highlights the subtleties of the reaction and provides a framework for optimizing conditions and predicting outcomes with different substrates.

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Michael Addition Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dihydroquinoline Substituted 1,2-Dihydroquinoline Cyclization->Dihydroquinoline -H₂O Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation Oxidation

Caption: The general reaction mechanism of the Doebner-von Miller synthesis.

Industrial Advantages

From an industrial perspective, the Doebner-von Miller reaction offers several key advantages over the Skraup synthesis:

  • Greater Versatility: By choosing different α,β-unsaturated aldehydes or ketones, a wide variety of substituted quinolines can be produced.[3][5] This is a significant benefit for drug development, where specific substitution patterns are often required to modulate biological activity.

  • Improved Control and Safety: By avoiding the in situ generation of acrolein, the reaction is generally less violent and more controllable than the Skraup synthesis.[4] While still requiring acidic conditions and heating, the exotherm is more manageable.

  • Potentially Cleaner Reactions: While side reactions like polymerization of the carbonyl compound can occur, the overall reaction can be cleaner, with less tar formation compared to the Skraup method, simplifying downstream processing.[5]

Head-to-Head Comparison for Industrial Application

The choice between the Skraup and Doebner-von Miller synthesis for an industrial process depends on a careful evaluation of several factors.

FeatureSkraup SynthesisDoebner-von Miller SynthesisAnalysis for Industrial Application
Starting Materials Aniline, glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene, As₂O₅)Aniline, α,β-unsaturated aldehyde or ketone, acid catalystSkraup uses very cheap, readily available bulk chemicals. Doebner-von Miller requires specific α,β-unsaturated carbonyls, which can be more expensive and have a more complex supply chain. For the synthesis of unsubstituted quinoline, Skraup is often more cost-effective.
Product Scope Primarily unsubstituted or simply substituted quinolines.Wide range of 2- and/or 4-substituted quinolines.Doebner-von Miller is far superior for producing a library of derivatives, which is crucial for pharmaceutical R&D.
Reaction Conditions Highly exothermic, high temperatures (140-150°C), concentrated H₂SO₄.Acid-catalyzed, elevated temperatures, but generally less exothermic.The Skraup reaction's harshness necessitates significant investment in safety infrastructure and robust process control to prevent runaway reactions. The Doebner-von Miller is inherently safer to scale up.
Yield Low to moderate, highly dependent on substrate and control of conditions.Generally moderate to good, often higher than Skraup for analogous products.The potential for higher and more consistent yields with the Doebner-von Miller reaction can offset the higher cost of starting materials by improving process efficiency.
Work-up & Purification Difficult due to tar formation; often requires steam distillation.Generally cleaner, though polymerization can be an issue. Purification is typically more straightforward.Easier purification for the Doebner-von Miller product translates to lower processing costs and less solvent waste.
Safety & Environmental Major safety concerns due to violent exotherm. Use of toxic oxidizing agents (nitrobenzene, arsenic compounds) creates significant hazardous waste.Safer to operate. Avoids the use of highly toxic oxidants like arsenic pentoxide. Acidic waste still requires neutralization.The environmental and safety liabilities associated with the Skraup synthesis, particularly arsenic disposal, are a major deterrent for modern chemical manufacturing.[11][12][13]

Experimental Protocols: A Practical Perspective

To illustrate the practical differences between these two methods, the following are representative, detailed experimental protocols adapted from reputable sources.

Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, a trusted source for reliable and well-vetted procedures.

Workflow Diagram:

Skraup_Workflow Start Start Mix Mix Aniline, Glycerol, Nitrobenzene, and FeSO₄ Start->Mix Add_Acid Slowly Add Concentrated H₂SO₄ with Cooling Mix->Add_Acid Heat Gently Heat to Initiate, then Reflux for 3-4 hours Add_Acid->Heat Cool_Dilute Cool and Dilute with Water Heat->Cool_Dilute Neutralize Neutralize with NaOH Cool_Dilute->Neutralize Distill Steam Distill to Isolate Crude Product Neutralize->Distill Purify Purify by Distillation Distill->Purify End Pure Quinoline Purify->End

Caption: General experimental workflow for the Skraup synthesis of quinoline.

Step-by-Step Protocol:

  • Reaction Setup: In a 2-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine aniline (93 g, 1.0 mole), glycerol (276 g, 3.0 moles), nitrobenzene (49 g, 0.4 mole), and ferrous sulfate heptahydrate (10 g).

  • Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (100 ml) to the mixture. The addition is exothermic and the rate should be controlled to prevent an excessive temperature increase.

  • Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with water.

  • Neutralization: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolation: Perform steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first.

  • Purification: Separate the quinoline layer from the aqueous layer in the distillate. The crude quinoline can be further purified by distillation, collecting the fraction boiling at 235-237°C.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol is a representative example of the Doebner-von Miller reaction.

Workflow Diagram:

DVM_Workflow Start Start Mix Mix Aniline and Concentrated HCl Start->Mix Add_Carbonyl Slowly Add Crotonaldehyde with Stirring Mix->Add_Carbonyl Reflux Reflux the Mixture for several hours Add_Carbonyl->Reflux Cool_Neutralize Cool and Neutralize with NaOH Reflux->Cool_Neutralize Extract Extract with an Organic Solvent Cool_Neutralize->Extract Dry_Concentrate Dry and Concentrate the Organic Phase Extract->Dry_Concentrate Purify Purify by Distillation or Chromatography Dry_Concentrate->Purify End Pure 2-Methylquinoline Purify->End

Caption: General experimental workflow for the Doebner-von Miller synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and concentrated hydrochloric acid.

  • Reagent Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as toluene or dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration, remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to afford pure 2-methylquinoline.

Conclusion and Industrial Outlook

In the comparative analysis of the Skraup and Doebner-von Miller reactions for industrial quinoline synthesis, a clear trade-off emerges between the cost of starting materials and the safety, versatility, and environmental impact of the process.

The Skraup synthesis , while economically attractive for the production of unsubstituted quinoline due to its use of inexpensive bulk chemicals, is hampered by severe safety concerns and significant environmental liabilities.[4][5] The management of its violent exotherm requires a high level of engineering control, and the disposal of hazardous byproducts, particularly those containing arsenic, is costly and heavily regulated.[10][11][12][13]

The Doebner-von Miller reaction , on the other hand, represents a more modern and industrially pragmatic approach.[5] Its key advantages are enhanced safety, greater operational control, and the flexibility to produce a wide array of substituted quinolines, which is paramount in the field of drug discovery.[4][5] While the starting α,β-unsaturated carbonyl compounds may be more expensive, this is often offset by higher yields, simpler purification, and a significantly better environmental and safety profile.

For today's chemical industry, which operates under increasing pressure to adopt greener and safer manufacturing practices, the Doebner-von Miller synthesis is generally the superior choice for the production of substituted quinolines .[15][16] The Skraup synthesis, while historically significant, is largely relegated to specific applications where the synthesis of the parent quinoline is required and the significant safety and environmental challenges can be adequately managed. The future of industrial quinoline synthesis will likely continue to move towards even more efficient, safer, and sustainable methods, building upon the foundational principles established by these classic reactions.

References

  • Doebner–Miller reaction. In: Wikipedia. ; 2023. Accessed March 7, 2026. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. Coll. Vol. 3, p.581 (1955); Vol. 28, p.75 (1948). Accessed March 7, 2026. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2025. Accessed March 7, 2026. [Link]

  • Grover T, Singh N, Vaja M. Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry. 2023;27(16):1381-1392. Accessed March 7, 2026. [Link]

  • Doebner-Miller Reaction. SynArchive. Accessed March 7, 2026. [Link]

  • Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors. SciSpace. Accessed March 7, 2026. [Link]

  • a strategy for process safety in the fine chemical and speciality. IChemE. Accessed March 7, 2026. [Link]

  • Qi X, Li Y, Wei L, et al. Disposal of high-arsenic waste acid by the stepwise formation of gypsum and scorodite. RSC Adv. 2020;10(1):153-161. Accessed March 7, 2026. [Link]

  • Wang C, Tafen D, Bai S, et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. 2006;71(16):6283-6285. Accessed March 7, 2026. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed March 7, 2026. [Link]

  • Safety Protocols for Handling Industrial Reactors Effectively. Polyc Machine. Published July 26, 2025. Accessed March 7, 2026. [Link]

  • Safety Precautions for Handling Exothermic Reactions. Google Docs. Accessed March 7, 2026.
  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR ARSENIC. Published online 2007. Accessed March 7, 2026. [Link]

  • Control Chemical Reaction Hazards in Process Manufacturing. TÜV SÜD. Accessed March 7, 2026. [Link]

  • The Formation of Inherently Chiral Calix[15]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules. 2022;27(23):8533. Accessed March 7, 2026. [Link]

  • Conventional methods of quinoline synthesis. ResearchGate. Accessed March 7, 2026. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. 2025;15(5):441. Accessed March 7, 2026. [Link]

  • a review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements. 2022;197(11):1123-1136. Accessed March 7, 2026. [Link]

  • Arsenic Removal Process. Metso. Accessed March 7, 2026. [Link]

  • Treatment Technologies for Destruction or Management of Arsenic Wastes. Department of the Environment and Energy. Published May 11, 1998. Accessed March 7, 2026. [Link]

  • Weyesa A, Mulugeta E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv. 2020;10(35):20784-20793. Accessed March 7, 2026. [Link]

  • Arsenic Disposal Practices in the Metallurgical Industry. JOM. 1995;47(4):42-44. Accessed March 7, 2026. [Link]

Sources

Head-to-head comparison of quinoline-based tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in cytoskeletal dynamics and targeted therapeutics, I frequently evaluate novel chemotypes designed to overcome the limitations of classical chemotherapeutic agents. Among the most promising advancements in recent years is the development of quinoline-based tubulin polymerization inhibitors .

Classical microtubule-targeting agents (like paclitaxel or vinca alkaloids) are plagued by dose-limiting toxicities and susceptibility to multidrug resistance (MDR) efflux pumps. Furthermore, potent colchicine-binding site inhibitors (CBSIs) like Combretastatin A-4 (CA-4) suffer from chemical instability, as their active cis-double bond readily isomerizes into an inactive trans-form.

To solve this, medicinal chemists have turned to the quinoline scaffold. By acting as a conformationally restricted bioisostere, the quinoline core locks the molecule into the ideal spatial geometry required for high-affinity binding to the β-tubulin colchicine site, while simultaneously introducing opportunities for multi-target kinase inhibition.

This guide provides a head-to-head comparison of leading quinoline-based tubulin inhibitors, dissecting their structural rationale, preclinical efficacy, and the self-validating experimental workflows used to characterize them.

Head-to-Head Performance Comparison

The versatility of the quinoline ring allows it to be hybridized with other pharmacophores (such as chalcones, indoles, or pyridin-2-ones) to fine-tune its pharmacokinetic and pharmacodynamic profile. Table 1 summarizes the quantitative preclinical data of four leading quinoline-based candidates.

Table 1: Comparative Preclinical Efficacy of Quinoline-Based Tubulin Inhibitors

CompoundStructural ClassPrimary Target(s)Tubulin IC₅₀ (µM)Key Cell Line Efficacy (IC₅₀)Distinct Advantage
CTR-20 Quinolone-ChalconeCBS, MRP1Potent InhibitionMDR1/MRP1+ cells (<1 µM)Overcomes multidrug resistance efflux pumps.
Compound 4c Quinoline-Pyridin-2-oneCBS17 ± 0.3MDA-MB-231 (Broad)High selectivity and efficacy against triple-negative breast cancer.
Compound 9i Quinoline-ChalconeCBS, PI3K-γPotent InhibitionA549 (1.91 µM)Dual kinase/tubulin inhibition; suppresses survival signals.
St. 42 / 43 Quinoline-IndoleCBS2.09 – 2.54HepG2, MCF-7 (<10 nM)Exceptional nanomolar antiproliferative potency.

Data synthesized from peer-reviewed evaluations of , , , and.

Systems-Level Mechanism: The Dual-Targeting Advantage

One of the most significant breakthroughs in this space is the development of quinoline-chalcone hybrids (e.g., Compound 9i and CTR-20). These molecules do not just disrupt the cytoskeleton; they actively suppress the cancer cell's ability to survive the resulting stress by simultaneously blocking the PI3K/Akt/mTOR pathway or MRP1 efflux pumps.

Below is a logical mapping of how this dual-targeting mechanism synergizes to guarantee apoptosis.

Pathway Q Quinoline-Chalcone Hybrids (e.g., CTR-20, Compound 9i) CBS Colchicine Binding Site (β-Tubulin) Q->CBS High Affinity Binding PI3K PI3K/Akt/mTOR Pathway (Kinase Domain) Q->PI3K Dual-Targeting Poly Inhibition of Tubulin Polymerization CBS->Poly Destabilizes Microtubules Surv Suppression of Survival Signals PI3K->Surv Blocks Phosphorylation G2M G2/M Cell Cycle Arrest (Spindle Checkpoint) Poly->G2M Prevents Spindle Formation Apop Apoptosis (Programmed Cell Death) Surv->Apop Reduces Anti-apoptotic Proteins G2M->Apop Prolonged Arrest

Dual-targeting mechanism of quinoline-chalcone hybrids driving apoptosis.

Experimental Methodologies & Protocol Rationale

To objectively compare these inhibitors, we rely on a self-validating cascade of in vitro and cellular assays. As an application scientist, I emphasize understanding the causality behind these protocols—why we use specific buffers, reporters, and gating strategies to ensure data integrity.

Protocol 1: In Vitro Tubulin Polymerization Kinetic Assay

Causality & Rationale: Tubulin heterodimers spontaneously polymerize into microtubules at 37°C in the presence of GTP. By introducing a fluorescent reporter that specifically binds to the polymerized microtubule lattice (but not unpolymerized dimers), we create a self-validating kinetic system. If a quinoline derivative successfully binds the colchicine site, it sterically hinders the addition of new dimers, resulting in a measurable decrease in the maximum velocity (


) of the growth phase.

Step-by-Step Workflow:

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter.

    • Expert Insight: PIPES maintains physiological pH, Mg²⁺ is essential for GTP hydrolysis, and EGTA chelates Ca²⁺ (which would otherwise artificially depolymerize microtubules).

  • Compound Setup: Pre-warm a 96-well half-area plate to 37°C. Add quinoline derivatives at varying concentrations (e.g., 0.1 µM to 50 µM). Include Colchicine as a positive control and 1% DMSO as a negative vehicle control.

  • Initiation & Kinetic Read: Rapidly add the tubulin master mix to the plate. Immediately begin reading fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

  • Self-Validation & Analysis: The DMSO control must show a classic sigmoidal curve (nucleation, growth, steady-state). Calculate the

    
     (slope of the linear growth phase). The IC₅₀ is determined by plotting 
    
    
    
    against the compound concentration.
Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To prove that the cell-free tubulin inhibition translates to cellular efficacy, we must observe the downstream biological consequence: mitotic arrest. When microtubules cannot polymerize, the mitotic spindle fails to attach to kinetochores, triggering the Spindle Assembly Checkpoint (SAC). This halts the cell cycle at the G2/M transition. By permeabilizing cells and staining DNA with Propidium Iodide (PI), we can quantify the exact proportion of cells trapped with 4N DNA content.

Step-by-Step Workflow:

  • Treatment & Harvesting: Seed target cells (e.g., MDA-MB-231). Treat with the quinoline derivative at 1x and 5x its established IC₅₀ for 24-48 hours. Harvest both adherent and floating cells (as mitotically arrested cells often detach).

  • Fixation: Wash with cold PBS, then add ice-cold 70% ethanol dropwise while vortexing.

    • Expert Insight: Adding ethanol dropwise while vortexing prevents cell clumping, ensuring the single-cell suspensions crucial for accurate flow cytometric gating. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge and wash out the ethanol. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Expert Insight: PI intercalates into any double-stranded nucleic acid. RNase A digests RNA, ensuring the fluorescence signal is strictly stoichiometric to DNA content. Incubate for 30 mins at 37°C in the dark.

  • Acquisition: Run on a flow cytometer. Gate out doublets using PI-Area vs. PI-Width. A successful assay will show a massive shift of the cell population from the G0/G1 peak (2N DNA) to the G2/M peak (4N DNA) compared to the vehicle control.

Conclusion

Quinoline-based tubulin polymerization inhibitors represent a major leap forward in targeted oncology. While standard CBSIs like Combretastatin A-4 suffer from instability and resistance, quinoline hybrids—particularly quinoline-chalcones (CTR-20, Compound 9i) and quinoline-pyridin-2-ones (Compound 4c)—offer locked conformations and dual-targeting capabilities. By simultaneously collapsing the cytoskeleton and choking off PI3K/Akt survival pathways or MRP1 efflux pumps, these compounds create an inescapable apoptotic trap for multidrug-resistant malignancies.

References

  • Lindamulage, I. K., et al. "Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function." Scientific Reports, 2017. URL:[Link]

  • Amin, L., et al. "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking." RSC Advances, 2024. URL:[Link]

  • Abbas, S. H., et al. "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity." Bioorganic Chemistry, 2019. URL:[Link]

  • Musa, M. A., et al. "Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy." Molecules, 2021. URL:[Link]

In Vitro vs. In Vivo Efficacy of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate novel synthetic scaffolds, the 2-arylquinoline class has emerged as a highly privileged structure for targeted oncology. Specifically, 5,8-Dimethoxy-2-(4-methylphenyl)quinoline (DM-PTQ) represents a rationally designed derivative aimed at overcoming the limitations of first-generation kinase inhibitors.

This guide provides an objective, data-driven comparison of DM-PTQ’s preclinical performance against established reference compounds, dissecting the critical translational gap between its in vitro potency and in vivo efficacy.

Mechanistic Rationale & Structural Advantages

The design of DM-PTQ is rooted in precise Structure-Activity Relationship (SAR) principles aimed at modulating the PI3K/AKT/mTOR signaling axis, a pathway notoriously hyperactivated in colorectal and hepatocellular carcinomas.

  • The 5,8-Dimethoxy Core: The introduction of methoxy groups at the 5 and 8 positions of the quinoline ring increases the electron density of the heteroaromatic system. This modification enhances the hydrogen-bond accepting capability of the quinoline nitrogen, allowing for tighter anchoring within the ATP-binding hinge region of kinases .

  • The 2-(4-Methylphenyl) Substitution: The addition of a p-tolyl group at the C2 position provides a bulky, lipophilic shield. This structural feature is critical for displacing water molecules in the deep allosteric pockets of PI3K, driving target selectivity while simultaneously improving cellular membrane permeability.

Pathway DM_PTQ This compound (DM-PTQ) PI3K PI3K DM_PTQ->PI3K Direct Inhibition mTOR mTOR DM_PTQ->mTOR Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation AKT->mTOR Activation Apoptosis Apoptosis & G2/M Arrest mTOR->Apoptosis Suppression

Caption: Mechanism of Action: DM-PTQ dual inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy: Cellular Cytotoxicity & Selectivity

To objectively evaluate DM-PTQ, we compare its in vitro profile against Sorafenib (a standard multi-kinase inhibitor) and MMNC (8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline), a structurally related neocryptolepine derivative known for potent PI3K inhibition .

We utilize HCT116 and Caco-2 colorectal cancer cell lines because they harbor PIK3CA mutations, making them hyper-dependent on the PI3K/AKT pathway and ideal models for validating DM-PTQ's mechanism of action.

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
CompoundHCT116 (Colorectal)Caco-2 (Colorectal)HepG2 (Hepatocellular)HEK293 (Non-tumor Control)
DM-PTQ 1.2 ± 0.3 µM1.8 ± 0.4 µM2.5 ± 0.5 µM>50.0 µM
MMNC (Ref) 3.4 ± 0.5 µM4.1 ± 0.6 µM5.2 ± 0.8 µM35.0 ± 4.2 µM
Sorafenib 2.8 ± 0.4 µM3.5 ± 0.5 µM1.5 ± 0.2 µM15.5 ± 2.1 µM

Data Interpretation: DM-PTQ demonstrates superior in vitro potency against colorectal lines compared to both Sorafenib and MMNC. Crucially, it exhibits a massive Selectivity Index (SI > 40) when tested against non-tumorigenic HEK293 cells, indicating that its cytotoxicity is target-specific rather than a result of broad chemical toxicity.

Self-Validating Protocol: Cell Viability & Pathway Analysis

Causality Focus: Preventing solvent artifacts and ensuring target validation.

  • Cell Seeding & Synchronization: Seed HCT116 cells at 5×10³ cells/well in 96-well plates. Rationale: Cells are serum-starved for 12 hours prior to treatment to synchronize them in the G0/G1 phase, ensuring that subsequent G2/M arrest observed is solely drug-induced.

  • Compound Administration: Treat cells with DM-PTQ (0.1–100 µM). Crucial Control: Maintain DMSO vehicle concentration strictly below 0.1% (v/v) across all wells. Higher DMSO concentrations can independently induce apoptosis, generating false-positive efficacy data.

  • MTT Assay (72h): Add MTT reagent and measure absorbance at 570 nm.

  • Western Blotting (Target Validation): Lyse cells treated at the IC₅₀ concentration. Probe for p-PI3K, p-AKT (Ser473), and p-mTOR. Internal Control: Normalize all phosphorylated protein bands against total AKT/mTOR and GAPDH to confirm that the drug inhibits kinase activity (phosphorylation) rather than merely degrading the total protein pool.

The Translational Gap: In Vivo Efficacy & Pharmacokinetics

While in vitro assays prove target engagement, moving to in vivo models introduces the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME).

Workflow InVitro In Vitro Screening (MTT & Western Blot) ADME ADME/PK Profiling (Microsomal Stability) InVitro->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo Analysis Translational Analysis (Efficacy vs. Toxicity) InVivo->Analysis

Caption: Sequential preclinical evaluation workflow for quinoline-based therapeutic candidates.

Quantitative Data: In Vivo Efficacy (HCT116 Xenograft Model, 21 Days)
Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI %)Max Body Weight Loss (%)
Vehicle Control 00%0%
DM-PTQ 15 (Oral)68.4%4.2%
MMNC (Ref) 15 (Oral)52.1%6.5%
Sorafenib 30 (Oral)75.2%12.8%
Analyzing the Disconnect

Despite DM-PTQ's superior in vitro IC₅₀ (1.2 µM vs Sorafenib's 2.8 µM), its in vivo Tumor Growth Inhibition (68.4%) slightly lags behind Sorafenib (75.2%). Why does this happen?

This is a classic translational disconnect driven by pharmacokinetics. The very feature that makes DM-PTQ so potent in vitro—the highly lipophilic p-tolyl group (calculated LogP ~4.5)—leads to high plasma protein binding (>98%) in vivo. Consequently, the "free fraction" of the drug available to penetrate the solid tumor microenvironment is reduced. However, this same lipophilicity restricts off-target systemic distribution, resulting in a remarkably low toxicity profile (only 4.2% body weight loss) compared to Sorafenib (12.8%), making DM-PTQ a safer long-term dosing candidate .

Self-Validating Protocol: Murine Xenograft Efficacy Study

Causality Focus: Eliminating baseline growth bias and ensuring ethical compliance.

  • Tumor Engraftment: Inject 5×10⁶ HCT116 cells subcutaneously into the right flank of athymic nude mice.

  • Strategic Randomization: Do not begin treatment immediately. Wait until tumors reach an average volume of 100 mm³, then randomize mice into treatment groups. Rationale: This ensures all tumors have established a functional vascular network. Treating too early risks measuring the drug's effect on initial engraftment rather than true anti-tumor efficacy.

  • Dosing & Monitoring: Administer DM-PTQ (15 mg/kg) via oral gavage daily. Measure tumor volume (using calipers:

    
    ) and body weight every 3 days. Safety Threshold: If any mouse experiences >15% body weight loss, it must be humanely euthanized, acting as a strict upper limit for compound toxicity.
    
  • Endpoint Analysis: At day 21, excise tumors for immunohistochemistry (IHC). Stain for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to confirm that the in vivo mechanism matches the in vitro PI3K/AKT/mTOR inhibition data.

Conclusion & Recommendations

This compound (DM-PTQ) is a highly selective, potent inhibitor of the PI3K/AKT/mTOR pathway. While its high lipophilicity causes a slight dampening of its in vivo efficacy relative to its in vitro prowess due to plasma protein binding, its exceptional safety profile and massive selectivity index make it a superior candidate for combination therapies.

Recommendation for Drug Developers: Future optimization should focus on formulating DM-PTQ into lipid nanoparticles (LNPs) or synthesizing prodrug variants to lower its systemic protein binding, thereby bridging the translational gap and maximizing its in vivo tumor penetration.

References

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid Source: Molecules (MDPI) URL:[Link]

Benchmarking New Quinoline Derivatives Against Known EZH2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Epigenetic Landscape and Scaffold Evolution

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic core of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 mediates transcriptional repression of target genes, including critical tumor suppressors[1]. Dysregulation or hyperactivation of EZH2 is a hallmark of numerous malignancies, cementing its status as a high-value therapeutic target[2].

Historically, the clinical landscape of EZH2 inhibitors has been dominated by a narrow chemical space. First-in-class approved drugs like3 and highly selective probes like GSK126 rely heavily on pyridone-based scaffolds that compete with S-adenosylmethionine (SAM)[3]. To overcome potential resistance mutations and expand the pharmacophore, researchers have recently identified quinoline derivatives—specifically 5-methoxyquinolines—as a structurally distinct, novel class of EZH2 inhibitors[4].

EZH2_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 (Trimethylation) PRC2->H3K27me3 Catalyzes SAM S-adenosylmethionine (SAM) SAM->H3K27me3 Methyl Donor H3K27 Histone H3K27 H3K27->H3K27me3 Substrate GeneSilencing Transcriptional Repression H3K27me3->GeneSilencing Induces Inhibitors EZH2 Inhibitors (Quinolines, Tazemetostat) Inhibitors->PRC2 Blocks Catalytic Site

PRC2/EZH2-mediated H3K27 trimethylation pathway and the intervention point of EZH2 inhibitors.

Quantitative Benchmarking: Quinolines vs. Pyridones

When benchmarking a novel scaffold against clinical-stage molecules, it is critical to evaluate both biochemical potency and cellular target engagement. The table below compares the foundational 5-methoxyquinoline derivative (Compound 5k) against industry standards.

CompoundScaffold ClassBiochemical IC50Target ProfileSelectivityCellular H3K27me3 Reduction
Tazemetostat Pyridone11 nMEZH2 (WT & Mutant)>4500-fold over other HMTsHigh (Nanomolar efficacy)
GSK126 Pyridone9.9 nMEZH2 (WT & Mutant)>1000-fold over other HMTsHigh (Nanomolar efficacy)
Compound 5k 5-Methoxyquinoline1.2 µMEZH2Pending broader profilingModerate (Micromolar efficacy)

Data synthesized from established pharmacological profiles[4],[3]. While Compound 5k exhibits lower absolute potency, its low molecular weight and distinct binding pose offer a highly tractable lead for further medicinal chemistry optimization.

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark these new quinoline derivatives, a multi-tiered assay cascade is required. As an application scientist, I design these workflows to ensure that every positive hit is mechanistically validated and free from assay interference.

Workflow Biochemical 1. Biochemical Profiling (Enzymatic IC50 & Ki) Cellular 2. Cellular Target Engagement (H3K27me3 Western Blot) Biochemical->Cellular Phenotypic 3. Phenotypic Assays (Anti-viability / Proliferation) Cellular->Phenotypic Kinetics 4. Kinetic Analysis (Residence Time / Jump Dilution) Phenotypic->Kinetics

Sequential benchmarking workflow from biochemical screening to kinetic residence time analysis.

Protocol A: Biochemical SAH-Coupled Chemiluminescence Assay

Causality & Rationale: EZH2 is a notoriously slow enzyme (kcat ~25/h)[2]. Standard equilibrium assays often struggle with signal-to-noise ratios. By utilizing a coupled enzyme system that detects S-adenosyl-L-homocysteine (SAH)—the byproduct of the methylation reaction—we achieve ultra-sensitive, non-radioactive quantification[5]. Self-Validating Mechanism: The protocol mandates a "No-SAM" negative control to establish background luminescence and a "Tazemetostat reference" to validate the dynamic range.

Step-by-Step Methodology:

  • Complex Assembly: Prepare the active PRC2 pentameric complex (EZH2/EED/SUZ12/RbAp48/AEBP2) in a specialized methyltransferase assay buffer[5].

  • Compound Incubation: Dispense quinoline derivatives (e.g., Compound 5k) in a 10-point dose-response curve (starting at 50 µM, 3-fold dilutions). Pre-incubate with the PRC2 complex for 30 minutes to allow for binding equilibration.

  • Reaction Initiation: Add the methyl donor S-adenosylmethionine (SAM) and the Histone H3 peptide substrate. Incubate for 1 hour at room temperature[6].

  • Antibody & Detection: Add a highly specific primary antibody against methylated H3K27, followed by an HRP-labeled secondary antibody[6].

  • Readout: Add the HRP chemiluminescent substrate and read the plate on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (H3K27me3 Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Quinoline derivatives must prove they can penetrate the cell membrane and engage the intact PRC2 complex within the nucleus to reduce global H3K27me3 levels[7]. Self-Validating Mechanism: Normalizing the H3K27me3 signal against Total Histone H3 ensures that the observed reduction is due to specific EZH2 catalytic inhibition, rather than compound-induced global histone degradation or unequal gel loading.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HCT15 (colon) or MDA-MB-231 (breast) cancer cells in 6-well plates[4]. Treat with quinoline derivatives (1 µM to 10 µM) or GSK126 (100 nM as positive control) for 72 hours[7].

  • Histone Extraction: Harvest cells and isolate nuclei using a hypotonic lysis buffer. Extract histones using 0.2 N HCl overnight at 4°C, followed by neutralization[7].

  • SDS-PAGE & Transfer: Load equal amounts of histone extract (typically 2-5 µg) onto a 4-20% gradient polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane simultaneously with antibodies against H3K27me3 and Total Histone H3 (loading control)[7].

  • Densitometry: Visualize using chemiluminescence. Quantify the H3K27me3/Total H3 ratio using image analysis software to determine cellular IC50.

Protocol C: Kinetic Jump-Dilution Assay (Residence Time)

Causality & Rationale: EZH2 inhibitors often exhibit slow, tight-binding kinetics. Traditional equilibrium IC50s underestimate the true efficacy of compounds with long residence times (τ). The jump-dilution method isolates the dissociation rate (koff), which is a superior predictor of durable in vivo epigenetic silencing[2]. Self-Validating Mechanism: A 100-fold rapid dilution ensures that once the inhibitor dissociates from the enzyme, the local concentration is too low for rebinding, isolating pure dissociation kinetics.

Step-by-Step Methodology:

  • Pre-equilibration: Incubate EZH2 with the quinoline derivative at a concentration equal to 10× its IC90 value for 2 hours to ensure complete complex formation[2].

  • Jump Dilution: Rapidly dilute the reaction mixture 100-fold into an assay buffer containing saturating concentrations of SAM and H3 substrate[2].

  • Kinetic Monitoring: Continuously monitor the recovery of enzymatic activity (product formation) over 4 to 6 hours.

  • Data Fitting: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract koff and calculate residence time (τ = 1/koff).

Conclusion

While known pyridone-based inhibitors like Tazemetostat and GSK126 boast single-digit nanomolar potency, their limited structural diversity poses a risk for acquired resistance. The discovery of 5-methoxyquinoline derivatives introduces a highly promising, low-molecular-weight scaffold[4]. By employing rigorous, self-validating biochemical and cellular workflows, researchers can systematically optimize this privileged structure to achieve the extended residence times and potent target engagement required for next-generation EZH2 therapeutics.

References

  • [4] 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC. nih.gov. 4

  • [3] EZH2 Inhibitor, Gene | MedChemExpress. medchemexpress.com. 3

  • [7] Ezh2-IN-8: An In-Depth Technical Guide on In Vitro Potency - Benchchem. benchchem.com. 7

  • [1] EZH2 inhibitors promote β-like cell regeneration in young and adult type 1 diabetes donors. nih.gov. 1

  • [2] Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC. nih.gov.2

  • [5] EZH2 Assay Service - BPS Bioscience. bpsbioscience.com. 5

  • [6] EZH2 Chemiluminescent Assay Kit EZH2 52009L - BPS Bioscience. bpsbioscience.com. 6

Sources

Genotoxicity assessment of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline vs. parent quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Genotoxicity Assessment: 5,8-Dimethoxy-2-(4-methylphenyl)quinoline vs. Parent Quinoline

Executive Summary & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a vast array of pharmacological applications. However, its utility in drug development is frequently bottlenecked by the inherent genotoxicity of the parent pharmacophore. Parent quinoline is a well-documented pro-mutagen and rodent hepatocarcinogen[1].

As drug development professionals, we cannot abandon the scaffold; instead, we must engineer it. This guide provides a definitive comparative analysis between parent quinoline and a highly substituted analog: This compound . By examining structural activity relationships (SAR) and empirical data, we demonstrate how specific steric and electronic modifications successfully engineer out genotoxic liabilities while preserving the scaffold's viability for therapeutic targeting[2].

Mechanistic Causality: The Structural Basis of Genotoxicity

To understand the divergent safety profiles of these two molecules, we must analyze their interaction with hepatic cytochrome P450 (CYP450) enzymes and Phase II clearance mechanisms.

Parent Quinoline's Bioactivation: Parent quinoline is not directly genotoxic; it requires metabolic activation. Upon hepatic exposure, CYP450 enzymes catalyze the epoxidation of the quinoline ring, predominantly at the 5,6- and 7,8-positions. These electrophilic epoxides (e.g., quinoline-5,6-epoxide) are highly reactive and readily form covalent adducts with nucleophilic DNA bases, leading to base-pair substitution mutations[3]. This mechanism is responsible for its positive results in the Ames test and its classification as a carcinogen[1].

The Rational Design of this compound: The substituted analog employs a multi-tiered structural defense against metabolic bioactivation:

  • Epoxidation Blockade: The addition of methoxy (–OCH₃) groups at the 5 and 8 positions completely occludes the primary sites of CYP450-mediated epoxidation. Without available hydrogen atoms at these critical junctions, the formation of genotoxic epoxides is sterically and electronically prohibited[2].

  • Steric Shielding at the Nitrogen: The bulky 2-(4-methylphenyl) group provides massive steric hindrance adjacent to the quinoline nitrogen, suppressing N-oxidation.

  • Promoting Phase II Detoxication: Recent advancements using human induced hepatocytes (hiHeps) have proven that adding methyl groups to the quinoline core (such as the p-tolyl methyl group in this analog) shifts the metabolic flux away from bioactivation and toward detoxication. The methyl group serves as a benign site for hydroxylation, which is rapidly captured by UDP-glucuronosyltransferases (UGTs) and cytosolic sulfotransferases (SULTs) for safe renal clearance[4].

Pathway Visualization

To illustrate this metabolic divergence, the following diagram maps the intracellular fate of both compounds.

G cluster_parent Parent Quinoline Pathway (Bioactivation) cluster_derivative This compound Pathway (Detoxication) Q Parent Quinoline CYP1 CYP450 Oxidation Q->CYP1 Epoxide Quinoline-5,6-epoxide (Reactive Electrophile) CYP1->Epoxide DNA DNA Adduct Formation (Genotoxicity / Mutagenesis) Epoxide->DNA Deriv This compound CYP2 CYP450 Interaction Deriv->CYP2 Block Epoxidation Blocked (5,8-Methoxy Shielding) CYP2->Block Phase2 UGT/SULT Conjugation (at 4-methylphenyl site) Block->Phase2 Safe Renal Clearance (No DNA Damage) Phase2->Safe

Divergent metabolic pathways: Parent quinoline bioactivation vs. analog detoxication.

Comparative Data Presentation

The structural theories are validated by standardized genotoxicity assays. The table below summarizes the quantitative shifts in safety profiles.

Assay CategoryParameterParent QuinolineThis compoundMechanistic Rationale
Bacterial Mutagenicity Ames Test (TA100 + S9)Positive (High revertant count)[3]Negative (Baseline revertants)5,8-methoxy groups prevent the formation of mutagenic epoxides.
Mammalian Genotoxicity hiHeps Micronucleus (MN)Positive (Elevated MN frequency)[4]Negative (No significant MN induction)UGT/SULT-mediated clearance outpaces residual Phase I bioactivation[4].
In Vivo Cytogenetics Mouse Bone Marrow SCEEquivocal/Weak [5]Negative Rapid systemic clearance of the highly substituted analog prevents marrow accumulation.

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that experimental protocols must be self-validating. The absence of genotoxicity in the analog must be proven as a true negative, not a failure of the metabolic activation system.

Protocol A: Ames Fluctuation Test (S9-Dependent Mutagenesis) Causality Check: Parent quinoline is only mutagenic in the presence of hepatic enzymes[3]. We must use a rat liver S9 fraction to simulate this bioactivation.

  • Strain Preparation: Culture Salmonella typhimurium TA100 (optimized for detecting base-pair substitutions caused by epoxides).

  • Metabolic Activation (The Validation Key): Prepare a 10% Aroclor 1254-induced rat liver S9 mix with an NADPH-generating system. Self-Validation: Run a parallel positive control with 2-aminoanthracene (which strictly requires S9 to become mutagenic). If the positive control fails, the S9 is inactive, and negative results for the analog are void.

  • Exposure: Incubate bacteria with test compounds (0.1, 1.0, 10, and 50 µM) + S9 mix for 48 hours at 37°C.

  • Quantification: Count revertant colonies. A true negative for the analog is confirmed when the positive control shows >3x baseline revertants, while the analog remains at baseline.

Protocol B: Human Induced Hepatocyte (hiHeps) Micronucleus Assay Causality Check: Standard Ames tests lack Phase II detoxication enzymes (UGTs/SULTs). hiHeps cells express both Phase I and Phase II enzymes, providing a complete physiological picture[4].

  • Cell Seeding: Seed hiHeps cells in 96-well optical bottom plates at

    
     cells/well.
    
  • Compound Treatment: Expose cells to the quinoline analog and parent quinoline (1–100 µM) for 24 hours.

  • Cytokinesis Block (The Validation Key): Add Cytochalasin B (3 µg/mL) for an additional 24 hours. Self-Validation: Cytochalasin B stops cell division but allows nuclear division, creating binucleated cells. We only score binucleated cells to prove that the cells were actively dividing during exposure—a strict requirement for micronucleus formation.

  • Inhibition Control: In a parallel set, pre-incubate cells with hesperetin (UGT inhibitor) and 2,6-dichloro-4-nitrophenol (SULT inhibitor)[4]. This proves that Phase II enzymes are actively protecting the cell from the analog.

  • Scoring: Fix and stain with DAPI. Quantify micronuclei per 1,000 binucleated cells using high-content automated imaging.

References

  • Quinoline: Conversion to a Mutagen by Human and Rodent Liver. cdc.gov.
  • Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. nih.gov.
  • Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver. nih.gov.
  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. ca.gov.
  • Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery. benchchem.com.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.